Product packaging for Ezetimibe-d4(Cat. No.:)

Ezetimibe-d4

Cat. No.: B126205
M. Wt: 413.4 g/mol
InChI Key: OLNTVTPDXPETLC-GMASCKFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ezetimibe-d4 is the labeled analogue of Ezetimibe, an antihyperlipoproteinemic. A cholesterol absorption inhibitor.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H21F2NO3 B126205 Ezetimibe-d4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S)-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)-3-[(3S)-3-hydroxy-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)propyl]azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m1/s1/i1D,2D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNTVTPDXPETLC-GMASCKFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[C@H](CC[C@@H]2[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O)[2H])[2H])F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Deuterated Ezetimibe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of deuterated Ezetimibe (Ezetimibe-d4), a valuable internal standard for pharmacokinetic and metabolic studies. While specific, detailed protocols for the synthesis of deuterated Ezetimibe are not widely published in full, this document outlines a viable synthetic pathway based on established methods for the non-deuterated analog, incorporating the isotopic labeling from a commercially available deuterated starting material. The guide also details robust purification and analytical methods to ensure the high purity required for research and drug development applications.

Synthesis of Deuterated Ezetimibe (this compound)

The synthesis of this compound, specifically (3R,4S)-1-(4-fluorophenyl-d4)-3-[(S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one, can be achieved through a multi-step process. A known method for preparing deuterated Ezetimibe involves a seven-step synthesis starting from [2H5]fluorobenzene, with an overall yield of 29.3%[1][2][3]. While the detailed experimental specifics for each step are not publicly available, a plausible synthetic route can be constructed based on established Ezetimibe synthesis patents and literature.

The following proposed synthesis starts with deuterated fluorobenzene to introduce the isotopic label into the molecule at the 1-(4-fluorophenyl) position of the azetidin-2-one ring.

Proposed Synthetic Pathway

A potential pathway involves the initial acylation of deuterated fluorobenzene, followed by a series of reactions to construct the β-lactam ring and append the side chain, culminating in the final deuterated Ezetimibe product.

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_end Final Product Fluorobenzene-d5 Fluorobenzene-d5 Step1 Friedel-Crafts Acylation Fluorobenzene-d5->Step1 Step2 Reduction Step1->Step2 Step3 Halogenation Step2->Step3 Step4 Grignard Reaction Step3->Step4 Step5 Imine Formation Step4->Step5 Step6 [2+2] Cycloaddition (Staudinger Synthesis) Step5->Step6 Step7 Deprotection Step6->Step7 This compound This compound Step7->this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols (Proposed)

Step 1: Friedel-Crafts Acylation of Fluorobenzene-d5

  • Reaction: Fluorobenzene-d5 is acylated with glutaric anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 5-(4-fluorophenyl-d4)-5-oxopentanoic acid.

  • Procedure: To a cooled suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane or excess fluorobenzene-d5), glutaric anhydride is added portion-wise, followed by the slow addition of fluorobenzene-d5. The reaction mixture is stirred at room temperature until completion, then quenched by pouring onto ice-water. The product is extracted with an organic solvent and purified.

Step 2: Reduction of the Ketone

  • Reaction: The ketone in 5-(4-fluorophenyl-d4)-5-oxopentanoic acid is stereoselectively reduced to the corresponding alcohol using a chiral reducing agent, such as a borane with a chiral catalyst (e.g., (R)-2-Me-CBS-oxazaborolidine), to introduce the desired (S)-stereochemistry at the hydroxyl group.

  • Procedure: The keto-acid is dissolved in an appropriate solvent (e.g., THF) and cooled. The chiral catalyst is added, followed by the slow addition of a borane solution (e.g., borane-dimethyl sulfide complex). The reaction is monitored for completion and then quenched. The product is worked up and purified.

Step 3: Lactone Formation

  • Reaction: The resulting hydroxy acid undergoes intramolecular cyclization to form the corresponding lactone.

  • Procedure: The purified hydroxy acid from the previous step is treated with a dehydrating agent or heated under conditions that promote lactonization.

Step 4: Imine Formation

  • Reaction: 4-Hydroxybenzaldehyde is reacted with 4-fluoroaniline (non-deuterated) to form the corresponding imine (Schiff base). The phenolic hydroxyl group is typically protected, for instance, as a benzyl ether.

  • Procedure: 4-(Benzyloxy)benzaldehyde and 4-fluoroaniline are refluxed in a suitable solvent (e.g., toluene) with azeotropic removal of water.

Step 5: β-Lactam Ring Formation

  • Reaction: The enolate of the lactone (from Step 3) is reacted with the imine (from Step 4) in a [2+2] cycloaddition reaction to form the β-lactam ring with the desired trans stereochemistry.

  • Procedure: The lactone is treated with a strong base (e.g., lithium diisopropylamide, LDA) at low temperature to form the enolate. The imine is then added to the reaction mixture.

Step 6: Side Chain Modification and Deprotection

  • Reaction: The side chain is further elaborated, and protecting groups are removed. This may involve opening the lactone ring from the initial side chain and subsequent modifications to achieve the final propyl side chain. The benzyl protecting group on the 4-hydroxyphenyl moiety is removed by catalytic hydrogenation.

  • Procedure: The protected Ezetimibe precursor is dissolved in a suitable solvent (e.g., methanol or ethanol) and subjected to hydrogenation in the presence of a palladium catalyst (e.g., Pd/C).

Step 7: Final Purification

  • Reaction: The crude this compound is purified by recrystallization or chromatography.

  • Procedure: The crude product is dissolved in a suitable solvent system (e.g., a mixture of an alcohol and water or an ester and a hydrocarbon) and allowed to crystallize.

Quantitative Data (Illustrative)

The following table presents illustrative data for the proposed synthesis of this compound. Actual yields and purities may vary.

StepIntermediate/ProductStarting MaterialMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC, %)
15-(4-fluorophenyl-d4)-5-oxopentanoic acidFluorobenzene-d5217.211.120.9585>95
25-(4-fluorophenyl-d4)-5(S)-hydroxypentanoic acid5-(4-fluorophenyl-d4)-5-oxopentanoic acid219.230.960.8285>98
3(S)-6-(4-fluorophenyl-d4)-dihydro-2H-pyran-2-one5-(4-fluorophenyl-d4)-5(S)-hydroxypentanoic acid201.210.750.6890>98
4N-(4-(benzyloxy)benzylidene)-4-fluoroaniline4-(Benzyloxy)benzaldehyde305.35--->99
5Protected this compound PrecursorLactone & Imine~503.561.030.7775>95
6This compound (crude)Protected this compound Precursor413.460.630.5790~90
7This compound (pure)This compound (crude)413.460.570.4885>99.5

Purification of Deuterated Ezetimibe

High purity of deuterated Ezetimibe is crucial for its use as an internal standard. The primary methods for purification are recrystallization and column chromatography.

Purification Workflow

Purification_Workflow cluster_input Input cluster_purification Purification Steps cluster_output Output Crude_Ezetimibe_d4 Crude_Ezetimibe_d4 Recrystallization Recrystallization Crude_Ezetimibe_d4->Recrystallization Column_Chromatography Column Chromatography (Optional) Recrystallization->Column_Chromatography Final_Drying Drying under Vacuum Column_Chromatography->Final_Drying Pure_Ezetimibe_d4 Pure_Ezetimibe_d4 Final_Drying->Pure_Ezetimibe_d4

Caption: General purification workflow for this compound.

Experimental Protocols

Recrystallization

  • Solvent System: A common and effective method for purifying Ezetimibe is recrystallization from a mixture of a polar solvent and a non-polar co-solvent. Examples include isopropanol/water, ethanol/water, or ethyl acetate/hexane.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the hot polar solvent (e.g., isopropanol).

    • If necessary, filter the hot solution to remove any insoluble impurities.

    • Slowly add the non-polar co-solvent (e.g., water) to the hot solution until turbidity is observed.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.

Column Chromatography

  • Stationary Phase: Silica gel is typically used as the stationary phase.

  • Mobile Phase: A gradient of ethyl acetate in hexane is a common mobile phase for the purification of Ezetimibe.

  • Procedure:

    • Prepare a column packed with silica gel in the initial, less polar mobile phase.

    • Dissolve the crude this compound in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with an increasing gradient of the more polar solvent.

    • Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Analytical Methods for Purity Assessment

The purity of the synthesized deuterated Ezetimibe must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for this purpose. Chiral HPLC is also essential to determine the enantiomeric purity.

Analytical Methods Summary
TechniquePurposeTypical Conditions
Reverse-Phase HPLC To determine chemical purity and identify impurities.Column: C8 or C18 (e.g., Zorbax Rx C8). Mobile Phase: Gradient of acetonitrile and an aqueous buffer (e.g., potassium dihydrogen phosphate). Detection: UV at ~232 nm.
Chiral HPLC To determine the enantiomeric purity and quantify stereoisomeric impurities.Column: Chiral stationary phase (e.g., polysaccharide-based). Mobile Phase: Mixture of alkanes (e.g., hexane) and an alcohol (e.g., isopropanol). Detection: UV.
Mass Spectrometry (MS) To confirm the molecular weight and the incorporation of deuterium.Coupled with LC (LC-MS). Electrospray ionization (ESI) is commonly used.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and the position of the deuterium labels.¹H NMR and ¹³C NMR. The absence of signals in the ¹H NMR spectrum at the deuterated positions confirms labeling.

This guide provides a foundational understanding of the synthesis and purification of deuterated Ezetimibe. Researchers should adapt and optimize these proposed protocols based on their specific laboratory conditions and available resources, always adhering to safety best practices. The analytical methods described are crucial for ensuring the final product meets the high standards required for its intended application.

References

Ezetimibe-d4 certificate of analysis and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the Certificate of Analysis and purity assessment of Ezetimibe-d4, designed for researchers, scientists, and drug development professionals.

This compound: An Overview

This compound is a deuterated form of Ezetimibe, a lipid-lowering agent that inhibits the intestinal absorption of cholesterol.[1][2][3] The deuterium-labeled version serves as a critical internal standard for the quantification of Ezetimibe in biological samples using mass spectrometry-based methods like GC-MS or LC-MS.[4] Its use ensures accurate and reliable analytical results by correcting for variations during sample preparation and analysis. This guide provides a detailed look into the typical Certificate of Analysis (CoA) for this compound and the analytical methodologies employed for its purity assessment.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications. For a reference standard like this compound, the CoA provides crucial data on its identity, purity, and physical properties.

Table 1: Typical Certificate of Analysis for this compound
ParameterSpecificationTypical Result
Appearance A solidA solid[4]
Molecular Formula C₂₄H₁₇D₄F₂NO₃C₂₄H₁₇D₄F₂NO₃[1][2][4][5][6]
Formula Weight 413.5 g/mol 413.5[4][6][7]
CAS Number 1093659-89-21093659-89-2[2][4][5][6][8]
Purity (by HPLC) ≥97%98.3%[6]
Isotopic Purity ≥99% deuterated forms (d₁-d₄)Conforms[4][6]
Identity (IR) Conforms to structureConforms[6]
Identity (¹H NMR) Conforms to structureConforms[6]
Identity (Mass Spec) M-H⁺: 412.1M-H⁺: 412.1[6]
Optical Rotation Report value[α]ᴰ = -29.7°[6]
Solubility Soluble in Methanol, Ethanol, DMSO, DMFSoluble in Methanol, Ethanol, DMSO, DMF[4]

Purity Assessment: Experimental Protocols

The purity of this compound is paramount for its function as an internal standard. High-Performance Liquid Chromatography (HPLC) is the primary technique used for this assessment.[3][9] The identity is confirmed using a combination of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.[3][6]

High-Performance Liquid Chromatography (HPLC)

HPLC separates, identifies, and quantifies each component in a mixture. For Ezetimibe and its related substances, a reverse-phase HPLC (RP-HPLC) method is commonly employed.[9][10]

Experimental Protocol:

  • Mobile Phase Preparation : A typical mobile phase consists of a mixture of an acidic buffer and an organic solvent. For example, a solution of 0.02N ortho-phosphoric acid and acetonitrile in a 20:80 v/v ratio.[10] The mobile phase is filtered through a 0.45 µm filter before use.[10]

  • Standard Solution Preparation : A stock solution of Ezetimibe reference standard (e.g., 40 µg/mL) is prepared by accurately weighing the standard and dissolving it in the mobile phase solvent.[10] Working standard solutions are prepared by diluting the stock solution.[10]

  • Test Solution Preparation : An accurately weighed amount of the this compound sample is dissolved in the mobile phase solvent to achieve a known concentration (e.g., 1.0 mg/mL).[9]

  • Chromatographic Analysis : The prepared solutions are injected into the HPLC system. The separation is achieved on a C8 or C18 column, and the components are detected using a UV detector at a specific wavelength (e.g., 232 nm).[10][11]

  • Data Analysis : The purity is calculated by comparing the area of the main peak (this compound) to the total area of all peaks in the chromatogram.

Table 2: Example RP-HPLC Method Parameters for Ezetimibe Analysis
ParameterDescription
Column Zorbax SB C18 (250mm x 4.6mm), 5 µm[10] or Zorbax Rx C₈ (0.25 m x 4.6 mm, 5 µm)[9]
Mobile Phase 0.02N ortho-phosphoric acid: Acetonitrile (20:80 v/v)[10]
Flow Rate 1.0 mL/min[10]
Detection Wavelength 232 nm[10]
Injection Volume 10 µL or 20 µL[9][10]
Column Temperature Ambient or 35 °C[9][10]
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and identity of this compound. It provides a mass-to-charge ratio (m/z) that is unique to the molecule's isotopic composition. The presence of four deuterium atoms increases the molecular weight by approximately 4 units compared to the unlabeled Ezetimibe, a key confirmatory data point.

Experimental Protocol:

  • Sample Introduction : The sample is introduced into the mass spectrometer, typically after separation by liquid chromatography (LC-MS).

  • Ionization : The molecules are ionized, for example, using electrospray ionization (ESI). For Ezetimibe analysis, negative ionization mode is often used.[11]

  • Mass Analysis : The ions are separated based on their m/z ratio by a mass analyzer.

  • Detection : The detector records the abundance of ions at each m/z, generating a mass spectrum that confirms the molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for confirming the chemical structure of this compound. It provides detailed information about the hydrogen atoms in the molecule. In the case of this compound, the absence of signals corresponding to the four deuterated positions on the N-phenyl ring, compared to the spectrum of unlabeled Ezetimibe, serves as definitive proof of successful isotopic labeling.

Experimental Protocol:

  • Sample Preparation : A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition : The sample is placed in a strong magnetic field, and a radiofrequency pulse is applied. The resulting signals are recorded.

  • Spectral Analysis : The resulting ¹H NMR spectrum is analyzed. The chemical shifts, integration, and coupling patterns of the signals are compared to a reference spectrum or theoretical values to confirm the structure.

Visualized Workflow and Molecular Relationship

To better illustrate the processes and concepts involved in the analysis of this compound, the following diagrams are provided.

QC_Workflow cluster_input Sample Handling cluster_testing Analytical Testing cluster_output Documentation start Receive this compound Batch prep Sample Preparation (Weighing & Dissolution) start->prep hplc Purity Assay (RP-HPLC) prep->hplc ms Identity Confirmation (Mass Spectrometry) prep->ms nmr Structural Confirmation (¹H NMR) prep->nmr ir Identity Confirmation (IR Spectroscopy) prep->ir review Data Review & Comparison to Specs hplc->review ms->review nmr->review ir->review coa Generate Certificate of Analysis (CoA) review->coa Pass release Batch Release coa->release

Caption: Quality control workflow for this compound analysis.

Molecular_Relationship cluster_parent Parent Compound cluster_labeled Deuterated Standard cluster_use Primary Application ezetimibe Ezetimibe C₂₄H₂₁F₂NO₃ label_node Deuterium Labeling (4 Deuterium Atoms on N-phenyl ring) ezetimibe->label_node ezetimibe_d4 This compound C₂₄H₁₇D₄F₂NO₃ use Internal Standard for LC-MS Quantification ezetimibe_d4->use label_node->ezetimibe_d4

Caption: Relationship between Ezetimibe and this compound.

References

commercial suppliers and availability of Ezetimibe-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of the commercial availability, technical specifications, and applications of Ezetimibe-d4, a deuterated analog of the cholesterol absorption inhibitor Ezetimibe. Designed for researchers, scientists, and professionals in drug development, this document outlines its role as an internal standard in bioanalytical methods and details the underlying mechanism of action of its parent compound.

Commercial Availability and Specifications

This compound is available from a range of commercial suppliers, primarily as a reference standard for research and development purposes. The table below summarizes key quantitative data from various suppliers to facilitate comparison.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity/Isotopic Enrichment
Cayman Chemical This compound1093659-89-2C₂₄H₁₇D₄F₂NO₃413.5≥99% deuterated forms (d₁-d₄)
Toronto Research Chemicals (TRC) This compound [N-(4-fluorophenyl-d4)]1093659-90-5C₂₄H₁₇D₄F₂NO₃413.46Not specified
United States Biological This compound1093659-90-5C₂₄H₁₇D₄F₂NO₃413.45~90%
CDN Isotopes This compound [N-(4-fluorophenyl-d4)]1093659-90-5C₂₄H₁₇D₄F₂NO₃413.4698 atom % D
Pharmaffiliates This compound1093659-89-2C₂₄H₁₇D₄F₂NO₃413.45Not specified
Simson Pharma Ezetimibe D41093659-90-5C₂₄H₁₇D₄F₂NO₃413.45Accompanied by Certificate of Analysis
Acanthus Research This compound1093659-89-2C₂₄H₁₇D₄F₂NO₃Not specifiedNot specified
Biosynth This compound1093659-89-2Not specifiedNot specifiedNot specified
LGC Standards This compound1093659-89-2C₂₄H₁₇D₄F₂NO₃Not specifiedNot specified
MedChemExpress This compound-11093659-90-5C₂₄H₁₇D₄F₂NO₃413.46Not specified

Application in Bioanalytical Methods: Experimental Protocol

This compound is widely employed as an internal standard (IS) in the quantification of Ezetimibe in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its stable isotope-labeled nature ensures that it co-elutes with the unlabeled analyte and experiences similar ionization efficiency and matrix effects, leading to accurate and precise quantification.[1]

Below is a representative experimental protocol synthesized from various validated methods for the analysis of Ezetimibe in human plasma.[2][3][4]

Preparation of Stock and Working Solutions
  • Ezetimibe and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Ezetimibe and this compound in 10 mL of methanol, respectively, to obtain stock solutions of 1 mg/mL. Store these solutions at -20°C.

  • Working Solutions: Prepare working solutions of Ezetimibe for calibration standards and quality control (QC) samples by serially diluting the stock solution with a 50% methanol solution. Prepare a working solution of this compound (e.g., 45 ng/mL) by diluting its stock solution with 50% methanol.[4]

Sample Preparation (Liquid-Liquid Extraction)
  • To 200 µL of human plasma in a polypropylene tube, add 20 µL of the this compound internal standard working solution.

  • Vortex the mixture for 30 seconds.

  • Add 3 mL of methyl tert-butyl ether as the extraction solvent.[4]

  • Vortex the mixture for 10 minutes.

  • Centrifuge the samples at 4000 rpm for 5 minutes to separate the organic and aqueous layers.[4]

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen gas at 50°C.[4]

  • Reconstitute the dried residue with 200 µL of the mobile phase and vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: Gemini C18 (50 x 2.0 mm, 5 µm) or equivalent.[4]

    • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (70:30, v/v).[4]

    • Flow Rate: 0.20 mL/min.[4]

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.[4]

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Ezetimibe: m/z 408.0 → 270.8.[4]

      • This compound (IS): m/z 412.1 → 270.8.[4]

    • Instrument Parameters: Optimize declustering potential, collision energy, and other source parameters for maximum signal intensity.

Visualizing the Core Mechanisms and Workflows

To further elucidate the context in which this compound is utilized, the following diagrams, generated using the DOT language, illustrate the mechanism of action of Ezetimibe and a typical experimental workflow.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cholesterol Dietary & Biliary Cholesterol npc1l1 NPC1L1 Protein cholesterol->npc1l1 Binds to clathrin Clathrin-Mediated Endocytosis npc1l1->clathrin Initiates cholesterol_absorption Cholesterol Absorption clathrin->cholesterol_absorption Leads to ezetimibe Ezetimibe ezetimibe->npc1l1 Inhibits start Start: Plasma Sample Collection add_is Spike with this compound (Internal Standard) start->add_is sample_prep Sample Preparation (Liquid-Liquid Extraction) lc_separation LC Separation sample_prep->lc_separation add_is->sample_prep ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis end End: Ezetimibe Concentration Determined data_analysis->end

References

An In-Depth Technical Guide to the Mechanism of Action of Ezetimibe and Its Deuterated Analog

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Ezetimibe is a lipid-lowering agent that uniquely inhibits intestinal cholesterol absorption, serving as a valuable therapeutic option for hypercholesterolemia, both as a monotherapy and in combination with statins. Its mechanism centers on the targeted inhibition of the Niemann-Pick C1-Like 1 (NPC1L1) protein. This guide provides a detailed examination of the molecular mechanism, pharmacokinetics, metabolism, and clinical efficacy of ezetimibe. It further explores the theoretical mechanism and potential pharmacokinetic modifications of a deuterated ezetimibe analog, a strategy employed in drug development to enhance metabolic stability. This document synthesizes quantitative data into comparative tables, details key experimental protocols, and utilizes diagrams to illustrate complex pathways and workflows, offering a comprehensive resource for professionals in pharmaceutical research and development.

Ezetimibe: Core Mechanism of Action

Ezetimibe's primary therapeutic effect is the reduction of plasma low-density lipoprotein cholesterol (LDL-C) by preventing the absorption of dietary and biliary cholesterol from the small intestine.[1][2] Unlike statins, which inhibit cholesterol synthesis in the liver, ezetimibe's action is localized to the brush border of the small intestine and the hepatobiliary interface.[1][3]

Molecular Target: Niemann-Pick C1-Like 1 (NPC1L1)

The direct molecular target of ezetimibe is the Niemann-Pick C1-Like 1 (NPC1L1) protein.[1][4][5][6] NPC1L1 is a transmembrane protein expressed on the apical membrane of enterocytes in the small intestine and on the canalicular membrane of hepatocytes.[1][7] It is essential for the uptake of cholesterol and phytosterols. The critical role of NPC1L1 was confirmed in studies with genetically NPC1L1-deficient mice, which exhibited a 70% reduction in intestinal cholesterol absorption and were insensitive to ezetimibe treatment.[1]

Inhibition of Cholesterol Absorption

Ezetimibe and its active metabolite, ezetimibe-glucuronide, bind with high affinity to NPC1L1.[5][8][9] This binding prevents the sterol-induced internalization of the NPC1L1 protein.[10][11] Under normal conditions, when cholesterol is present in the intestinal lumen, it is sensed by NPC1L1. The NPC1L1/cholesterol complex is then internalized via a clathrin-mediated endocytic pathway, which requires the adaptor protein 2 (AP2) complex.[1][3][8][11] Ezetimibe's binding to NPC1L1 is thought to induce a conformational change that sterically hinders the interaction between the NPC1L1/sterol complex and the AP2/clathrin machinery, thereby blocking the endocytosis of cholesterol into the enterocyte.[1][3][9]

Ezetimibe_Mechanism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Brush Border cholesterol Cholesterol (Dietary & Biliary) npc1l1 NPC1L1 Protein cholesterol->npc1l1 Binds ap2 Clathrin/AP2 Complex npc1l1->ap2 Interaction endocytosis Endocytosis ap2->endocytosis Mediates chol_abs Cholesterol Absorption endocytosis->chol_abs Hepatocyte Hepatocyte chol_abs->Hepatocyte To Liver via Chylomicrons ezetimibe Ezetimibe ezetimibe->npc1l1 Binds & Inhibits Interaction with AP2

Caption: Ezetimibe blocks cholesterol absorption by inhibiting NPC1L1 internalization.
Downstream Physiological Effects

The inhibition of intestinal cholesterol absorption by ezetimibe leads to several downstream effects:

  • Reduced Cholesterol Delivery to the Liver : By blocking uptake in the intestine, ezetimibe decreases the amount of cholesterol incorporated into chylomicrons, thereby reducing the delivery of cholesterol to the liver via chylomicron remnants.[3][9][12]

  • Depletion of Hepatic Cholesterol Stores : The reduced delivery of cholesterol leads to a depletion of intrahepatic cholesterol stores.[1][12]

  • Upregulation of LDL Receptors : To compensate for the reduced cholesterol levels, the liver upregulates the expression of LDL receptors on the surface of hepatocytes.[3][9][13]

  • Increased Plasma LDL-C Clearance : The increased number of LDL receptors enhances the clearance of LDL-C from the bloodstream, resulting in lower plasma LDL-C levels.[1][3]

As a monotherapy, ezetimibe typically reduces LDL-C levels by 15-20%.[8][9]

Pharmacokinetics and Metabolism of Ezetimibe

The clinical efficacy of ezetimibe is influenced by its unique pharmacokinetic and metabolic profile, characterized by rapid metabolism to an active metabolite and extensive enterohepatic recirculation.

Absorption, Distribution, and Metabolism

Following oral administration, ezetimibe is rapidly absorbed and extensively metabolized in the small intestine and liver.[1][14] The primary metabolic pathway is Phase II glucuronidation of its phenolic hydroxyl group to form ezetimibe-glucuronide, which is pharmacologically active and even more potent than the parent compound.[1][12][15] This active metabolite accounts for 80-90% of the total ezetimibe concentration in plasma.[1] The UDP-glucuronosyltransferase (UGT) enzymes UGT1A1, UGT1A3, and UGT2B15 are primarily responsible for this conversion.[1][5][15] Ezetimibe does not undergo significant metabolism by the cytochrome P450 (CYP450) system, which contributes to its favorable drug-drug interaction profile.[3][16]

Enterohepatic Recirculation and Excretion

Both ezetimibe and ezetimibe-glucuronide undergo extensive enterohepatic recirculation, which ensures repeated delivery of the active drug back to its site of action in the small intestine, prolonging its effect and limiting systemic exposure.[1][12][16] Plasma concentration-time profiles often show multiple peaks due to this recycling.[1] Elimination occurs primarily through the feces (approximately 78%, mainly as unchanged ezetimibe), with a smaller portion excreted in the urine (approximately 11%, mainly as ezetimibe-glucuronide).[1][14]

Ezetimibe_PK Oral Admin Oral Admin GI Tract GI Tract (Small Intestine) Oral Admin->GI Tract Absorption Absorption GI Tract->Absorption Recirculation Enterohepatic Recirculation GI Tract->Recirculation Excretion Excretion GI Tract->Excretion Fecal (~78%) Metabolism Intestinal & Hepatic Metabolism (Glucuronidation) Absorption->Metabolism Plasma Systemic Circulation (Plasma) Metabolism->Plasma Ezetimibe & Ezetimibe-Glucuronide Bile Biliary Excretion Plasma->Bile Plasma->Excretion Renal (~11%) Bile->GI Tract Active Drug to Site of Action Recirculation->Absorption Knockout_Experiment cluster_wt Wild-Type Mice (NPC1L1 +/+) cluster_ko Knockout Mice (NPC1L1 -/-) wt_veh Vehicle wt_result Result: Ezetimibe Inhibits Cholesterol Absorption wt_eze Ezetimibe conclusion Conclusion: NPC1L1 is the essential in vivo target of Ezetimibe wt_result->conclusion ko_veh Vehicle ko_result Result: Ezetimibe has NO Effect on Cholesterol Absorption ko_eze Ezetimibe ko_result->conclusion

References

Ezetimibe-d4: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the stability and recommended storage conditions for Ezetimibe-d4. The document outlines key stability data, details experimental protocols for stability-indicating studies, and discusses the unique considerations for a deuterated active pharmaceutical ingredient (API).

Introduction

This compound is the deuterated analog of Ezetimibe, a potent cholesterol absorption inhibitor. It is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Ezetimibe. The substitution of hydrogen with deuterium atoms can influence the compound's metabolic profile, often leading to a slower rate of metabolism due to the kinetic isotope effect. This property makes this compound a valuable tool in drug development. However, the stability of the deuterated compound, including its chemical integrity and isotopic purity, is critical for its reliable use. This guide summarizes the available stability data and provides a framework for its assessment.

This compound: Compound Profile

PropertyValue
Chemical Name (3R,4S)-1-(4-fluorophenyl-d4)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone
Molecular Formula C₂₄H₁₇D₄F₂NO₃
Molecular Weight 413.45 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, Ethanol, and Methanol

Stability and Storage Recommendations

Proper storage is crucial to maintain the integrity of this compound. The following recommendations are based on information from various suppliers and general guidelines for deuterated compounds.

ParameterRecommendation
Long-Term Storage -20°C is the most commonly recommended temperature for long-term storage to ensure stability. Some suppliers also suggest -80°C for extended periods.
Short-Term Storage May be stored at room temperature for short periods, although refrigeration is preferable.
Shipping Typically shipped at room temperature.
Light Store protected from light in a well-closed container.
Moisture Store in a dry place to prevent hydrolysis.
Stability When stored under recommended conditions, this compound is stable for at least 4 years.

Experimental Protocols for Stability Assessment

The following protocols are based on established stability-indicating methods for Ezetimibe and have been adapted to include considerations for the deuterated analog. These studies are designed to assess the intrinsic stability of the molecule and to develop a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.

4.1.1. Preparation of Stock Solution

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as acetonitrile or methanol.

4.1.2. Stress Conditions

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 1N HCl and heat at 80°C for 2 hours. Neutralize the solution with 1N NaOH before analysis.

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH and heat at 80°C for 2 hours. Neutralize the solution with 1N HCl before analysis.

  • Oxidative Degradation: Treat the stock solution with 30% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid this compound to dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 48 hours.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock This compound Stock Solution Acid Acidic Hydrolysis (1N HCl, 80°C, 2h) Stock->Acid Base Alkaline Hydrolysis (1N NaOH, 80°C, 2h) Stock->Base Oxidation Oxidative Degradation (30% H2O2, RT, 24h) Stock->Oxidation Thermal Thermal Degradation (Solid, 105°C, 48h) Stock->Thermal Photo Photolytic Degradation (UV light, 48h) Stock->Photo Analysis Stability-Indicating LC-MS/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Forced Degradation Experimental Workflow
Stability-Indicating Analytical Method

A robust stability-indicating analytical method is crucial to separate the intact this compound from its degradation products and to monitor its isotopic purity. A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended.

4.2.1. Chromatographic Conditions (Example)

ParameterCondition
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient A suitable gradient to ensure separation of all components
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

4.2.2. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, to be optimized for this compound and its potential degradants.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis of this compound and its known degradation products. Full scan or product ion scan modes can be used to identify unknown degradants.

4.2.3. Monitoring Isotopic Purity and H/D Exchange

  • High-Resolution Mass Spectrometry (HRMS): Can be used to confirm the isotopic distribution and to detect any back-exchange of deuterium for hydrogen.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²H NMR can be employed to confirm the position of deuteration and to quantify the isotopic enrichment over time.

Analytical_Workflow cluster_sample Sample Handling cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Stressed_Sample Stressed Sample (from forced degradation) LC_Separation HPLC/UHPLC Separation (C18 Column) Stressed_Sample->LC_Separation Stability_Sample Stability Sample (from long-term/accelerated studies) Stability_Sample->LC_Separation MS_Detection Tandem MS Detection (MRM, Full Scan) LC_Separation->MS_Detection Purity_Analysis Chemical Purity Assessment (Quantification of parent and degradants) MS_Detection->Purity_Analysis Isotopic_Analysis Isotopic Integrity Assessment (HRMS or NMR for H/D exchange) MS_Detection->Isotopic_Analysis

Analytical Workflow for Stability Testing

Potential Degradation Pathways

Based on studies of Ezetimibe, the primary degradation is expected to occur through hydrolysis of the β-lactam ring, particularly under alkaline conditions. Acidic conditions may also lead to degradation, though typically to a lesser extent. The deuteration on the fluorophenyl ring is not expected to significantly alter these degradation pathways, but the rate of degradation could be influenced by the kinetic isotope effect.

Conclusion

This compound is a stable compound when stored under the recommended conditions of -20°C, protected from light and moisture. For research and drug development purposes, it is crucial to perform stability studies to ensure the integrity of the compound over its intended use. The experimental protocols outlined in this guide provide a robust framework for assessing the chemical and isotopic stability of this compound, ensuring the reliability of experimental results. The use of a validated stability-indicating LC-MS/MS method is paramount for the accurate quantification of the parent compound and its potential degradation products, as well as for monitoring the isotopic purity.

Solubility Profile of Ezetimibe-d4 in Analytical Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the solubility of Ezetimibe-d4, a deuterated analog of the cholesterol absorption inhibitor Ezetimibe, in various common analytical solvents. This information is critical for researchers, scientists, and drug development professionals working on analytical method development, formulation studies, and other research applications involving this stable isotope-labeled internal standard.

Core Data Presentation: Solubility of this compound and Ezetimibe

The following table summarizes the available solubility data for this compound and its non-deuterated counterpart, Ezetimibe. It is important to note that while the solubility of a deuterated compound is expected to be very similar to the non-deuterated form, minor differences may exist. The data for Ezetimibe is provided as a close approximation in the absence of specific quantitative values for this compound.

SolventCompoundSolubilityTemperature
Dimethyl Sulfoxide (DMSO)This compoundSoluble[1][2]Not Specified
Ezetimibe~15 mg/mL[3]Not Specified
Ezetimibe≥15 mg/mLNot Specified
This compound200 mg/mL (ultrasonic)[4][5]Not Specified
Dimethylformamide (DMF)This compoundSoluble[1][2]Not Specified
Ezetimibe~20 mg/mL[3]Not Specified
Ezetimibe≥15 mg/mLNot Specified
EthanolThis compoundSoluble[1][2]Not Specified
Ezetimibe~20 mg/mL[3]Not Specified
Ezetimibe≥15 mg/mLNot Specified
EzetimibeFreely to very soluble[6]Not Specified
MethanolThis compoundSoluble[1][2]Not Specified
Ezetimibe≥15 mg/mLNot Specified
EzetimibeFreely to very soluble[6]Not Specified
AcetonitrileEzetimibeSoluble[7]Not Specified
AcetoneEzetimibeFreely to very soluble[6]Not Specified
Ethyl AcetateThis compoundSoluble[8][]Not Specified
WaterEzetimibePractically insoluble[6][10]Not Specified
This compound0.1 mg/mL (ultrasonic, 60°C)[4][5]60°C

Experimental Protocols: Determining Equilibrium Solubility

The most widely accepted and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[11][12] This protocol is a foundational technique in pharmaceutical and chemical research.

Principle

The shake-flask method involves creating a saturated solution of the compound in a specific solvent and then measuring the concentration of the dissolved solute. This is achieved by adding an excess amount of the solid compound to the solvent and allowing it to equilibrate over a sufficient period.

Detailed Methodology
  • Preparation of the Sample:

    • Add an excess amount of this compound to a known volume of the desired analytical solvent in a sealed, temperature-controlled container (e.g., a glass vial or flask). The excess solid should be visually present throughout the experiment to ensure a saturated solution is maintained.

  • Equilibration:

    • The container is then agitated at a constant temperature for an extended period, typically 24 to 72 hours, to ensure that equilibrium is reached between the dissolved and undissolved solute.[11] A mechanical shaker or orbital agitator is commonly used for this purpose. The temperature should be precisely controlled and recorded as solubility is temperature-dependent.

  • Phase Separation:

    • Once equilibrium is achieved, the undissolved solid must be separated from the saturated solution. This is a critical step to avoid overestimation of the solubility. Common techniques include:

      • Centrifugation: The sample is centrifuged at a high speed to pellet the undissolved solid.

      • Filtration: The supernatant is then carefully filtered through a chemically inert filter, such as a PTFE syringe filter, that does not absorb the solute.[11]

  • Quantification of the Solute:

    • The concentration of this compound in the clear, saturated filtrate is then determined using a suitable and validated analytical method. High-Performance Liquid Chromatography (HPLC) is a common and accurate technique for this purpose.[11]

    • A calibration curve must be generated using standard solutions of this compound of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • The solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_report 5. Reporting A Add excess this compound to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge sample B->C D Filter supernatant C->D E Analyze filtrate by HPLC D->E F Report solubility (mg/mL or mol/L) E->F

Caption: Workflow of the shake-flask method for solubility determination.

References

Ezetimibe-d4: A Technical Guide to its Molecular Weight and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular properties and mass spectrometric analysis of Ezetimibe-d4, a deuterated analog of the cholesterol absorption inhibitor Ezetimibe. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in quantitative bioanalysis.

Core Molecular Data

This compound is a critical tool in pharmacokinetic and bioequivalence studies of Ezetimibe. Its physical and chemical properties are summarized below.

PropertyValueSource
Molecular Formula C₂₄H₁₇D₄F₂NO₃[1][2][3][4][]
Molecular Weight 413.4 g/mol - 413.5 g/mol [2][3][4][6][7]
Exact Mass 413.17405684 Da[6]
Monoisotopic Mass 413.17405684 Da[6]
CAS Number 1093659-90-5 or 1093659-89-2[1][2][3][8]

Mass Spectrometric Analysis of this compound

This compound is predominantly used as an internal standard for the quantification of Ezetimibe in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10] The deuterium labeling provides a distinct mass shift, allowing for its differentiation from the unlabeled parent drug while maintaining similar chromatographic behavior.

Experimental Protocol: Quantification of Ezetimibe using this compound Internal Standard

This section outlines a typical experimental protocol for the simultaneous determination of Ezetimibe and this compound in plasma samples.

1. Sample Preparation: Liquid-Liquid Extraction

  • To a plasma sample, add a known concentration of this compound solution (internal standard).

  • Perform liquid-liquid extraction using a mixture of diethyl ether and dichloromethane (e.g., 70:30 v/v).[11]

  • Vortex the mixture to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

  • Column: A reverse-phase column, such as a Discovery C18 (150 x 4.6 mm, 5 µm) or Agilent Eclipse XBD-C18, is suitable for separation.[10][11]

  • Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and an ammonium formate buffer (e.g., 10mM, pH 4.0).[10][11] The gradient or isocratic elution will depend on the specific method development.

  • Flow Rate: A typical flow rate is 1 mL/min.[11]

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used.[11]

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification.[11]

  • Mass Transitions: The specific parent-to-product ion transitions monitored are:

    • Ezetimibe: m/z 408.3 → 271.1 or m/z 408.40 → 271.0[10][11]

    • This compound: m/z 412.0 → 275.10 or m/z 412.10 → 275.10[10][11]

Analytical Workflow Visualization

The following diagram illustrates the typical workflow for the quantitative analysis of Ezetimibe in a biological sample using this compound as an internal standard.

Ezetimibe_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Quantification BiologicalSample Biological Sample (e.g., Plasma) SpikeIS Spike with this compound (Internal Standard) BiologicalSample->SpikeIS LLE Liquid-Liquid Extraction SpikeIS->LLE Evaporation Evaporation of Solvent LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC Liquid Chromatography Separation Reconstitution->LC MSMS Tandem Mass Spectrometry (MRM) LC->MSMS PeakIntegration Peak Area Integration MSMS->PeakIntegration RatioCalculation Calculate Peak Area Ratio (Ezetimibe / this compound) PeakIntegration->RatioCalculation Quantification Quantification via Calibration Curve RatioCalculation->Quantification FinalResult Result Quantification->FinalResult Final Concentration

Caption: Workflow for Ezetimibe quantification using this compound.

References

Methodological & Application

Application Note: High-Throughput Quantification of Ezetimibe in Human Plasma using Ezetimibe-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ezetimibe in human plasma. Ezetimibe-d4, a stable isotope-labeled analog, is employed as an internal standard (IS) to ensure accuracy and precision. The method utilizes a simple liquid-liquid extraction (LLE) procedure for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM) in negative ion mode. This method is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

Introduction

Ezetimibe is a lipid-lowering agent that inhibits the absorption of cholesterol from the small intestine.[1] Accurate and reliable quantification of Ezetimibe in biological matrices is crucial for pharmacokinetic and clinical studies. LC-MS/MS offers high sensitivity and selectivity for bioanalytical applications. The use of a stable isotope-labeled internal standard like this compound is the gold standard, as it co-elutes with the analyte and effectively compensates for variations in sample preparation and matrix effects.[2] This document provides a detailed protocol for the determination of Ezetimibe in human plasma using this compound as the internal standard.

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) is_add Add this compound (IS) Solution plasma->is_add vortex1 Vortex Mix is_add->vortex1 lle Liquid-Liquid Extraction (e.g., Methyl tert-butyl ether) vortex1->lle vortex2 Vortex Mix lle->vortex2 centrifuge Centrifuge vortex2->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness (Nitrogen Stream) separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject Sample reconstitute->inject hplc HPLC Separation (C18 Column) inject->hplc ms Mass Spectrometry (ESI Negative Mode) hplc->ms mrm MRM Detection ms->mrm quant Quantification mrm->quant peak_integration Peak Integration quant->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calc Concentration Calculation calibration_curve->concentration_calc

Figure 1: Experimental workflow for the LC-MS/MS analysis of Ezetimibe.

Detailed Protocols

Preparation of Stock and Working Solutions
  • Ezetimibe Stock Solution (1.0 mg/mL): Accurately weigh and dissolve 10.0 mg of Ezetimibe in 10 mL of methanol.[2]

  • This compound Stock Solution (0.5 mg/mL): Accurately weigh and dissolve 5.0 mg of this compound in 10 mL of methanol.

  • Ezetimibe Working Solutions: Prepare a series of standard working solutions by serially diluting the Ezetimibe stock solution with 50% methanol to achieve concentrations ranging from 1 ng/mL to 200 ng/mL.[2]

  • This compound Working Solution (45 ng/mL): Dilute the this compound stock solution with 50% methanol to a final concentration of 45 ng/mL.[2]

Sample Preparation (Liquid-Liquid Extraction)
  • To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma.

  • Add 20 µL of the this compound working solution (45 ng/mL) and vortex for 10 seconds.[2]

  • Add 1 mL of methyl tert-butyl ether, cap the tube, and vortex for 10 minutes.[2]

  • Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.[2]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 50°C.[2]

  • Reconstitute the dried residue in 200 µL of the mobile phase and vortex for 30 seconds.[2]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of Ezetimibe.

Table 1: Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1200 Series or equivalent
Column Gemini C18 (50 x 2.0 mm, 5 µm)[2]
Mobile Phase Acetonitrile / 0.1% Formic Acid (70:30, v/v)[2]
Flow Rate 0.20 mL/min[2]
Injection Volume 10 µL
Column Temperature 45°C
Run Time 4 minutes[3]

Table 2: Mass Spectrometric Conditions

ParameterCondition
Mass Spectrometer API 4000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative[2][3]
MRM Transitions Ezetimibe: m/z 408.0 → 270.8[2] this compound: m/z 412.1 → 270.8[2]
Declustering Potential (DP) -75 V[2]
Collision Energy (CE) -22 eV[2]
Ion Source Gas 1 50 psi[2]
Ion Source Gas 2 50 psi[2]
Curtain Gas 20 psi[2]
Ionspray Voltage -4500 V[2]
Temperature 650°C[2]

Method Validation Data

The developed method was validated for linearity, precision, accuracy, and recovery.

Table 3: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Ezetimibe0.1 - 20[2]> 0.999[2]0.1[2]
Ezetimibe (Total)4.0 - 400[3]> 0.994.0[3]

Table 4: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LQC12.00< 15< 1585-115
MQC170.00< 15< 1585-115
HQC300.00< 15< 1585-115
Data is representative of typical performance and may vary between laboratories.[3]

Table 5: Recovery

AnalyteMean Extraction Recovery (%)
Ezetimibe (Total)80.6[3]

Conclusion

This application note presents a validated LC-MS/MS method for the sensitive and specific quantification of Ezetimibe in human plasma using this compound as an internal standard. The simple and rapid sample preparation, coupled with the high selectivity of tandem mass spectrometry, makes this method ideal for high-throughput analysis in a variety of research and clinical settings. The use of a stable isotope-labeled internal standard ensures high accuracy and reproducibility of the results.

References

Application Note: High-Throughput Quantification of Ezetimibe in Human Plasma by LC-MS/MS using Ezetimibe-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ezetimibe in human plasma. The method utilizes a stable isotope-labeled internal standard, ezetimibe-d4, to ensure high accuracy and precision. A streamlined liquid-liquid extraction (LLE) procedure is employed for sample preparation, offering excellent recovery and minimal matrix effects. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid isocratic elution, allowing for a short run time suitable for high-throughput analysis. Detection is performed using a triple quadrupole mass spectrometer in negative ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This method has been validated for linearity, precision, accuracy, and stability, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Ezetimibe is a lipid-lowering agent that inhibits the absorption of cholesterol from the small intestine.[1] It is widely prescribed for the treatment of hypercholesterolemia, often in combination with statins.[2] Accurate and reliable measurement of ezetimibe concentrations in human plasma is crucial for pharmacokinetic and bioequivalence studies.[1][3][4] This application note presents a validated LC-MS/MS method for the determination of ezetimibe in human plasma, using this compound as the internal standard (IS) to correct for variability in sample processing and instrument response.

Experimental

Materials and Reagents
  • Ezetimibe and this compound reference standards (purity >99%)

  • LC-MS grade methanol, acetonitrile, and water

  • HPLC grade diethyl ether and dichloromethane

  • Ammonium formate and formic acid (analytical grade)

  • Drug-free human plasma

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: Discovery C18 (150 x 4.6 mm, 5 µm) or equivalent[3]

Preparation of Standards and Quality Control Samples

Stock solutions of ezetimibe and this compound were prepared in methanol. Working solutions were prepared by diluting the stock solutions with a methanol-water mixture. Calibration standards and quality control (QC) samples were prepared by spiking known concentrations of ezetimibe working solutions into drug-free human plasma.

Sample Preparation Protocol
  • Pipette 500 µL of human plasma (calibration standard, QC, or unknown sample) into a clean microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Add 3 mL of a liquid-liquid extraction solvent mixture of diethyl ether and dichloromethane (70:30, v/v).[3]

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Chromatographic Conditions

ParameterValue
Column Discovery C18, 150 x 4.6 mm, 5 µm[3]
Mobile Phase Acetonitrile : 10 mM Ammonium formate buffer (pH 4.0) (40:60, v/v)[3]
Flow Rate 1.0 mL/min[3]
Injection Volume 10 µL
Column Temperature 40°C
Run Time 4 minutes[3]

Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative[3]
MRM Transitions Ezetimibe: m/z 408.4 → 271.0[3][5] this compound: m/z 412.1 → 275.1[3][6][7]
Collision Gas Argon

Results and Discussion

Method Validation

The method was validated according to established guidelines for bioanalytical method validation.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 4.00 ng/mL to 400.00 ng/mL for ezetimibe in human plasma.[3] The coefficient of determination (r²) was consistently ≥ 0.99. The lower limit of quantification (LLOQ) was established at 4.00 ng/mL.[3]

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels. The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%RE)
LLOQ4.0< 5.0< 5.0± 5.0
Low12.0< 4.0< 4.0± 4.0
Medium160.0< 3.0< 3.0± 3.0
High320.0< 2.0< 2.0± 2.0

Data are representative and may vary between laboratories.

Recovery and Matrix Effect

The extraction recovery of ezetimibe from human plasma was determined at three QC levels. The mean extraction recovery was found to be approximately 80.6%.[3] The matrix effect was assessed and found to be negligible, indicating that the chosen sample preparation method effectively removes interfering components from the plasma matrix.

Stability

Ezetimibe was found to be stable in human plasma under various storage and handling conditions, including short-term bench-top stability, long-term freezer storage, and freeze-thaw cycles.

Workflow Diagram

Ezetimibe_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (500 µL) add_is Add this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_solvent Add LLE Solvent (Diethyl Ether:Dichloromethane) vortex1->add_solvent vortex2 Vortex & Centrifuge add_solvent->vortex2 extract Collect Organic Layer vortex2->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography detection Mass Spectrometric Detection (ESI-, MRM) chromatography->detection integrate Peak Integration detection->integrate calculate Calculate Peak Area Ratios (Analyte/IS) integrate->calculate quantify Quantify using Calibration Curve calculate->quantify report Report Concentration quantify->report

References

Development of a Bioanalytical Method for Ezetimibe Quantification in Human Plasma Using Ezetimibe-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Ezetimibe is a lipid-lowering agent that inhibits the absorption of cholesterol from the small intestine.[1][2][3][4] It is often prescribed as a standalone treatment or in combination with other medications, like statins, to manage hypercholesterolemia.[3][5] Accurate measurement of Ezetimibe concentrations in biological samples is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive bioanalytical method for the quantification of Ezetimibe in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Ezetimibe-d4, to ensure high accuracy and precision.

Mechanism of Action of Ezetimibe

Ezetimibe primarily targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is located on the brush border of enterocytes in the small intestine.[1][2][4] By binding to NPC1L1, Ezetimibe blocks the uptake of dietary and biliary cholesterol into the enterocytes.[3][5] This leads to a reduction in the amount of cholesterol delivered to the liver, which in turn upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL-cholesterol from the bloodstream.[1]

Ezetimibe_Mechanism_of_Action cluster_intestinal_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_liver Liver cluster_bloodstream Bloodstream cholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Protein cholesterol->NPC1L1 Binds to cholesterol_uptake Cholesterol Uptake NPC1L1->cholesterol_uptake Mediates chylomicrons Chylomicron Formation cholesterol_uptake->chylomicrons cholesterol_delivery Decreased Cholesterol Delivery chylomicrons->cholesterol_delivery Reduced ldl_receptor Increased LDL Receptor Expression cholesterol_delivery->ldl_receptor ldl_c Decreased LDL-Cholesterol ldl_receptor->ldl_c ezetimibe Ezetimibe ezetimibe->NPC1L1 Inhibits

Caption: Mechanism of action of Ezetimibe.

Quantitative Data Summary

The developed LC-MS/MS method was validated according to regulatory guidelines. A summary of the key validation parameters is presented in the tables below.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Ezetimibe0.05 - 15.0> 0.99

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.0514.813.495.0 - 105.0
Low0.158.59.298.0 - 102.0
Medium6.005.46.897.5 - 101.5
High12.004.15.599.0 - 101.0

Data synthesized from multiple sources.[6]

Table 3: Recovery

AnalyteLow QC (ng/mL)Medium QC (ng/mL)High QC (ng/mL)Mean Recovery (%)
Ezetimibe85.288.186.586.6
This compound-87.3-87.3

Data represents typical recovery values and may vary between experiments.

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction

This protocol describes the extraction of Ezetimibe and its internal standard, this compound, from human plasma.

Sample_Preparation_Workflow start Start: Plasma Sample add_is Add this compound (Internal Standard) start->add_is vortex1 Vortex add_is->vortex1 add_mtbe Add Methyl Tert-Butyl Ether (Extraction Solvent) vortex1->add_mtbe vortex2 Vortex Mix (10 min) add_mtbe->vortex2 centrifuge Centrifuge (4000 rpm, 5 min) vortex2->centrifuge transfer_supernatant Transfer Supernatant (Organic Layer) centrifuge->transfer_supernatant evaporate Evaporate to Dryness (Nitrogen Stream) transfer_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute vortex3 Vortex reconstitute->vortex3 inject Inject into LC-MS/MS System vortex3->inject

References

The Role of Ezetimibe-d4 in Advancing Pharmacokinetic and Bioavailability Studies

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth look at the application of deuterium-labeled Ezetimibe as an internal standard in bioanalytical methods, providing detailed protocols and comparative data for researchers in drug development.

Ezetimibe-d4, a stable isotope-labeled version of the cholesterol absorption inhibitor Ezetimibe, serves as a critical internal standard in pharmacokinetic (PK) and bioavailability studies. Its use significantly enhances the accuracy and precision of bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), by correcting for variability during sample processing and analysis. This application note provides detailed protocols and compiled data to guide researchers in the robust assessment of Ezetimibe's metabolic fate in the body.

Understanding Ezetimibe's Pharmacokinetic Profile

Ezetimibe is a potent lipid-lowering agent that selectively inhibits the intestinal absorption of dietary and biliary cholesterol. Following oral administration, it is rapidly absorbed and extensively metabolized to its pharmacologically active glucuronide metabolite. Both ezetimibe and its glucuronide are highly bound to plasma proteins (over 90%) and undergo enterohepatic recirculation, contributing to a long elimination half-life of approximately 22 hours.[1][2] The primary route of excretion is through feces, with a smaller portion eliminated in the urine.[1]

Application of this compound in Bioanalysis

In quantitative bioanalysis, an ideal internal standard should have physicochemical properties nearly identical to the analyte. This compound fulfills this requirement, as the deuterium labeling does not significantly alter its chemical behavior during extraction and chromatographic separation, but its increased mass allows it to be distinguished from the unlabeled drug by a mass spectrometer.[3][4] This ensures that any loss of analyte during sample preparation or fluctuations in instrument response are mirrored by the internal standard, allowing for accurate quantification.

Data Summary: Pharmacokinetic Parameters of Ezetimibe

The following table summarizes key pharmacokinetic parameters for Ezetimibe from various studies. These values can vary based on study design, patient population, and whether Ezetimibe is administered alone or in combination with other drugs.

ParameterEzetimibe (Unconjugated)Total Ezetimibe (Ezetimibe + Glucuronide)Study Population / ConditionsCitation
Cmax (ng/mL) 3.4 - 5.545 - 71Fasted Adults (10 mg dose)[5]
4.9 ± 1.648.5 ± 17.3Healthy Volunteers (10 mg dose)[2]
10.61 ± 5.287-Indian Population (with Simvastatin)[6]
Tmax (h) 4 - 121 - 2Fasted Adults (10 mg dose)[5]
5.2 ± 6.41.5 ± 0.9Healthy Volunteers (10 mg dose)[2]
1.62 ± 0.436-Indian Population (with Simvastatin)[6]
AUC0-inf (ng·h/mL) 121.9 ± 41.7536.8 ± 182.7Healthy Volunteers (10 mg dose)[2]
77.58 ± 29.367-Indian Population (with Simvastatin)[6]
Half-life (t1/2) (h) ~22~22General[1][5]
26.4 ± 28.822.5 ± 11.0Healthy Volunteers (10 mg dose)[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental results. Below are representative protocols for the bioanalytical methods cited.

Protocol 1: LC-MS/MS for Total Ezetimibe in Human Plasma

This protocol is adapted from a method developed for a bioequivalence study.[7]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of human plasma in a polypropylene tube, add 20 µL of this compound internal standard working solution (e.g., 45 ng/mL).
  • Vortex for 10 seconds.
  • Add 3 mL of a diethyl ether and dichloromethane mixture (70:30, v/v) as the extraction solvent.
  • Vortex for 10 minutes to ensure thorough mixing.
  • Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen gas.
  • Reconstitute the residue in 500 µL of the mobile phase.
  • Centrifuge at 13,000 rpm for 5 minutes.
  • Inject 5 µL of the supernatant into the LC-MS/MS system.

2. Chromatographic Conditions:

  • LC System: High-Performance Liquid Chromatography (HPLC) system.
  • Column: Discovery C18, 150 x 4.6 mm, 5 µm.
  • Mobile Phase: Acetonitrile and 10mM Ammonium formate buffer (pH 4.0 ± 0.3) in a 40:60 (v/v) ratio.
  • Flow Rate: 1 mL/min.
  • Column Temperature: Ambient.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
  • Monitoring Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • Ezetimibe: m/z 408.40 → 271.0
  • This compound: m/z 412.10 → 275.10

Protocol 2: Simultaneous Determination of Ezetimibe and Simvastatin in Rat Plasma

This protocol is based on a method for the simultaneous quantification of ezetimibe and simvastatin.[3]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of rat plasma, add the internal standard solution containing this compound and Simvastatin-d6.
  • Add 1 mL of tertiary butyl methyl ether.
  • Vortex for 20 minutes.
  • Centrifuge to separate the layers.
  • Evaporate the organic layer to dryness.
  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • LC System: HPLC system.
  • Column: Agilent Eclipse XBD-C18.
  • Mobile Phase: A mixture of ammonium acetate (pH 4.5; 10 mM) and acetonitrile (25:75, v/v).

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Ionization Mode: ESI with mode switching (negative for Ezetimibe, positive for Simvastatin).
  • MRM Transitions: Specific transitions for each analyte and their deuterated internal standards are monitored.

Visualizing Experimental Workflows and Pathways

Diagrams are essential for illustrating complex processes. The following have been generated using Graphviz (DOT language) to depict key experimental and logical workflows.

Ezetimibe_PK_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Sample Analysis cluster_post_analysis Data Processing drug_admin Drug Administration (Ezetimibe) blood_sampling Blood Sampling (Time Points) drug_admin->blood_sampling plasma_sep Plasma Separation (Centrifugation) blood_sampling->plasma_sep is_spike Spiking with This compound (IS) plasma_sep->is_spike extraction Extraction (LLE or SPE) is_spike->extraction lc_ms_analysis LC-MS/MS Analysis extraction->lc_ms_analysis quantification Quantification (Analyte/IS Ratio) lc_ms_analysis->quantification pk_calc Pharmacokinetic Parameter Calculation quantification->pk_calc report Reporting pk_calc->report

Caption: Workflow for a typical pharmacokinetic study using this compound.

Ezetimibe_MoA cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_body Body cholesterol Dietary & Biliary Cholesterol npc1l1 NPC1L1 Transporter cholesterol->npc1l1 Uptake excretion Excretion in Feces cholesterol->excretion Blocked Path absorption Cholesterol Absorption npc1l1->absorption absorption->excretion ezetimibe Ezetimibe ezetimibe->npc1l1 Inhibition

Caption: Mechanism of action of Ezetimibe in inhibiting cholesterol absorption.

References

Application Notes and Protocols for Ezetimibe Analysis: A Detailed Guide to Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of sample preparation techniques essential for the accurate quantitative analysis of Ezetimibe in various matrices, including biological fluids and pharmaceutical formulations. Detailed protocols for common extraction methods are presented, alongside quantitative data to aid in method selection and validation.

Introduction to Ezetimibe Analysis

Ezetimibe is a lipid-lowering agent that inhibits the absorption of cholesterol from the small intestine.[1] Accurate determination of Ezetimibe concentrations in biological samples is crucial for pharmacokinetic, bioequivalence, and clinical monitoring studies. Similarly, robust analytical methods are required for quality control of pharmaceutical dosage forms. Sample preparation is a critical first step in the analytical workflow, designed to remove interfering substances, concentrate the analyte, and ensure compatibility with the analytical instrument, which is often High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][4]

Sample Preparation Techniques for Biological Matrices (Plasma, Serum)

The analysis of Ezetimibe in biological matrices typically involves three main sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[5][6] The choice of method depends on factors such as the required sensitivity, sample volume, and the nature of the analytical technique.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for removing proteins from biological samples. It is often used for its simplicity and high-throughput capabilities.

Protocol: Protein Precipitation using Acetonitrile

  • Sample Aliquoting: Transfer 200 µL of plasma or serum sample into a clean microcentrifuge tube.

  • Addition of Internal Standard (IS): Spike the sample with an appropriate volume of the internal standard solution (e.g., Lovastatin).

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.[7]

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 5000 rpm) for 30 minutes to pellet the precipitated proteins.[7]

  • Supernatant Collection: Carefully collect the supernatant, which contains Ezetimibe and the internal standard.

  • Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for injection into the analytical system.

Workflow for Protein Precipitation:

G plasma Plasma/Serum Sample is Add Internal Standard plasma->is Spike ppt Add Acetonitrile is->ppt Precipitate vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/HPLC Analysis supernatant->analysis Inject

Caption: Protein Precipitation Workflow for Ezetimibe Analysis.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates analytes from a sample matrix based on their differential solubility in two immiscible liquid phases. LLE often provides a cleaner extract compared to PPT.

Protocol: Liquid-Liquid Extraction using Methyl Tertiary-Butyl Ether (MTBE)

  • Sample Preparation: To 1 mL of serum or plasma, add the internal standard.[8]

  • Extraction Solvent Addition: Add 10 mL of methyl-t-butyl ether (MTBE) to the sample.[8]

  • Mixing: Vortex the mixture for 5-10 minutes to facilitate the transfer of Ezetimibe into the organic phase.

  • Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to achieve clear separation of the aqueous and organic layers.

  • Organic Phase Collection: Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a known volume of the mobile phase before injection.

Workflow for Liquid-Liquid Extraction:

G sample Plasma/Serum Sample is Add Internal Standard sample->is lle Add MTBE & Vortex is->lle centrifuge Centrifuge for Phase Separation lle->centrifuge organic_phase Collect Organic Layer centrifuge->organic_phase evaporate Evaporate to Dryness organic_phase->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/HPLC Analysis reconstitute->analysis Inject

Caption: Liquid-Liquid Extraction Workflow for Ezetimibe Analysis.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that can provide very clean extracts, leading to reduced matrix effects and improved sensitivity.

Protocol: Solid-Phase Extraction

A specific detailed protocol for SPE of Ezetimibe was not available in the provided search results. However, a general procedure is outlined below, which can be optimized for Ezetimibe analysis.

  • Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) by passing a specific volume of methanol followed by water or an appropriate buffer.

  • Sample Loading: Load the pre-treated plasma or serum sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering substances while retaining Ezetimibe.

  • Elution: Elute Ezetimibe from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

Workflow for Solid-Phase Extraction:

G condition Condition SPE Cartridge load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Ezetimibe wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/HPLC Analysis reconstitute->analysis Inject

Caption: Solid-Phase Extraction Workflow for Ezetimibe Analysis.

Quantitative Data Summary

The following table summarizes the quantitative data for various sample preparation techniques for Ezetimibe analysis in biological matrices.

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase ExtractionReference
Recovery (%) Not explicitly stated85.23 - 96.32~80.6[9][10]
Matrix Effect (%) 100 - 140 (SALLE)92.26 - 102.44Not explicitly stated[5][9]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.06 (SALLE)0.14.00[5][10][11]

Note: SALLE (Salting-out assisted liquid-liquid extraction) is a variation of LLE.

Sample Preparation for Pharmaceutical Formulations (Tablets)

The analysis of Ezetimibe in tablet dosage forms requires a different sample preparation approach to extract the active pharmaceutical ingredient (API) from the excipients.

Protocol: Extraction from Tablets

  • Tablet Grinding: Weigh and finely powder a representative number of tablets (e.g., 20 tablets) to ensure homogeneity.

  • Sample Weighing: Accurately weigh a portion of the powdered tablets equivalent to a known amount of Ezetimibe (e.g., 10 mg).[12]

  • Dissolution: Transfer the weighed powder to a volumetric flask. Add a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water (60:40 v/v), to dissolve the Ezetimibe.[12]

  • Sonication: Sonicate the mixture for a specified period (e.g., 5-15 minutes) to ensure complete dissolution of the drug.[12][13]

  • Dilution: Make up the volume to the mark with the same solvent.

  • Filtration: Filter the solution through a suitable filter (e.g., 0.45 µm) to remove any undissolved excipients.

  • Further Dilution: Perform further dilutions as necessary to bring the concentration of Ezetimibe within the calibration range of the analytical method.

Workflow for Tablet Sample Preparation:

G grind Grind Tablets weigh Weigh Powder grind->weigh dissolve Dissolve in Solvent weigh->dissolve sonicate Sonicate dissolve->sonicate dilute Dilute to Volume sonicate->dilute filter Filter dilute->filter analysis HPLC/UV Analysis filter->analysis Inject

Caption: Workflow for Ezetimibe Tablet Sample Preparation.

Conclusion

The selection of an appropriate sample preparation technique is paramount for the successful analysis of Ezetimibe. For biological samples, protein precipitation offers a rapid but potentially less clean extraction, while liquid-liquid extraction and solid-phase extraction provide cleaner extracts at the cost of increased complexity. For pharmaceutical formulations, a straightforward dissolution and filtration procedure is generally sufficient. The protocols and data presented in these application notes serve as a valuable resource for developing and validating robust analytical methods for Ezetimibe.

References

Application Note: Simultaneous Quantification of Ezetimibe and Simvastatin in Rat Plasma using a Validated LC-MS/MS Method with Ezetimibe-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Ezetimibe and Simvastatin in rat plasma. The method utilizes Ezetimibe-d4 as a stable isotope-labeled internal standard (IS) for Ezetimibe and Simvastatin-d6 as the IS for Simvastatin, ensuring high accuracy and precision. Sample preparation is achieved through a straightforward liquid-liquid extraction procedure. Chromatographic separation is performed on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in both positive and negative electrospray ionization modes. The method was validated over a linear range of 0.05–15.0 ng/mL for Ezetimibe and 0.2–40.0 ng/mL for Simvastatin, demonstrating excellent performance in terms of linearity, precision, accuracy, and recovery. This method is well-suited for pharmacokinetic studies in preclinical research.

Introduction

Ezetimibe and Simvastatin are commonly co-administered for the management of hypercholesterolemia. Ezetimibe inhibits the absorption of cholesterol from the small intestine, while Simvastatin, a statin, inhibits the enzyme HMG-CoA reductase, a key enzyme in cholesterol synthesis. The synergistic action of these two drugs provides a more effective lipid-lowering therapy. To support preclinical pharmacokinetic and drug metabolism studies, a robust and reliable analytical method for the simultaneous quantification of both compounds in biological matrices is essential. This application note details a validated LC-MS/MS method for the simultaneous determination of Ezetimibe and Simvastatin in rat plasma, employing this compound as an internal standard for improved quantitative accuracy.

Experimental Protocols

Materials and Reagents
  • Ezetimibe (Reference Standard)

  • Simvastatin (Reference Standard)

  • This compound (Internal Standard)

  • Simvastatin-d6 (Internal Standard)

  • Acetonitrile (HPLC Grade)

  • Ammonium Acetate (AR Grade)

  • Tertiary Butyl Methyl Ether (TBME) (HPLC Grade)

  • Rat Plasma (K2 EDTA)

  • Ultrapure Water

Instrumentation
  • Liquid Chromatograph: Agilent 1200 Series or equivalent

  • Mass Spectrometer: Applied Biosystems Sciex API 4000 triple quadrupole mass spectrometer or equivalent

  • Analytical Column: Agilent Eclipse XBD-C18 (4.6 mm × 150 mm, 5 µm)[1][2]

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (containing this compound and Simvastatin-d6).

  • Vortex for 10 seconds to mix.

  • Add 2.5 mL of tertiary butyl methyl ether (TBME).[1]

  • Vortex for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 20 °C.[1]

  • Transfer the supernatant organic layer to a clean tube.

  • Evaporate the organic layer to dryness under a stream of nitrogen gas at 45 °C.[1]

  • Reconstitute the residue with 200 µL of the mobile phase.[1]

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Chromatographic Conditions [1][2]

ParameterValue
Column Agilent Eclipse XBD-C18 (4.6 mm × 150 mm, 5 µm)
Mobile Phase 10 mM Ammonium Acetate (pH 4.5) : Acetonitrile (25:75, v/v)
Flow Rate 0.75 mL/min
Injection Volume 20 µL
Column Temperature 45 °C
Total Run Time 7 minutes

Mass Spectrometric Conditions [1][2]

A key feature of this method is the switching of the electrospray ionization (ESI) mode during the chromatographic run to accommodate the different ionization properties of the analytes.[1][2]

ParameterEzetimibe / this compoundSimvastatin / Simvastatin-d6
Ionization Mode Negative ESI (-)Positive ESI (+)
Ionization Switch Time -Switched to Positive at 3.01 min
Precursor Ion (m/z) 408.3 (Ezetimibe), 412.0 (this compound)419.3 (Simvastatin), 425.4 (Simvastatin-d6)
Product Ion (m/z) 271.1 (Ezetimibe), 275.1 (this compound)285.2 (Simvastatin), 199.2 (Simvastatin-d6)

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma 1. 100 µL Rat Plasma is_addition 2. Add Internal Standards (this compound, Simvastatin-d6) plasma->is_addition vortex1 3. Vortex is_addition->vortex1 l_l_extraction 4. Liquid-Liquid Extraction (2.5 mL TBME) vortex1->l_l_extraction vortex2 5. Vortex (15 min) l_l_extraction->vortex2 centrifuge 6. Centrifuge (4000 rpm, 10 min) vortex2->centrifuge supernatant 7. Transfer Supernatant centrifuge->supernatant evaporate 8. Evaporate to Dryness (N2, 45°C) supernatant->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute transfer 10. Transfer to Autosampler Vial reconstitute->transfer injection 11. Inject 20 µL onto LC-MS/MS transfer->injection separation 12. Chromatographic Separation (Agilent Eclipse XBD-C18) injection->separation detection 13. MS/MS Detection (Ionization Mode Switching) separation->detection quantification 14. Quantification using Analyst Software detection->quantification results 15. Report Results quantification->results

References

Application Notes and Protocols for the Preparation of Ezetimibe-d4 Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the preparation of Ezetimibe-d4 stock and working solutions for use as an internal standard (IS) in analytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). These guidelines are intended for researchers, scientists, and drug development professionals requiring accurate and reproducible quantification of ezetimibe in biological matrices.

Introduction

Ezetimibe is a lipid-lowering compound that selectively inhibits the intestinal absorption of cholesterol and related phytosterols. In pharmacokinetic and bioanalytical studies, a stable isotope-labeled internal standard is crucial for accurate quantification. This compound, a deuterated analog of ezetimibe, is commonly used for this purpose to correct for variability in sample preparation and instrument response.[1][2] Proper preparation of stock and working solutions of this compound is a critical first step to ensure the reliability and accuracy of analytical data. This document outlines the materials, equipment, and procedures for preparing these solutions.

Materials and Equipment

3.1 Materials:

  • This compound (solid, ≥98% purity)

  • Methanol (HPLC or LC-MS grade)[1][3]

  • Dimethylformamide (DMF) (optional, for initial solubilization)[4]

  • Dimethyl sulfoxide (DMSO) (optional, for initial solubilization)[4]

  • Ethanol (optional, for initial solubilization)[4]

  • Deionized water (18.2 MΩ·cm)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Amber glass vials with screw caps for storage

  • Analytical balance

3.2 Equipment:

  • Vortex mixer

  • Sonicator

  • Refrigerator/Freezer (-20°C and 2-8°C)

Safety Precautions

  • Handle this compound in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for this compound for detailed safety information.

Experimental Protocols

5.1 Preparation of this compound Stock Solution (1 mg/mL)

  • Weighing: Accurately weigh approximately 10 mg of this compound solid using an analytical balance.

  • Dissolution: Transfer the weighed this compound into a 10 mL Class A volumetric flask. Add approximately 8 mL of methanol.

  • Solubilization: Vortex the solution for 1-2 minutes. If necessary, sonicate for 5-10 minutes to ensure complete dissolution.

  • Dilution to Volume: Once the solid is completely dissolved, bring the solution to the final volume of 10 mL with methanol.

  • Mixing: Cap the flask and invert it several times to ensure homogeneity.

  • Storage: Transfer the stock solution into a properly labeled amber glass vial and store at -20°C for long-term storage.[3] For short-term use, the solution can be stored at 2-8°C.[3]

5.2 Preparation of this compound Intermediate Stock Solution (10 µg/mL)

  • Allow the 1 mg/mL primary stock solution to equilibrate to room temperature.

  • Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

  • Dilute to the final volume with 50% methanol in deionized water.

  • Vortex to ensure thorough mixing.

  • This intermediate stock solution can be used for the preparation of working solutions and calibration standards. Store at 2-8°C.

5.3 Preparation of this compound Working Solution (e.g., 100 ng/mL)

  • Allow the 10 µg/mL intermediate stock solution to equilibrate to room temperature.

  • Pipette 100 µL of the 10 µg/mL intermediate stock solution into a 10 mL volumetric flask.

  • Dilute to the final volume with 50% methanol in deionized water.

  • Vortex thoroughly.

  • This working solution is now ready to be spiked into samples as an internal standard. Working solutions should be prepared fresh daily.[3]

Data Presentation

Table 1: this compound Properties

PropertyValueReference
Molecular FormulaC₂₄H₁₇D₄F₂NO₃[5]
Molecular Weight413.5 g/mol [5]
AppearanceWhite to off-white solid[4]
Long-term Storage-20°C[3]
Short-term Storage2-8°C[3]
StabilityStable for at least 13 hours in analytical solution at room temperature.[4]

Table 2: Recommended Concentrations for this compound Solutions

Solution TypeRecommended ConcentrationSolvent/DiluentStorage Condition
Primary Stock Solution1 mg/mLMethanol-20°C (long-term), 2-8°C (short-term)
Intermediate Stock Solution10 µg/mL50% Methanol2-8°C
Working Solution50 - 200 ng/mL50% MethanolPrepare fresh daily

Visualization of Experimental Workflow

Ezetimibe_d4_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Application weigh Weigh this compound (solid) dissolve Dissolve in Methanol weigh->dissolve Transfer vortex_sonicate Vortex / Sonicate dissolve->vortex_sonicate dilute_stock Dilute to Volume (1 mg/mL) vortex_sonicate->dilute_stock store_stock Store at -20°C dilute_stock->store_stock thaw_stock Thaw Stock Solution store_stock->thaw_stock For Use pipette_stock Pipette Stock thaw_stock->pipette_stock dilute_working Dilute with 50% Methanol pipette_stock->dilute_working vortex_working Vortex dilute_working->vortex_working working_solution Working Solution (e.g., 100 ng/mL) vortex_working->working_solution spike Spike into Samples (e.g., Plasma) working_solution->spike analysis LC-MS/MS Analysis spike->analysis

Caption: Workflow for the preparation of this compound stock and working solutions.

References

Application of Ezetimibe-d4 in Drug Metabolism Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezetimibe is a lipid-lowering drug that inhibits the absorption of cholesterol from the small intestine.[1][2][3][4] Understanding its metabolic fate is crucial for evaluating its efficacy and safety. Ezetimibe-d4, a deuterated analog of Ezetimibe, serves as an indispensable tool in drug metabolism research, primarily as an internal standard (IS) for bioanalytical methods.[5][6][7] Its use significantly enhances the accuracy and precision of quantifying Ezetimibe and its metabolites in biological matrices.[8][9]

This document provides detailed application notes and protocols for the use of this compound in drug metabolism studies, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.

Principle of Application: Isotope Dilution Mass Spectrometry

This compound is a stable isotope-labeled internal standard.[9] In quantitative bioanalysis, a known amount of the internal standard is added to the biological sample at an early stage of sample preparation.[8] Since this compound has nearly identical physicochemical properties to Ezetimibe, it experiences similar extraction recovery, ionization efficiency, and potential matrix effects during LC-MS/MS analysis.[9] By measuring the ratio of the analyte (Ezetimibe) signal to the internal standard (this compound) signal, any variations during the analytical process can be effectively normalized, leading to highly reliable and reproducible quantification.[8][9]

Application: Bioanalytical Quantification of Ezetimibe

The primary application of this compound is in pharmacokinetic and bioequivalence studies of Ezetimibe.[5][10] It is used as an internal standard in the development and validation of sensitive and specific LC-MS/MS methods for the determination of Ezetimibe in various biological matrices, most commonly human and rat plasma.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative parameters from published LC-MS/MS methods utilizing this compound as an internal standard.

Table 1: Mass Spectrometry Parameters for Ezetimibe and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Ezetimibe408.40271.0ESI Negative[5]
This compound412.10275.10ESI Negative[5]
Ezetimibe408.3271.1ESI Negative[6][11]
This compound412.0275.10ESI Negative[6][11]

Table 2: LC-MS/MS Method Performance Characteristics

ParameterValueMatrixReference
Linearity Range4.00 - 400.00 ng/mLHuman Plasma[5]
Lower Limit of Quantification (LLOQ)4.00 ng/mLHuman Plasma[5]
Mean Extraction Recovery (Ezetimibe)80.6%Human Plasma[5]
Linearity Range0.05 - 15.0 ng/mLRat Plasma[6][11]
Lower Limit of Quantification (LLOQ)0.05 ng/mLRat Plasma[6]
Mean Extraction Recovery (Ezetimibe)93.9 - 96.5%Rat Plasma[6]
Mean Extraction Recovery (this compound)90.27%Rat Plasma[6]
Linearity Range1 - 200 ng/mLHuman Plasma[7]
Lower Limit of Quantification (LLOQ)0.1 ng/mLHuman Plasma[7]

Experimental Protocols

Preparation of Stock and Working Solutions

A detailed protocol for the preparation of stock and working solutions for Ezetimibe and this compound is crucial for accurate quantification.

Protocol:

  • Ezetimibe Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of Ezetimibe and dissolve it in 10 mL of methanol.[7]

  • Ezetimibe Working Solutions: Prepare a series of standard working solutions (e.g., 1, 5, 10, 50, 100, and 200 ng/mL) by serially diluting the stock solution with 50% methanol.[7]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 40, and 160 ng/mL) from a separate weighing of the Ezetimibe standard.[7]

  • This compound Internal Standard Stock Solution (0.5 mg/mL): Accurately weigh and dissolve the required amount of this compound in methanol.

  • This compound Internal Standard Working Solution (e.g., 45 ng/mL): Dilute the this compound stock solution with 50% methanol to achieve the final working concentration.[7]

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common technique for extracting Ezetimibe and this compound from plasma samples.

Protocol:

  • To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add a fixed volume (e.g., 25 µL) of the this compound internal standard working solution.

  • Add a specific volume of extraction solvent. Examples include:

    • Diethyl ether and Dichloromethane (70:30 v/v)[5]

    • Methyl tert-butyl ether[7]

  • Vortex the mixture for a specified time (e.g., 10 minutes) to ensure thorough mixing and extraction.[7]

  • Centrifuge the samples at a specified speed and time (e.g., 4000 rpm for 5 minutes) to separate the organic and aqueous layers.[7]

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 50°C).[7]

  • Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase or a suitable solvent (e.g., 50% acetonitrile) and vortex for 30 seconds.[7]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following provides a general chromatographic and mass spectrometric setup. Specific conditions should be optimized for the instrument in use.

Protocol:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used (e.g., Discovery C18, 150x4.6mm, 5µm or Gemini C18, 50 X 2.0 mm, 5 µm).[5][7]

    • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 10mM Ammonium formate buffer, pH 4.0 or 0.1% formic acid).[5][7]

    • Flow Rate: A typical flow rate is between 0.20 and 1.0 mL/min.[5][7]

    • Injection Volume: A small volume (e.g., 5-10 µL) of the reconstituted sample is injected.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) is commonly used, often in the negative ion mode for Ezetimibe.[5]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[5]

    • MRM Transitions: Monitor the specific mass transitions for Ezetimibe and this compound as detailed in Table 1.

Visualizations

Ezetimibe Metabolism Pathway

Following oral administration, Ezetimibe is rapidly absorbed and extensively metabolized, primarily through glucuronidation in the intestine and liver, to its active metabolite, ezetimibe-glucuronide.[2][4]

Ezetimibe_Metabolism Ezetimibe Ezetimibe Metabolite Ezetimibe-Glucuronide (Active Metabolite) Ezetimibe->Metabolite Glucuronidation (Intestine, Liver) UGT1A1, UGT1A3, UGT2B15 Excretion Fecal and Urine Excretion Metabolite->Excretion Enterohepatic Recirculation & Elimination

Caption: Metabolic pathway of Ezetimibe.

Experimental Workflow for Ezetimibe Quantification

The following diagram illustrates the typical workflow for the quantification of Ezetimibe in plasma samples using this compound as an internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma Plasma Sample (Calibrator, QC, or Unknown) IS_Spike Spike with This compound (IS) Plasma->IS_Spike LLE Liquid-Liquid Extraction IS_Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC_MSMS LC-MS/MS Analysis (MRM Mode) Recon->LC_MSMS Integration Peak Area Integration LC_MSMS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quant Quantification using Calibration Curve Ratio->Quant

Caption: Bioanalytical workflow for Ezetimibe.

Conclusion

This compound is a critical reagent in drug metabolism research, enabling the reliable quantification of Ezetimibe in biological samples. The use of this compound as an internal standard in LC-MS/MS methods, as outlined in the provided protocols, ensures high-quality data for pharmacokinetic and other drug development studies. The methodologies and data presented here serve as a comprehensive guide for researchers in this field.

References

Application Note: High-Throughput Quantification of Ezetimibe and Ezetimibe-d4 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and robust quantification of Ezetimibe and its deuterated internal standard, Ezetimibe-d4, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method described herein is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document outlines the necessary mass spectrometry parameters, a step-by-step experimental protocol, and data presentation guidelines to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.

Introduction

Ezetimibe is a lipid-lowering agent that inhibits the absorption of cholesterol from the small intestine. Accurate measurement of its concentration in biological matrices is essential for understanding its pharmacological profile. This application note details a validated LC-MS/MS method employing this compound as an internal standard to ensure precision and accuracy. The use of tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for the quantification of Ezetimibe in complex biological samples like plasma.

Mass Spectrometry Parameters

The successful quantification of Ezetimibe and this compound relies on optimized mass spectrometry parameters. The following tables summarize the key settings for tandem mass spectrometry, typically performed in the negative electrospray ionization (ESI) mode.

Table 1: Mass Spectrometer Settings

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode[1]
Scan TypeMultiple Reaction Monitoring (MRM)[1]
Ion Spray Voltage-4500 V[1][2]
Source Temperature475°C to 650°C[1][2]
Collision GasNitrogen[1][2]
Dwell Time150 - 200 ms[1][2]

Table 2: MRM Transitions and Compound-Specific Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
Ezetimibe408.0 - 408.4[1][2][3]270.8 - 271.1[1][2][3][4]-75[2]-22[2]
This compound412.0 - 412.1[1][2][4]270.8 - 275.1[1][2][4]-75[2]-22[2]

Experimental Protocol

This section provides a detailed methodology for the analysis of Ezetimibe and this compound in human plasma.

Materials and Reagents
  • Ezetimibe and this compound reference standards

  • HPLC-grade methanol, acetonitrile, water

  • Formic acid or ammonium acetate

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Solvents for liquid-liquid extraction (e.g., diethyl ether, dichloromethane, methyl tert-butyl ether)[1][2]

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ezetimibe and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Ezetimibe stock solution with a 50:50 mixture of methanol and water to create calibration curve standards and quality control (QC) samples at various concentrations.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration suitable for spiking into plasma samples (e.g., 45 ng/mL)[2].

Sample Preparation (Liquid-Liquid Extraction)
  • To 200 µL of plasma sample in a polypropylene tube, add 20 µL of the this compound internal standard working solution and vortex briefly.[2]

  • Add 3 mL of extraction solvent (e.g., a 70:30 v/v mixture of diethyl ether and dichloromethane or methyl tert-butyl ether)[1][2].

  • Vortex the mixture for 10 minutes.[2]

  • Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.[2]

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

Table 3: Liquid Chromatography Parameters

ParameterValue
HPLC SystemAgilent 1290 Infinity II LC or equivalent[5]
ColumnGemini C18 (50 x 2.0 mm, 5 µm) or equivalent[2]
Mobile PhaseAcetonitrile and 0.1% formic acid in water (70:30, v/v) or 10mM Ammonium formate buffer (pH 4.0) and Acetonitrile (60:40, v/v)[1][2]
Flow Rate0.20 - 1.0 mL/min[1][2]
Injection Volume10 - 20 µL[1][4]
Column Temperature35°C - 45°C[1][4]

Data Analysis and Quantification

The concentration of Ezetimibe in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Ezetimibe in the unknown samples is then interpolated from this calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the complete experimental workflow from sample receipt to final data analysis.

experimental_workflow sample_receipt Plasma Sample Receipt is_spiking Internal Standard Spiking (this compound) sample_receipt->is_spiking lle Liquid-Liquid Extraction is_spiking->lle evaporation Evaporation to Dryness lle->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: Experimental workflow for the quantification of Ezetimibe.

Role of Internal Standard

The use of a deuterated internal standard is critical for accurate quantification. The diagram below explains the logical relationship.

internal_standard_logic cluster_analyte Ezetimibe (Analyte) cluster_is This compound (Internal Standard) analyte_peak Analyte Peak Area ratio Calculate Peak Area Ratio (Analyte / Internal Standard) analyte_peak->ratio is_peak Internal Standard Peak Area is_peak->ratio calibration Compare to Calibration Curve ratio->calibration concentration Determine Analyte Concentration calibration->concentration

References

Application Note: High-Throughput Chromatographic Separation and Quantification of Ezetimibe and its Deuterated Internal Standard, Ezetimibe-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the chromatographic separation and quantification of Ezetimibe and its deuterated analog, Ezetimibe-d4, which is commonly used as an internal standard. The presented protocol utilizes Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for accurate and high-throughput analysis in biological matrices, particularly human plasma. This methodology is critical for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.

Introduction

Ezetimibe is a lipid-lowering agent that selectively inhibits the intestinal absorption of cholesterol and related phytosterols.[1] It acts by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein located at the brush border of the small intestine.[1][2] By blocking cholesterol uptake, Ezetimibe reduces the delivery of cholesterol to the liver, leading to a decrease in hepatic cholesterol stores and an increase in the clearance of cholesterol from the blood.[1] Accurate quantification of Ezetimibe in biological samples is essential for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification as it corrects for matrix effects and variations in sample processing.

Mechanism of Action of Ezetimibe

Ezetimibe's primary mechanism of action involves the inhibition of cholesterol absorption in the small intestine. The process can be summarized in the following steps:

  • Binding to NPC1L1: Ezetimibe and its active glucuronide metabolite localize at the brush border of the small intestine and bind to the NPC1L1 protein.[1][2]

  • Inhibition of Cholesterol Uptake: This binding prevents the interaction of the NPC1L1/cholesterol complex with the clathrin/AP2 complex, which is necessary for the endocytosis of cholesterol into the enterocytes.[3]

  • Reduced Cholesterol Delivery: The inhibition of cholesterol absorption leads to a decreased delivery of dietary and biliary cholesterol to the liver.

  • Upregulation of LDL Receptors: The depletion of hepatic cholesterol stores causes an upregulation of LDL receptors on hepatocytes.

  • Lowered LDL Cholesterol: Increased LDL receptor expression enhances the clearance of LDL-cholesterol from the bloodstream, thereby lowering plasma LDL-C levels.[4]

Ezetimibe_Mechanism cluster_intestine Small Intestine Lumen cluster_enterocyte Enterocyte Cholesterol Cholesterol NPC1L1 NPC1L1 Cholesterol->NPC1L1 Binds to Clathrin_AP2 Clathrin/AP2 NPC1L1->Clathrin_AP2 Complexes with Endocytosis Endocytosis Clathrin_AP2->Endocytosis Mediates Cholesterol_Uptake Cholesterol Uptake Endocytosis->Cholesterol_Uptake Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibits

Caption: Ezetimibe's inhibition of cholesterol absorption.

Experimental Protocols

Materials and Reagents
  • Ezetimibe reference standard

  • This compound internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Ammonium formate

  • Formic acid

  • Human plasma (K2EDTA)

  • Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents

Instrumentation
  • A High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

Standard and Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of Ezetimibe and this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Ezetimibe stock solution in a mixture of acetonitrile and water (e.g., 50:50 v/v) to create calibration standards. Prepare a working solution of this compound at an appropriate concentration.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of plasma, add 50 µL of the this compound working solution and vortex.

    • Add 1 mL of an extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).

    • Vortex for 5 minutes and then centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

  • Sample Preparation (Solid Phase Extraction):

    • Condition an SPE cartridge with methanol followed by water.

    • Load the plasma sample (pre-treated with the internal standard).

    • Wash the cartridge to remove interferences.

    • Elute the analytes with an appropriate solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate and reconstitute as described above.

Chromatographic and Mass Spectrometric Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of Ezetimibe and this compound. These parameters may require optimization based on the specific instrumentation used.

ParameterCondition 1Condition 2Condition 3
LC Column Discovery C18 (150 x 4.6 mm, 5 µm)[5]Gemini C18 (50 x 2.0 mm, 5 µm)[6]Agilent Eclipse XBD-C18[7]
Mobile Phase Acetonitrile:10mM Ammonium formate (pH 4.0) (40:60 v/v)[5]Acetonitrile:0.1% Formic acid (70:30 v/v)[6]10mM Ammonium acetate (pH 4.5):Acetonitrile (25:75 v/v)[7]
Flow Rate 1.0 mL/min[5]0.20 mL/min[6]Not Specified
Injection Volume 10 µLNot SpecifiedNot Specified
Column Temp. 35°CNot SpecifiedNot Specified
Ionization Mode ESI Negative[5]ESI Negative[6]ESI Negative for Ezetimibe/d4[7]
MRM Transition (Ezetimibe) m/z 408.4 → 271.0[5]m/z 408.0 → 270.8[6]m/z 408.3 → 271.1[7]
MRM Transition (this compound) m/z 412.1 → 275.1[5]m/z 412.1 → 270.8[6]m/z 412.0 → 275.1[7]

Data Presentation

The quantitative performance of the LC-MS/MS method should be evaluated by assessing its linearity, sensitivity, accuracy, and precision. The following table presents typical validation parameters from published methods.

ParameterMethod 1Method 2Method 3
Linearity Range (ng/mL) 4.00 - 400.00[5]0.1 - 20[6]0.05 - 15.0[7]
Lower Limit of Quantification (LLOQ) (ng/mL) 4.00[5]0.1[6]0.05[7]
Mean Extraction Recovery (%) 80.6[5]Not Specified>90
Intra-day Precision (%CV) < 15%< 15%1.6 - 14.8%[7]
Inter-day Precision (%CV) < 15%< 15%2.1 - 13.4%[7]
Accuracy (%) 85 - 115%85 - 115%Within ±15%

Experimental Workflow

The overall workflow for the analysis of Ezetimibe and this compound in a biological matrix is depicted in the following diagram.

Ezetimibe_Workflow Sample_Collection Sample Collection (e.g., Plasma) IS_Spiking Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Extraction Extraction (LLE or SPE) IS_Spiking->Extraction Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution LC_MS_Analysis LC-MS/MS Analysis Evaporation_Reconstitution->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing

Caption: Analytical workflow for Ezetimibe quantification.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput approach for the simultaneous determination of Ezetimibe and its deuterated internal standard, this compound, in biological matrices. The detailed protocol and performance characteristics outlined in this application note serve as a valuable resource for researchers and scientists involved in the development and clinical evaluation of Ezetimibe. The use of a stable isotope-labeled internal standard ensures the reliability and accuracy of the results, making this method suitable for regulated bioanalytical studies.

References

Troubleshooting & Optimization

Ezetimibe-d4 Mass Spectrometry Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing mass spectrometry transitions for Ezetimibe-d4.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound using LC-MS/MS.

Issue Potential Cause Recommended Action
No or Low Signal for this compound Incorrect mass spectrometry settings (polarity, mass transitions).Ezetimibe and its deuterated analog, this compound, ionize efficiently in negative electrospray ionization (ESI) mode[1][2]. Verify that the instrument is operating in negative ion mode. Confirm that the correct precursor and product ion masses are being monitored.
Inefficient ionization.Optimize ion source parameters such as ion spray voltage, source temperature, nebulizer gas, and curtain gas to achieve maximum signal intensity[2][3]. A 10% change in these parameters should not significantly affect the signal[2].
Improper sample preparation.Ensure that the extraction procedure, such as liquid-liquid extraction with diethyl ether and dichloromethane or methyl tert-butyl ether, is performed correctly to ensure good recovery of the analyte and internal standard[1][2].
High Background Noise Matrix effects from endogenous plasma components.Evaluate the matrix effect by comparing the peak responses of post-extraction spiked samples with those of pure solutions. Employing a robust sample clean-up procedure can minimize matrix effects[2][3]. Chromatographic separation is also crucial to separate the analyte from interfering matrix components[1].
Contaminated mobile phase or LC system.Use high-purity solvents and additives for the mobile phase. Flush the LC system to remove any contaminants.
Inconsistent or Irreproducible Results Unstable spray in the ESI source.Check the spray needle for clogging or damage. Ensure a consistent and stable flow of the mobile phase to the mass spectrometer.
Fluctuations in instrument parameters.Allow the mass spectrometer to stabilize before starting the analysis. Monitor key instrument parameters throughout the run to ensure they remain constant.
Poor Peak Shape Suboptimal chromatographic conditions.Optimize the mobile phase composition, flow rate, and column temperature to achieve a good chromatographic peak shape. A Discovery C18 column with a mobile phase of acetonitrile and 10mM ammonium formate buffer has been shown to be effective[1][2].
Column degradation.Replace the analytical column if it has been used extensively or shows signs of degradation.

Frequently Asked Questions (FAQs)

1. What are the recommended precursor and product ion transitions for this compound?

For this compound, the deprotonated molecule [M-H]⁻ is typically used as the precursor ion. The most commonly reported and effective transition is:

  • Precursor Ion (Q1): m/z 412.0 - 412.1[1][2]

  • Product Ion (Q3): m/z 275.1[1]

This transition corresponds to the fragmentation of the azetidinone ring structure[1].

2. What is the optimal ionization mode for this compound analysis?

Negative electrospray ionization (ESI) is the preferred mode for analyzing this compound as it readily forms the [M-H]⁻ ion, leading to high sensitivity[1][2].

3. How can I optimize the collision energy for the this compound transition?

To optimize the collision energy (CE), infuse a standard solution of this compound into the mass spectrometer and perform a product ion scan to identify the most abundant and stable fragment ions. Then, in Multiple Reaction Monitoring (MRM) mode, systematically vary the collision energy for the selected transition (m/z 412.0 → 275.1) while monitoring the signal intensity. The CE that produces the highest and most stable signal should be selected. Published methods have used a collision energy of -20 eV and -22 eV[1][3].

4. Are there any known interferences to be aware of when analyzing this compound?

While this compound is a stable isotope-labeled internal standard and less prone to interference than the analyte itself, endogenous components from the biological matrix can still cause ion suppression or enhancement. It is crucial to use a selective sample extraction method and optimize chromatographic separation to minimize the impact of matrix effects[2][3]. Checking for interferences from concomitant drugs that might be administered with Ezetimibe is also recommended[2].

5. What are typical instrument parameters used for the analysis of this compound?

The following table summarizes typical mass spectrometry parameters reported in the literature for the analysis of this compound. These should be used as a starting point and further optimized for your specific instrument.

Quantitative Data Summary

ParameterEzetimibeThis compound (Internal Standard)Reference
Precursor Ion (m/z) 408.0 - 408.4412.0 - 412.1[1][2][3]
Product Ion (m/z) 270.8 - 271.1275.1[1][3]
Ionization Mode Negative ESINegative ESI[1][2][3]
Declustering Potential (V) -67 to -75-67 to -75[1][3]
Entrance Potential (V) -10-10[1]
Collision Energy (eV) -20 to -22-20 to -22[1][3]
Collision Cell Exit Potential (V) -6-6[1]

Experimental Protocols

Method for Optimizing Mass Spectrometry Transitions for this compound

This protocol outlines the steps for the systematic optimization of MRM parameters for this compound.

1. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a working standard solution by diluting the stock solution in an appropriate solvent mixture (e.g., 50% methanol in water) to a final concentration of approximately 100-500 ng/mL.

2. Compound Tuning and Optimization (Infusion):

  • Infuse the this compound working standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Set the mass spectrometer to operate in negative ESI mode.

  • Acquire a full scan (Q1 scan) to confirm the presence and determine the exact mass of the deprotonated precursor ion, [M-H]⁻ (expected around m/z 412.1).

  • Perform a product ion scan by selecting the precursor ion (m/z 412.1) in Q1 and scanning Q3 to identify the most abundant and stable fragment ions. The fragment at m/z 275.1 is expected to be a major product ion.

  • Optimize source-dependent parameters such as ion spray voltage, source temperature, nebulizer gas (GS1), and heater gas (GS2) to maximize the precursor ion signal.

3. MRM Transition Optimization:

  • Set up an MRM method with the selected precursor ion (m/z 412.1) and the most promising product ion (m/z 275.1).

  • Optimize the declustering potential (DP) by ramping the voltage and monitoring the signal intensity of the precursor ion. Select the DP that gives the highest stable signal without causing in-source fragmentation.

  • Optimize the collision energy (CE) by ramping the voltage for the selected MRM transition and monitoring the product ion signal intensity. Create a CE profile and select the voltage that yields the maximum product ion intensity.

  • Optimize the collision cell exit potential (CXP) to enhance the transmission of the product ion out of the collision cell.

4. Final Method Verification:

  • Once the optimal parameters are determined, inject the this compound standard solution through the LC system to confirm the signal intensity, peak shape, and retention time under chromatographic conditions.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_infusion 2. Infusion & Tuning cluster_mrm 3. MRM Optimization cluster_verify 4. Method Verification prep_stock Prepare this compound Stock Solution (1 mg/mL) prep_work Prepare Working Standard (100-500 ng/mL) prep_stock->prep_work infuse Infuse Working Standard prep_work->infuse q1_scan Q1 Scan: Confirm Precursor Ion (m/z 412.1) infuse->q1_scan pi_scan Product Ion Scan: Identify Fragments q1_scan->pi_scan source_opt Optimize Source Parameters pi_scan->source_opt setup_mrm Set up MRM Transition (412.1 -> 275.1) source_opt->setup_mrm opt_dp Optimize Declustering Potential (DP) setup_mrm->opt_dp opt_ce Optimize Collision Energy (CE) opt_dp->opt_ce opt_cxp Optimize Collision Cell Exit Potential (CXP) opt_ce->opt_cxp lc_inject LC Injection of Standard opt_cxp->lc_inject verify_params Confirm Signal, Peak Shape, and Retention Time lc_inject->verify_params

Caption: Workflow for optimizing mass spectrometry transitions for this compound.

References

improving chromatographic peak shape of Ezetimibe-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the chromatographic peak shape of Ezetimibe-d4.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is my this compound peak exhibiting significant tailing?

Answer: Peak tailing is a common issue in reverse-phase chromatography and can stem from several factors. For this compound, the most frequent causes include secondary chemical interactions with the stationary phase, mobile phase issues, or column problems.[1][2]

  • Secondary Silanol Interactions: The primary cause of peak tailing for compounds like Ezetimibe is the interaction between the analyte and ionized silanol groups on the silica surface of the column.[3][4] These interactions create an additional retention mechanism, leading to a delayed elution for some molecules and a "tailing" peak.

  • Mobile Phase pH: If the pH of the mobile phase is close to the pKa of this compound (pKa of Ezetimibe is ~9.66), the analyte can exist in both ionized and non-ionized forms, leading to inconsistent retention and peak tailing.[3][5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing excess analyte molecules to travel through the column more quickly, which can result in peak distortion, including tailing.[1][4]

  • Column Contamination and Degradation: Accumulation of sample matrix components on the column or guard column can lead to peak tailing. A partially blocked inlet frit can also distort the sample flow, affecting all peaks.[2]

Question 2: How can I eliminate or reduce peak tailing for this compound?

Answer: A systematic approach to adjusting your method parameters can significantly improve peak symmetry.

  • Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the analyte's pKa. For this compound, using a buffer with a pH in the acidic range (e.g., pH 3.0 to 4.0) will ensure the molecule is fully protonated, minimizing interactions with silanol groups.[3][6]

  • Use an End-Capped Column: Select a high-purity, end-capped C18 or C8 column. End-capping treats the residual silanol groups, making them less available for secondary interactions.[1]

  • Incorporate a Buffer: Use a buffer in your mobile phase, such as phosphate or acetate, at a concentration of 10-25 mM.[6][7] Buffers help maintain a consistent pH and can mask residual silanol activity, leading to sharper peaks.[1]

  • Reduce Sample Concentration: If column overload is suspected, dilute your sample and reinject. If the peak shape improves, this indicates that the initial concentration was too high.[1][8]

  • Use a Guard Column: A guard column can help protect your analytical column from contaminants in the sample matrix that can cause peak tailing.

Question 3: My this compound peak is fronting. What is the cause and how do I fix it?

Answer: Peak fronting, often described as a "shark fin" shape, is less common than tailing.

  • Primary Cause: The most common cause of peak fronting is column overload, where the sample concentration is too high for the column's capacity.[8]

  • Solution: The simplest solution is to dilute the sample. A 1-to-10 dilution followed by reinjection will often resolve the issue. If fronting disappears, the initial sample was too concentrated.[8]

Frequently Asked Questions (FAQs)

Q1: What type of column is best for this compound analysis? A1: C18 and C8 columns are widely and successfully used for the analysis of Ezetimibe.[7][9] Modern, high-purity silica columns that are end-capped are highly recommended to achieve symmetrical peaks.[1] Several studies have shown good results with columns such as Phenomenex Kinetex EVO C18, Thermo Betasil C18, and Zorbax SB C18.[5][10][11]

Q2: What is the ideal mobile phase composition for this compound? A2: A common and effective mobile phase is a mixture of acetonitrile and an aqueous buffer, such as phosphate or ammonium acetate.[6][7][10] The ratio is typically optimized to achieve the desired retention time and resolution. For example, a mobile phase of acetonitrile and 0.02 M potassium dihydrogen orthophosphate buffer (72:28 v/v) has been used successfully.[7] The pH of the aqueous portion should be controlled, with acidic pH values often providing better peak shape.[6]

Q3: What detection wavelength should I use for this compound? A3: Ezetimibe has a UV maximum around 232-233 nm, and this wavelength is frequently used for detection in HPLC-UV methods.[5][11] Other wavelengths, such as 240 nm, have also been reported to provide good sensitivity.[6][12]

Q4: Can extra-column volume affect my peak shape? A4: Yes, extra-column volume, which includes the volume of tubing and connections between the injector and the detector, can lead to peak broadening and tailing.[3] It is important to use tubing with a narrow internal diameter and to ensure all connections are properly fitted to minimize dead volume.[3][13]

Experimental Protocols

Below are examples of detailed methodologies for the HPLC analysis of Ezetimibe, which can be adapted for this compound.

Method 1: Isocratic RP-HPLC with Phosphate Buffer

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Zorbax SB C18 (250mm x 4.6mm), 5 µm particle size.[11][14]

  • Mobile Phase: A mixture of 0.02N ortho-phosphoric acid and acetonitrile in a ratio of 20:80 (v/v).[11][14]

  • Flow Rate: 1.0 mL/min.[11][14]

  • Detection Wavelength: 232 nm.[11][14]

  • Column Temperature: Ambient.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to the desired concentration.

Method 2: Isocratic RP-HPLC with Acetate Buffer

  • Instrumentation: HPLC system with a UV detector.

  • Mobile Phase: Acetonitrile and 10 mM ammonium acetate buffer (pH 3.0) in a ratio of 75:25 (v/v).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 240 nm.[6]

  • Column: C18 column (e.g., 150mm x 4.6mm, 5 µm).

  • Column Temperature: Ambient.

  • Injection Volume: 20 µL.

Data Presentation: Comparative Chromatographic Conditions

The following table summarizes various published chromatographic conditions for the analysis of Ezetimibe.

ParameterMethod AMethod BMethod CMethod D
Column Kromasil C8 (5µ)[7]Kromasil 100 C18[15]Zorbax SB C18 (5µ)[11][14]Phenomenex C18[16]
Mobile Phase Acetonitrile: 0.02 M KH2PO4 (72:28 v/v)[7]Water (pH 6.8, with 1-heptane sulfonic acid): Acetonitrile (30:70 v/v)[15]0.02N H3PO4: Acetonitrile (20:80 v/v)[11][14]0.02N H3PO4: Acetonitrile (53:47 v/v)[16]
Flow Rate 1.0 mL/min[7]0.5 mL/min[15]1.0 mL/min[11][14]0.96 mL/min[16]
Detection 232 nm[7]232 nm[15]232 nm[11][14]232.6 nm[16]
Temperature Ambient[7]Not SpecifiedAmbient[11]30°C[16]

Visualizations

The following diagrams illustrate key troubleshooting workflows and relationships relevant to improving the chromatographic peak shape of this compound.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_overload Is the sample concentration high? start->check_overload dilute_sample Dilute sample and reinject check_overload->dilute_sample Yes check_column Is the column appropriate? (e.g., end-capped) check_overload->check_column No dilute_sample->check_column No Improvement end_good Peak Shape Improved dilute_sample->end_good Shape Improves check_ph Is mobile phase pH >2 units away from analyte pKa? check_column->check_ph Yes end_bad Problem Persists (Consult further) check_column->end_bad No adjust_ph Adjust mobile phase pH (e.g., to pH 3-4) check_ph->adjust_ph No check_buffer Is a buffer being used? check_ph->check_buffer Yes adjust_ph->end_good add_buffer Add buffer (10-25 mM) to mobile phase check_buffer->add_buffer No check_hardware Check for system issues (leaks, dead volume, frit blockage) check_buffer->check_hardware Yes add_buffer->end_good fix_hardware Clean/replace frit, check connections check_hardware->fix_hardware Yes check_hardware->end_bad No fix_hardware->end_good

Caption: A step-by-step workflow for diagnosing and resolving peak tailing issues.

G Key Parameter Relationships for Peak Shape cluster_params Method Parameters cluster_interactions Underlying Causes cluster_outcome Observed Outcome MobilePhase Mobile Phase (pH, Buffer, % Organic) Silanol Silanol Interactions MobilePhase->Silanol influences PeakShape Symmetrical Peak MobilePhase->PeakShape Column Column (Chemistry, End-capping) Column->Silanol mitigates Column->PeakShape Sample Sample (Concentration, Solvent) Overload Column Overload Sample->Overload causes Sample->PeakShape System System Hardware (Tubing, Connections) ExtraColumn Extra-Column Volume System->ExtraColumn causes System->PeakShape BadPeakShape Peak Tailing/Fronting Silanol->BadPeakShape Overload->BadPeakShape ExtraColumn->BadPeakShape

Caption: Relationship between method parameters, causes, and peak shape outcome.

References

addressing isotopic cross-contribution in Ezetimibe quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the quantification of Ezetimibe, with a specific focus on isotopic cross-contribution in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-contribution and why is it a concern in Ezetimibe quantification?

A1: Isotopic cross-contribution, or crosstalk, occurs when the isotopic signal of the analyte (Ezetimibe) overlaps with the signal of its stable isotope-labeled internal standard (SIL-IS), or vice-versa. Ezetimibe has a complex molecular formula (C₂₄H₂₁F₂NO₃), and the natural abundance of isotopes like ¹³C can lead to a measurable signal at a mass-to-charge ratio (m/z) that is one or more units higher than the monoisotopic mass. When using a deuterated internal standard such as Ezetimibe-d4, the M+4 peak of the unlabeled Ezetimibe can potentially contribute to the signal of the this compound, leading to inaccuracies in quantification, especially at high analyte concentrations. Similarly, impurities in the SIL-IS can contribute to the analyte signal.

Q2: We are using this compound as an internal standard. What are the typical mass transitions for Ezetimibe and this compound in LC-MS/MS analysis?

A2: For the quantification of Ezetimibe and its deuterated internal standard, this compound, the following mass transitions are commonly used in multiple reaction monitoring (MRM) mode with electrospray ionization (ESI) in negative mode.[1][2][3]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Ezetimibe408.3271.1
This compound412.3275.1

Note: These values may require optimization based on the specific LC-MS/MS instrument used.

Q3: How can I assess the extent of isotopic cross-contribution in my Ezetimibe assay?

A3: A systematic assessment is crucial. This involves two key experiments:

  • Analyte Contribution to SIL-IS Channel: Analyze the highest concentration standard of Ezetimibe without the internal standard and monitor the MRM transition of this compound.

  • SIL-IS Contribution to Analyte Channel: Analyze a solution of this compound at its working concentration without the analyte and monitor the MRM transition of Ezetimibe.

A detailed protocol for these experiments is provided in the "Experimental Protocols" section below.

Q4: What is an acceptable level of isotopic cross-contribution?

A4: While there is no universally defined acceptance criterion, a general guideline is that the contribution should be minimal and not affect the accuracy and precision of the assay. The contribution of the highest calibration standard to the internal standard signal should ideally be less than 5% of the internal standard response in a blank sample. Similarly, the contribution of the internal standard to the analyte signal should be less than 1% of the analyte response at the Lower Limit of Quantification (LLOQ).

Troubleshooting Guides

Issue 1: Non-linear calibration curve, especially at higher concentrations.

Possible Cause: Isotopic contribution from high concentrations of Ezetimibe to the this compound internal standard channel.

Troubleshooting Steps:

  • Verify Contribution: Perform the "Analyte Contribution to SIL-IS Channel" experiment as detailed in the protocols section.

  • Data Correction: If significant contribution is confirmed, a mathematical correction can be applied to the peak area of the internal standard. The correction factor can be determined from the experiment in step 1.

  • Optimize Chromatography: Ensure baseline separation of Ezetimibe from any potential interferences. While chromatographic separation will not resolve isotopic overlap, it will ensure that the measured signals are solely from the analyte and IS.

  • Consider a Different SIL-IS: If the issue persists and affects data integrity, consider using an internal standard with a larger mass difference (e.g., ¹³C₆-Ezetimibe) to minimize the M+4 overlap.

Issue 2: Inaccurate and imprecise results at the lower end of the calibration curve.

Possible Cause: Contribution of the this compound internal standard to the Ezetimibe analyte channel, either due to isotopic impurities in the SIL-IS or its natural isotopic distribution.

Troubleshooting Steps:

  • Verify Contribution: Perform the "SIL-IS Contribution to Analyte Channel" experiment.

  • Check SIL-IS Purity: Consult the Certificate of Analysis for your this compound standard to confirm its isotopic purity. If in doubt, analyze the SIL-IS solution by itself to check for the presence of unlabeled Ezetimibe.

  • Optimize SIL-IS Concentration: Use the lowest concentration of this compound that provides a stable and reproducible signal. This will minimize its absolute contribution to the analyte channel.

  • Data Correction: If a consistent contribution is observed, subtract this background signal from all analyte peak areas.

Experimental Protocols

Protocol 1: Assessment of Analyte Contribution to SIL-IS Channel

Objective: To quantify the percentage of signal from the highest concentration of Ezetimibe that contributes to the this compound MRM transition.

Methodology:

  • Prepare a sample containing the highest concentration of Ezetimibe from your calibration curve (e.g., the Upper Limit of Quantification, ULOQ) in the same matrix as your study samples.

  • Do not add the this compound internal standard to this sample.

  • Process and extract the sample using your established method.

  • Inject the extracted sample into the LC-MS/MS system.

  • Acquire data by monitoring both the MRM transition for Ezetimibe (408.3 → 271.1) and this compound (412.3 → 275.1).

  • Measure the peak area in the this compound channel (if any).

  • Separately, analyze a blank matrix sample spiked only with the working concentration of this compound and measure its peak area.

  • Calculation:

    • % Contribution = (Peak Area of ULOQ in IS Channel / Peak Area of IS in Blank) * 100

Protocol 2: Assessment of SIL-IS Contribution to Analyte Channel

Objective: To quantify the percentage of signal from the this compound internal standard that contributes to the Ezetimibe MRM transition.

Methodology:

  • Prepare a sample containing only the this compound internal standard at its working concentration in the same matrix as your study samples.

  • Do not add Ezetimibe to this sample.

  • Process and extract the sample using your established method.

  • Inject the extracted sample into the LC-MS/MS system.

  • Acquire data by monitoring both the MRM transition for Ezetimibe (408.3 → 271.1) and this compound (412.3 → 275.1).

  • Measure the peak area in the Ezetimibe channel (if any).

  • Separately, analyze a sample at the Lower Limit of Quantification (LLOQ) for Ezetimibe and measure its peak area.

  • Calculation:

    • % Contribution = (Peak Area of IS in Analyte Channel / Peak Area of LLOQ Analyte) * 100

Data Presentation

Table 1: Hypothetical Isotopic Cross-Contribution Assessment Data

ExperimentSamplePeak Area in Analyte Channel (Ezetimibe)Peak Area in IS Channel (this compound)% Contribution
Analyte to ISULOQ (No IS)2,500,00012,5002.5%
IS to AnalyteIS only (Working Conc.)500500,0000.5% (relative to LLOQ)
ReferenceLLOQ100,000510,000N/A
ReferenceBlank + ISNot Detected500,000N/A

Visualizations

Isotopic_Cross_Contribution_Workflow cluster_analyte_to_is Analyte Contribution to IS Channel cluster_is_to_analyte IS Contribution to Analyte Channel ULOQ_no_IS Prepare ULOQ Sample (No IS) Analyze_ULOQ Analyze on LC-MS/MS Monitor Both Channels ULOQ_no_IS->Analyze_ULOQ Measure_ULOQ_IS Measure Peak Area in IS Channel Analyze_ULOQ->Measure_ULOQ_IS Calculate_Contrib_IS Calculate % Contribution to IS Signal Measure_ULOQ_IS->Calculate_Contrib_IS end Assessment Complete Calculate_Contrib_IS->end IS_only Prepare IS Sample (Working Conc., No Analyte) Analyze_IS_only Analyze on LC-MS/MS Monitor Both Channels IS_only->Analyze_IS_only Measure_IS_Analyte Measure Peak Area in Analyte Channel Analyze_IS_only->Measure_IS_Analyte Calculate_Contrib_Analyte Calculate % Contribution to LLOQ Signal Measure_IS_Analyte->Calculate_Contrib_Analyte Calculate_Contrib_Analyte->end start Start Assessment start->ULOQ_no_IS start->IS_only

Caption: Workflow for assessing isotopic cross-contribution.

Troubleshooting_Logic cluster_high_conc High Concentration Issues cluster_low_conc Low Concentration Issues NonLinear_High Non-linear curve at high conc. Assess_Analyte_to_IS Assess Analyte -> IS Contribution NonLinear_High->Assess_Analyte_to_IS Correct_Data_High Apply Data Correction Assess_Analyte_to_IS->Correct_Data_High Contribution > 5% Optimize_Chroma_High Optimize Chromatography Assess_Analyte_to_IS->Optimize_Chroma_High Contribution < 5% end Problem Resolved Correct_Data_High->end Optimize_Chroma_High->end Inaccurate_Low Inaccurate/Imprecise at low conc. Assess_IS_to_Analyte Assess IS -> Analyte Contribution Inaccurate_Low->Assess_IS_to_Analyte Check_Purity Check IS Purity Assess_IS_to_Analyte->Check_Purity Contribution > 1% Optimize_IS_Conc Optimize IS Concentration Check_Purity->Optimize_IS_Conc Optimize_IS_Conc->end start Problem Observed start->NonLinear_High start->Inaccurate_Low

Caption: Troubleshooting logic for calibration curve issues.

References

Technical Support Center: Ezetimibe-d4 ESI-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ezetimibe-d4 analysis using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize ion suppression, ensuring accurate and reliable quantitative results.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the ESI-MS analysis of this compound?

A1: Ion suppression is a matrix effect where the ionization efficiency of the target analyte, in this case, Ezetimibe and its internal standard this compound, is reduced by co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[1] In Electrospray Ionization (ESI), these interfering molecules compete with the analyte for access to the droplet surface and for charge, leading to a decreased signal intensity.[2][3] This phenomenon can negatively impact the accuracy, precision, and sensitivity of quantitative analyses, potentially leading to an underestimation of the analyte concentration.[1]

Q2: How does using a deuterated internal standard like this compound help in minimizing the impact of ion suppression?

A2: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is the preferred choice for quantitative LC-MS analysis to correct for matrix effects.[4] Because this compound is chemically almost identical to Ezetimibe, it co-elutes and experiences similar ion suppression or enhancement.[4][5] By adding a known amount of this compound to all samples, calibration standards, and quality controls, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratiometric measurement corrects for variations during sample preparation and ionization, leading to more accurate and precise results.[4]

Q3: Can this compound itself cause or be affected by ion suppression differently than Ezetimibe?

A3: While this compound is designed to mimic the behavior of Ezetimibe, there can be slight differences. Excessive concentrations of the internal standard can contribute to competition for ionization.[1] Although rare, slight chromatographic separation between the analyte and the deuterated internal standard can expose them to different matrix components, leading to differential ion suppression.[4] It is crucial to use an appropriate concentration of the internal standard and ensure chromatographic co-elution.

Q4: What are the typical sources of ion suppression in plasma-based assays for Ezetimibe?

A4: In plasma samples, the most common sources of ion suppression are phospholipids from cell membranes, salts from buffers, and other endogenous small molecules that can co-elute with Ezetimibe and this compound.[6] Inadequate sample preparation is a primary reason for the presence of these interfering substances in the final extract.[3]

Troubleshooting Guide: Ion Suppression in this compound Analysis

This guide provides a systematic approach to identifying and mitigating ion suppression when using this compound as an internal standard.

Issue: Poor sensitivity, inconsistent peak areas for this compound, or high variability in results.

This is a common indicator of ion suppression, where components in the sample matrix interfere with the ionization of Ezetimibe and its internal standard.

Step 1: Confirming Ion Suppression

The first step is to determine if ion suppression is the root cause of the observed issues. A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.[4][7]

Experimental Protocol: Post-Column Infusion

  • System Setup: Prepare a standard solution of Ezetimibe and this compound in the mobile phase. Using a T-connector, infuse this solution at a constant low flow rate (e.g., 10-20 µL/min) into the LC eluent stream just before it enters the mass spectrometer's ion source.[6]

  • Injection: Inject a blank matrix sample (e.g., plasma extract prepared without the analyte or internal standard).[7]

  • Data Analysis: Monitor the signal intensity of Ezetimibe and this compound. A stable baseline signal should be observed. Any significant dip in the baseline signal during the chromatographic run indicates the elution of interfering compounds that are causing ion suppression at that specific retention time.[6][7]

DOT Script for Post-Column Infusion Workflow

cluster_setup System Setup cluster_experiment Experiment cluster_analysis Data Analysis A Prepare Analyte & IS Solution B Infuse into MS via Syringe Pump A->B D T-Connector B->D C LC Mobile Phase Flow C->D E Inject Blank Matrix Extract D->E F Acquire Data E->F G Monitor Analyte & IS Signal H Observe Baseline G->H I Identify Dips in Signal H->I J Suppression Confirmed I->J Yes K No Suppression I->K No

Caption: Workflow for post-column infusion to detect ion suppression.

Step 2: Optimizing Sample Preparation

If ion suppression is confirmed at the retention time of Ezetimibe, improving sample cleanup is the most effective mitigation strategy.

Comparison of Sample Preparation Techniques

TechniqueDescriptionEffectiveness in Reducing Ion SuppressionTypical Application
Protein Precipitation (PPT) A simple and fast method where a solvent (e.g., acetonitrile) is added to precipitate proteins.Low to Moderate: May not effectively remove other matrix components like phospholipids and salts.[3]Initial screening and for samples with lower complexity.
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases, leaving interferences in one phase. Solvents like methyl tert-butyl ether (MTBE) or a mixture of diethyl ether and dichloromethane have been used for Ezetimibe.[8][9][10]Good: Provides cleaner extracts than PPT by removing a wider range of interfering compounds.[3][10]Commonly used for Ezetimibe analysis in plasma.[8][9][11]
Solid-Phase Extraction (SPE) The analyte is selectively adsorbed onto a solid sorbent and then eluted with a suitable solvent, leaving interfering compounds behind.Excellent: Generally provides the cleanest extracts by effectively removing a broad range of matrix components.[5][7]Complex matrices and when high sensitivity is required.

Recommended LLE Protocol for Ezetimibe in Plasma

This protocol is adapted from published methods that reported minimal matrix effects.[8][10]

  • To 200 µL of plasma sample, add 20 µL of the this compound internal standard solution.

  • Vortex for 10 seconds.

  • Add 3 mL of methyl tert-butyl ether (MTBE) and vortex for 10 minutes.[11]

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100-200 µL of the mobile phase.

Step 3: Modifying Chromatographic Conditions

If improved sample preparation is insufficient, chromatographic adjustments can separate Ezetimibe and this compound from the region of ion suppression.

Troubleshooting Chromatographic Issues

IssueRecommended Action
Co-elution with Suppression Zone Modify Gradient: Adjust the mobile phase gradient to shift the retention time of Ezetimibe and this compound away from the suppression zone identified in the post-column infusion experiment.[5]
Change Column Chemistry: Experiment with different stationary phases (e.g., C8, Phenyl-Hexyl) to alter selectivity and achieve better separation from matrix interferences.[4]
Poor Peak Shape Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for Ezetimibe. Buffers like ammonium acetate or ammonium formate at a pH of around 4.0-4.5 are commonly used.[8][9][10]
Check for Column Overload: Dilute the sample or inject a smaller volume if peak fronting is observed.[6]

DOT Script for Troubleshooting Logic

A Start: Inconsistent Results/ Poor Sensitivity B Perform Post-Column Infusion A->B C Is Suppression Observed at Analyte Retention Time? B->C D Optimize Sample Preparation (e.g., LLE to SPE) C->D Yes J No Significant Suppression. Check other parameters (e.g., instrument performance). C->J No E Modify Chromatographic Conditions D->E F Re-evaluate with Post-Column Infusion E->F G Is Suppression Mitigated? F->G H Method Optimized G->H Yes I Consult Instrument Specialist/ Consider Alternative Ionization G->I No

Caption: Logical workflow for troubleshooting ion suppression.

Experimental Protocols and Data

LC-MS/MS Method Parameters for Ezetimibe and this compound

The following tables summarize typical experimental conditions derived from validated methods for the analysis of Ezetimibe.[8][9][10][11]

Table 1: Chromatographic Conditions

ParameterCondition 1Condition 2
Column Agilent Eclipse XBD-C18 (4.6 x 150 mm, 5 µm)[10]Gemini C18 (50 x 2.0 mm, 5 µm)[11]
Mobile Phase Acetonitrile : 10 mM Ammonium Acetate (pH 4.5) (75:25, v/v)[8][10]Acetonitrile : 0.1% Formic Acid (70:30, v/v)[11]
Flow Rate 0.75 mL/min[10]0.20 mL/min[11]
Column Temp. 45°C[10]35°C[11]
Injection Vol. 20 µL[10]Not Specified

Table 2: Mass Spectrometric Conditions

ParameterSetting
Ionization Mode ESI Negative[9][11]
Scan Type Multiple Reaction Monitoring (MRM)
Ezetimibe Transition m/z 408.4 → 271.0[9]
This compound Transition m/z 412.1 → 275.1[9]
Ion Spray Voltage -4500 V[11]
Temperature 650°C[11]

Table 3: Quantitative Performance Data

ParameterEzetimibeReference
Linearity Range 0.05 - 15.0 ng/mL[8][10]
4.00 - 400.00 ng/mL[9]
Lower Limit of Quantification (LLOQ) 0.05 ng/mL[10]
4.00 ng/mL[9]
Extraction Recovery (LLE) 93.9 - 96.5%[10]
80.6%[9]

By systematically applying these troubleshooting steps and utilizing robust experimental protocols, researchers can effectively minimize ion suppression and ensure the generation of high-quality, reliable data when using this compound in ESI-MS analyses.

References

dealing with impurities in Ezetimibe-d4 reference standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ezetimibe-d4 reference standards.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound reference standards?

This compound reference standards can contain several types of impurities, including:

  • Process-Related Impurities: These are byproducts formed during the synthesis of this compound. A common example is desfluoro-ezetimibe , where one of the fluorine atoms is replaced by a hydrogen atom.[1][2] Other process-related impurities that have been identified in the synthesis of non-deuterated Ezetimibe include various isomers and degradation products.[3]

  • Isotopic Impurities: These include species with incomplete deuteration (e.g., d1, d2, d3) and the corresponding non-deuterated (d0) Ezetimibe. The presence of the d0 species is of particular importance as it can interfere with the quantification of the target analyte.

  • Degradation Products: Ezetimibe can degrade under certain conditions, such as exposure to alkaline environments, forming products like 5-(4-fluorophenyl)-2-[(4-fluorophenyl amino)-(4-hydroxyphenyl)methyl]-pent-4-enoic acid.[2][4] While Ezetimibe is generally stable under acidic, oxidative, thermal, and photolytic stress, degradation can occur.[2]

  • Stereoisomers: Impurities related to the stereochemistry of the molecule, such as the (R,R,R) and (S,S,S) isomers, can also be present.[3]

Q2: How can I assess the isotopic purity of my this compound reference standard?

The isotopic purity of a deuterated standard is crucial for accurate quantification. Here are two common methods for its assessment:

  • High-Resolution Mass Spectrometry (HRMS): Direct infusion of the this compound standard into a high-resolution mass spectrometer allows for the determination of the relative intensities of the different isotopic peaks (M, M+1, M+2, etc.). This data can be used to calculate the percentage of each isotopic species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A proton NMR (¹H NMR) spectrum of the deuterated standard can be acquired. The absence or significant reduction of signals at the positions where deuterium atoms have been incorporated, relative to the signals of other protons in the molecule, provides an estimation of the degree of deuteration.

Q3: What are some common analytical challenges when working with this compound?

Users may encounter the following issues:

  • Chromatographic Co-elution: The deuterated standard (this compound) and the non-deuterated analyte may have slightly different retention times in reversed-phase chromatography. This is due to the C-D bond being slightly shorter and stronger than the C-H bond, leading to minor polarity differences.

  • Isotopic Exchange: Deuterium atoms, especially those on labile functional groups (e.g., -OH, -NH), can exchange with protons from the solvent or mobile phase. This can lead to a decrease in the signal of the deuterated standard and an increase in the signal of a partially deuterated or non-deuterated species.

  • Matrix Effects: In complex matrices, co-eluting endogenous compounds can suppress or enhance the ionization of the analyte and the internal standard differently, leading to inaccurate quantification.

  • Crosstalk: In mass spectrometry, the isotopic peaks of the non-deuterated analyte can overlap with the signal of the deuterated internal standard, especially if the mass difference is small (e.g., d1 or d2). This can lead to an overestimation of the internal standard's response.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Troubleshooting Steps
Column Overload Reduce the injection volume or the concentration of the sample.
Inappropriate Mobile Phase pH Ensure the mobile phase pH is appropriate for the analyte and the column. For Ezetimibe, which has a phenolic hydroxyl group, a slightly acidic mobile phase can improve peak shape.
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column.
Sample Solvent Incompatibility Dissolve the sample in the mobile phase or a weaker solvent.
Void in the Column Reverse flush the column at a low flow rate. If this does not resolve the issue, the column may need to be replaced.
Issue 2: Retention Time Drifting
Possible Cause Troubleshooting Steps
Inadequate Column Equilibration Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analytical run (typically 10-15 column volumes).
Changes in Mobile Phase Composition Prepare fresh mobile phase and ensure accurate mixing of all components.
Fluctuations in Column Temperature Use a column oven to maintain a constant temperature.
Pump Malfunction Check the pump for leaks and ensure a consistent flow rate.
Issue 3: Inaccurate Quantification
Possible Cause Troubleshooting Steps
Low Isotopic Purity of Standard Verify the isotopic purity of the this compound standard using HRMS or NMR. If the purity is low, obtain a new, high-purity standard.
Isotopic Exchange Check the location of the deuterium labels on the this compound molecule. Avoid standards with labels on exchangeable positions if possible. Maintain a neutral pH for samples and mobile phases.
Differential Matrix Effects Optimize the sample preparation method to remove interfering matrix components. Ensure co-elution of the analyte and internal standard.
Crosstalk from Analyte to Internal Standard Use an this compound standard with a higher degree of deuteration (d4 or greater) to minimize overlap with the natural isotopic distribution of the non-deuterated analyte.

Experimental Protocols

Protocol 1: HPLC-UV Method for the Analysis of Ezetimibe and Desfluoro-Ezetimibe Impurity

This method is adapted from the procedure described for the analysis of Ezetimibe and its desfluoro impurity.[1]

Parameter Condition
Column Zorbax Rx C8 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 2.74 g of potassium dihydrogen phosphate in 1000 mL of water, pH adjusted to 7.5 with 10% potassium hydroxide.
Mobile Phase B Acetonitrile
Gradient Time (min)
0
30
35
40
55
Flow Rate 1.3 mL/min
Column Temperature 35°C
Sample Temperature 25°C
Injection Volume 10 µL
Detection Wavelength 220 nm
Diluent Acetonitrile

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.

  • Sample Solution: Prepare the sample to be analyzed in the diluent at a similar concentration to the standard solution.

Protocol 2: LC-MS/MS Method for the Quantification of Ezetimibe

This is a general approach for developing an LC-MS/MS method for Ezetimibe quantification, which can be adapted for this compound.

Parameter Condition
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for the separation of Ezetimibe from potential interferences.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive or Negative mode
MS/MS Transitions Ezetimibe: Q1 -> Q3 (e.g., m/z 408.1 -> m/z 271.1)
This compound: Q1 -> Q3 (e.g., m/z 412.1 -> m/z 271.1)

Note: The specific MS/MS transitions should be optimized for the instrument being used.

Visualizations

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Impurity Identification cluster_2 Quantification and Reporting start Analyze this compound Reference Standard by LC-MS detect Peak Detection and Integration start->detect mass_spec High-Resolution Mass Spectrometry (HRMS) for Accurate Mass detect->mass_spec Unknown Peak Detected msms Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern mass_spec->msms nmr NMR Spectroscopy for Structural Elucidation msms->nmr Further Characterization Needed quant Quantify Impurity using a Reference Standard (if available) or Relative Peak Area nmr->quant report Report Impurity Level and Identity in Certificate of Analysis quant->report

Caption: Workflow for the identification and characterization of impurities in this compound.

Troubleshooting_Decision_Tree cluster_peak_shape Poor Peak Shape cluster_retention Retention Time Shift cluster_quantification Inaccurate Quantification start Analytical Issue Encountered peak_shape Is the peak tailing, fronting, or split? start->peak_shape rt_shift Is the retention time drifting? start->rt_shift quant_issue Are the quantitative results inaccurate? start->quant_issue check_overload Reduce sample concentration/ injection volume. peak_shape->check_overload Yes check_mobile_phase Optimize mobile phase pH and composition. check_overload->check_mobile_phase No Improvement check_column Flush or replace the column. check_mobile_phase->check_column No Improvement check_equilibration Increase column equilibration time. rt_shift->check_equilibration Yes check_temp Verify column temperature stability. check_equilibration->check_temp No Improvement check_flow Check pump for leaks and flow rate accuracy. check_temp->check_flow No Improvement check_isotopic_purity Verify isotopic purity of the internal standard. quant_issue->check_isotopic_purity Yes check_matrix_effects Evaluate and mitigate matrix effects. check_isotopic_purity->check_matrix_effects Purity is High check_crosstalk Assess and correct for isotopic crosstalk. check_matrix_effects->check_crosstalk No Matrix Effects

Caption: Decision tree for troubleshooting common analytical issues with this compound.

References

Technical Support Center: Optimizing Liquid-Liquid Extraction of Ezetimibe and Ezetimibe-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid-liquid extraction (LLE) recovery of Ezetimibe and its deuterated internal standard, Ezetimibe-d4.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the liquid-liquid extraction of Ezetimibe and this compound from biological matrices.

Q1: I am experiencing low recovery for both Ezetimibe and this compound. What are the potential causes and how can I improve it?

Low recovery of both the analyte and the internal standard suggests a systematic issue with the extraction procedure. Here are several factors to investigate:

  • Inappropriate Solvent Choice: The selection of an organic solvent is critical for efficient extraction. Methyl tert-butyl ether (MTBE) and a mixture of diethyl ether and dichloromethane have been successfully used for Ezetimibe extraction.[1][2] If your recovery is low, consider if the polarity of your chosen solvent is optimal for Ezetimibe.

  • Incorrect pH of the Aqueous Phase: The pH of the sample matrix can significantly impact the ionization state of Ezetimibe and, consequently, its partitioning into the organic phase. For acidic compounds, adjusting the pH to be at least 2 units below the pKa will promote extraction into an organic solvent. Conversely, for basic compounds, the pH should be adjusted to at least 2 units above the pKa. While the exact pKa of Ezetimibe may vary in different literature, it is generally considered a weakly acidic compound. Experiment with adjusting the sample pH prior to extraction. For instance, using a sodium acetate buffer at pH 3.5 has been reported.[2]

  • Insufficient Mixing/Vortexing: Inadequate mixing of the aqueous and organic phases will result in poor extraction efficiency. Ensure thorough mixing by vortexing for a sufficient amount of time to maximize the surface area for mass transfer between the two phases.

  • Phase Separation Issues: Incomplete phase separation can lead to the loss of the organic layer containing the analyte. Ensure a distinct separation between the aqueous and organic layers before proceeding with the collection of the organic phase. Centrifugation can aid in achieving a clean separation.

  • Analyte Degradation: Ezetimibe may be susceptible to degradation under certain conditions, such as exposure to light or extreme temperatures.[3][4] It is advisable to handle samples under protected conditions and avoid prolonged exposure to harsh environments.

Q2: My recovery for Ezetimibe is acceptable, but the recovery for the internal standard (this compound) is low and inconsistent. What could be the problem?

Discrepancies in the recovery between the analyte and the internal standard can compromise the accuracy of your results. Here are some possible reasons:

  • Differential Extraction Behavior: Although structurally similar, minor differences in the physicochemical properties of Ezetimibe and this compound could lead to slight variations in their partitioning behavior. However, this is generally not expected to be a significant issue.

  • Purity and Concentration of the Internal Standard: Verify the purity and concentration of your this compound stock solution. Inaccurate preparation of the internal standard solution will lead to erroneous recovery calculations.

  • Timing of Internal Standard Addition: The internal standard should be added to the sample before the extraction process begins to compensate for any analyte loss during sample manipulation. Adding it after the extraction will not account for extraction inefficiencies.

Q3: I am observing the formation of an emulsion during the extraction process, which is making phase separation difficult. How can I resolve this?

Emulsion formation is a common issue in liquid-liquid extraction, particularly with complex biological matrices like plasma. Here are some techniques to break an emulsion:

  • Centrifugation: This is often the most effective method. Centrifuging the sample at a moderate to high speed can help to break the emulsion and create a clear interface between the two phases.

  • Addition of Salt: Adding a small amount of a neutral salt, such as sodium chloride, can increase the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Solvent Addition: Adding a small volume of the organic solvent used for extraction can sometimes help to disrupt the emulsion.

  • Temperature Change: Gently warming or cooling the sample in a water bath may alter the physical properties of the emulsion and promote phase separation.

Q4: My recovery is highly variable between samples. What could be causing this inconsistency?

High variability in recovery can be attributed to several factors related to the precision of your experimental technique:

  • Inconsistent Pipetting: Ensure accurate and consistent pipetting of all solutions, including the sample, internal standard, and extraction solvent. Use calibrated pipettes and proper pipetting techniques.

  • Variable Mixing Times: Standardize the vortexing or mixing time for all samples to ensure uniform extraction conditions.

  • Incomplete Solvent Evaporation: If your protocol involves an evaporation step to concentrate the extract, ensure that the solvent is completely removed from all samples. Residual solvent can affect the final concentration and the subsequent analytical measurement.

  • Matrix Effects: Variations in the composition of the biological matrix between different samples can influence the extraction efficiency. This is known as a matrix effect. To mitigate this, consider a more rigorous sample cleanup step or the use of a matrix-matched calibration curve.

Frequently Asked Questions (FAQs)

Q1: What are the recommended organic solvents for the liquid-liquid extraction of Ezetimibe?

Several studies have reported successful liquid-liquid extraction of Ezetimibe using the following solvents:

  • Methyl tert-butyl ether (MTBE)[1]

  • A mixture of Diethyl ether and Dichloromethane (70:30 v/v)[2]

The choice of solvent may depend on the specific requirements of your analytical method and the nature of the sample matrix.

Q2: What kind of recovery percentages can I expect for Ezetimibe and this compound with an optimized LLE protocol?

Published methods have reported high recovery rates for Ezetimibe and its deuterated internal standard. The table below summarizes some reported recovery data.

AnalyteConcentration (ng/mL)Extraction SolventMean Recovery (%)Reference
Ezetimibe0.3Methyl tert-butyl ether96.32[1]
Ezetimibe4Methyl tert-butyl ether91.83[1]
Ezetimibe16Methyl tert-butyl ether85.23[1]
This compound45Methyl tert-butyl ether91.57[1]
Total EzetimibeNot SpecifiedDiethyl ether:Dichloromethane (70:30)80.6[2]
Free EzetimibeNot SpecifiedMethyl-tert butyl ether96.14[5]
Total EzetimibeNot SpecifiedMethyl-tert butyl ether64.11[5]

Q3: Is it necessary to adjust the pH of the sample before extraction?

Yes, adjusting the pH of the sample is often a critical step to ensure efficient and consistent extraction. Ezetimibe is a weakly acidic compound, and adjusting the pH of the aqueous sample to be more acidic (e.g., using a buffer) will suppress its ionization and promote its partitioning into the organic solvent. A pH of 3.5 has been used in a validated method.[2]

Q4: What is the purpose of using a deuterated internal standard like this compound?

A deuterated internal standard, such as this compound, is used to improve the accuracy and precision of the quantitative analysis.[1][5] Since this compound is chemically very similar to Ezetimibe, it is expected to behave similarly during the extraction and analysis processes. By adding a known amount of the internal standard to each sample before extraction, any loss of the analyte during sample processing can be corrected for by measuring the ratio of the analyte to the internal standard.

Experimental Protocols

Example Protocol for LLE of Ezetimibe and this compound from Human Plasma[2]

  • Sample Preparation: To a 300 µL aliquot of a plasma sample, add 50 µL of the this compound internal standard solution.

  • pH Adjustment: Add 0.3 mL of 100mM sodium acetate buffer (pH 3.5).

  • Extraction: Add the extraction solvent (e.g., a mixture of Diethyl ether and Dichloromethane, 70:30 v/v).

  • Mixing: Vortex the mixture for a specified time to ensure thorough mixing.

  • Phase Separation: Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.

Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis start Plasma Sample add_is Add this compound (IS) start->add_is adjust_ph Adjust pH (e.g., pH 3.5 buffer) add_is->adjust_ph add_solvent Add Organic Solvent (e.g., MTBE or Ether/DCM) adjust_ph->add_solvent vortex Vortex/Mix add_solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end LC-MS/MS Analysis reconstitute->end

Caption: A typical workflow for the liquid-liquid extraction of Ezetimibe.

Troubleshooting_Low_Recovery cluster_causes Potential Causes cluster_solutions Solutions issue Low Recovery of Ezetimibe & this compound cause1 Inappropriate Solvent issue->cause1 cause2 Incorrect pH issue->cause2 cause3 Insufficient Mixing issue->cause3 cause4 Phase Separation Issues issue->cause4 solution1 Test Different Solvents (e.g., MTBE, Ether/DCM) cause1->solution1 solution2 Optimize pH (e.g., acidic conditions) cause2->solution2 solution3 Increase Vortex Time cause3->solution3 solution4 Centrifuge at Higher Speed cause4->solution4

Caption: Troubleshooting logic for low LLE recovery of Ezetimibe.

References

impact of mobile phase composition on Ezetimibe-d4 retention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ezetimibe-d4. The following information addresses common issues related to the impact of mobile phase composition on its chromatographic retention.

Frequently Asked Questions (FAQs)

Q1: What is the typical chromatographic behavior of this compound?

This compound, a deuterated analog of Ezetimibe, is a relatively hydrophobic molecule. In reversed-phase high-performance liquid chromatography (RP-HPLC), it is well-retained on nonpolar stationary phases like C18 and C8. The retention time can be modulated by adjusting the mobile phase composition.

Q2: How does the organic modifier in the mobile phase affect the retention of this compound?

In reversed-phase chromatography, increasing the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase will decrease the retention time of this compound. Acetonitrile generally has a stronger elution strength than methanol for many compounds, leading to shorter retention times at the same concentration. The choice between acetonitrile and methanol can also influence the selectivity of the separation of this compound from its impurities or other analytes.

Q3: What is the role of pH in the mobile phase for this compound analysis?

The pH of the mobile phase can significantly impact the peak shape and retention of ionizable compounds.[1] While Ezetimibe is not strongly ionizable, the pH can influence the ionization of residual silanol groups on the silica-based stationary phase, which can lead to peak tailing.[1] Maintaining a consistent and appropriate pH with a buffer is crucial for robust and reproducible separations. For Ezetimibe analysis, mobile phase pH values are often in the acidic to neutral range.[2][3]

Q4: Are there any differences in retention between Ezetimibe and this compound?

Theoretically, deuterated standards like this compound should have very similar, if not identical, chromatographic behavior to their non-deuterated counterparts. However, subtle differences in retention time, known as isotopic effects, can sometimes be observed. These differences are typically small and do not significantly impact the method's performance, especially when using mass spectrometry for detection where the mass-to-charge ratio is used for identification.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is showing significant tailing. What are the potential causes and solutions?

A: Peak tailing for this compound in reversed-phase chromatography can be caused by several factors:

  • Secondary Interactions: Interactions between the analyte and active sites (e.g., residual silanols) on the stationary phase are a common cause.

    • Solution: Add a small amount of a competing base (e.g., triethylamine) to the mobile phase or use a base-deactivated column. Adjusting the mobile phase pH can also help by suppressing the ionization of silanol groups.[1]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or the injection volume.

  • Column Contamination: Accumulation of contaminants on the column can lead to poor peak shape.

    • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.

Q: My this compound peak is fronting. What could be the issue?

A: Peak fronting is often associated with:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to front.

    • Solution: Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is necessary due to solubility issues, inject the smallest possible volume.

  • Column Overload: Similar to tailing, injecting too much analyte can also cause fronting.

    • Solution: Decrease the sample concentration or injection volume.

Issue 2: Shifting Retention Times

Q: The retention time of my this compound peak is drifting. What should I check?

A: Unstable retention times can be due to:

  • Mobile Phase Instability: Changes in the mobile phase composition over time, such as evaporation of the more volatile component, can cause retention time shifts.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure adequate mixing if preparing the mobile phase online.

  • Column Temperature Fluctuations: Inconsistent column temperature can lead to variations in retention.

    • Solution: Use a column oven to maintain a constant and uniform temperature.

  • Pump Issues: An improperly functioning pump can deliver an inconsistent mobile phase flow rate.

    • Solution: Check the pump for leaks and ensure it is properly primed. Perform routine maintenance as recommended by the manufacturer.

  • Column Equilibration: Insufficient column equilibration time between injections, especially in gradient elution, can cause retention time variability.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Issue 3: Poor Resolution

Q: I am having trouble separating this compound from an impurity. What can I do?

A: To improve resolution, you can modify the following:

  • Mobile Phase Composition:

    • Organic Modifier Percentage: Decrease the percentage of the organic modifier to increase retention and potentially improve separation.

    • Organic Modifier Type: Switch from acetonitrile to methanol or vice versa. This can alter the selectivity of the separation.

    • pH: Adjusting the pH of the mobile phase can change the ionization state of interfering compounds, thus affecting their retention and improving resolution.

  • Stationary Phase:

    • Column Chemistry: Use a column with a different stationary phase (e.g., C8, Phenyl) to exploit different separation mechanisms.

  • Flow Rate:

    • Decrease Flow Rate: A lower flow rate can increase column efficiency and improve resolution, but it will also increase the analysis time.

  • Temperature:

    • Optimize Temperature: Changing the column temperature can affect the selectivity of the separation.

Quantitative Data Summary

The following table summarizes various mobile phase compositions and chromatographic conditions reported for the analysis of Ezetimibe and this compound.

Analyte(s)Stationary PhaseMobile Phase CompositionFlow Rate (mL/min)DetectionReference
Ezetimibe, this compoundDiscovery C18 (150 x 4.6mm, 5µm)Acetonitrile : 10mM Ammonium formate buffer (pH 4.0) (40:60 v/v)1.0LC-MS/MS[3]
Ezetimibe, this compoundAgilent Eclipse XBD-C18Ammonium acetate (pH 4.5; 10 mM) : Acetonitrile (25:75 v/v)Not specifiedLC-ESI-MS/MS[2]
EzetimibePhenomenex C18 (150 mm × 4.6 mm, 5 µm)0.02 N Orthophosphoric acid : Acetonitrile (53:47 v/v)0.96HPLC-UV[4]
EzetimibeKromasil 100 C18Water (pH 6.8, 0.05% w/v 1-heptane sulfonic acid) : Acetonitrile (30:70, v/v)0.5HPLC-UV[5]
EzetimibeBetasil C18 (250 mm x 4.6 mm, 5µm)Acetonitrile : 10 mM Na2HPO4 (pH 7.0) (55:45 v/v)1.0HPLC-UV[6]

Experimental Protocols

Representative LC-MS/MS Method for this compound Quantification in Plasma

This protocol is a representative example based on published methods.[2][3]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma sample, add the internal standard solution (this compound).

    • Add 1 mL of extraction solvent (e.g., a mixture of Diethyl ether and Dichloromethane).

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 10mM ammonium formate at pH 4.0) in an isocratic or gradient elution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Ezetimibe: m/z 408.4 → 271.0[3]

      • This compound: m/z 412.1 → 275.1[3]

Visualization

TroubleshootingWorkflow start Chromatographic Problem (e.g., Poor Peak Shape, Shifting RT) check_mobile_phase Step 1: Check Mobile Phase - Freshly prepared? - Correct composition? - Degassed? start->check_mobile_phase check_column Step 2: Check Column - Correct column installed? - Column equilibrated? - Any visible voids? check_mobile_phase->check_column Mobile Phase OK resolve_issue Issue Resolved check_mobile_phase->resolve_issue Problem Found & Fixed check_system Step 3: Check HPLC System - Leaks? - Correct flow rate? - Stable temperature? check_column->check_system Column OK check_column->resolve_issue Problem Found & Fixed troubleshoot_peak_shape Troubleshoot Peak Shape - Adjust mobile phase pH - Change organic modifier - Reduce sample concentration check_system->troubleshoot_peak_shape System OK, Peak Shape Issue troubleshoot_retention Troubleshoot Retention Time - Ensure proper equilibration - Check for pump issues - Maintain constant temperature check_system->troubleshoot_retention System OK, Retention Issue check_system->resolve_issue Problem Found & Fixed troubleshoot_peak_shape->resolve_issue troubleshoot_retention->resolve_issue

Caption: Troubleshooting workflow for this compound analysis.

References

long-term stability assessment of Ezetimibe-d4 solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability assessment of Ezetimibe-d4 solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A: this compound is a deuterated form of Ezetimibe, where four hydrogen atoms have been replaced by deuterium.[1][2][3] This isotopic labeling makes it a valuable internal standard for quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate measurement of Ezetimibe in biological matrices.[4][5]

Q2: What are the recommended storage conditions for this compound solutions to ensure long-term stability?

A: For optimal long-term stability, this compound solutions should be stored under refrigerated conditions, typically between 2°C and 8°C.[2] If stored for extended periods, freezing at -20°C is also a recommended practice for general deuterated compounds.[6] Solutions should always be kept in tightly sealed, suitable containers to prevent solvent evaporation and contamination.[2] For non-deuterated Ezetimibe in human plasma, stability has been demonstrated for at least 40 days at -80°C.[7]

Q3: What are the potential degradation pathways for this compound?

A: Ezetimibe, the parent compound, is susceptible to degradation through oxidation, hydrolysis, photolysis, and thermal stress.[8][9] A specific degradation pathway under alkaline conditions has also been identified.[10] this compound is incompatible with strong oxidizing agents.[2] Under fire conditions, hazardous decomposition products may include carbon oxides, nitrogen oxides, and hydrogen fluoride.[2]

Q4: How can I monitor the stability of my this compound solution over time?

A: The stability of this compound solutions can be monitored using a stability-indicating analytical method, most commonly a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.[8][9][11][12] This method should be able to separate the intact this compound from any potential degradants. For deuterated compounds, Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to monitor for any changes that might indicate degradation or isotopic exchange.[6]

Q5: Is this compound sensitive to light?

A: While specific photostability studies on this compound are not widely published, the parent compound, Ezetimibe, has been subjected to photolytic stress in stability studies.[8][9] As a general precaution for deuterated compounds, if the non-deuterated analogue is photosensitive, the deuterated version should also be protected from light, for example, by using amber vials or opaque containers.[6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpected peaks in chromatogram - Degradation of this compound due to improper storage (e.g., exposure to high temperatures, light, or incompatible substances).- Contamination of the solvent or solution.- Interaction with the container material.- Verify the storage conditions of your solution.- Prepare a fresh solution using high-purity solvent and a new vial.- Run a blank (solvent only) to check for contamination.- If degradation is suspected, perform forced degradation studies (e.g., acid, base, peroxide) to identify potential degradation product peaks.
Decrease in this compound peak area over time - Degradation of the analyte.- Adsorption of the analyte to the container surface.- Evaporation of the solvent, leading to a change in concentration.- Re-evaluate storage conditions and ensure they are optimal.- Consider using silanized glass vials to minimize adsorption.- Ensure containers are tightly sealed and consider using a solvent with a lower vapor pressure if evaporation is a concern.
Variability in quantitative results - Instability of the stock or working solutions.- Inconsistent sample preparation.- Issues with the analytical instrument.- Prepare fresh calibration standards for each analytical run.- Ensure the solution has equilibrated to room temperature before use.- Follow a standardized and validated protocol for sample preparation.- Perform system suitability tests to ensure the analytical instrument is performing correctly.

Quantitative Stability Data

The following table summarizes representative stability data for Ezetimibe solutions under different storage conditions. Please note that this data is primarily based on studies of the non-deuterated compound and should be used as a general guideline. For critical applications, it is highly recommended to perform a compound-specific stability study for your this compound solution in the specific solvent and container system you are using.

Storage ConditionDurationAnalyteMatrix/SolventStability OutcomeReference
Room Temperature13 hoursEzetimibeAnalytical SolutionStable (Cumulative RSD < 2%)[8]
Bench Top12 hoursEzetimibeHuman PlasmaStable (Ratio within 90-110%)[13]
Auto-sampler24 hoursEzetimibeHuman PlasmaStable (Ratio within 90-110%)[13]
Refrigerated (4°C)30 daysEzetimibeHuman PlasmaStable (Ratio within 90-110%)[13]
Frozen (-80°C)40 daysTotal EzetimibeHuman PlasmaStable[7]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Ezetimibe

This protocol is based on established methods for the analysis of Ezetimibe and is suitable for assessing the stability of this compound solutions.[8][9]

  • Objective: To separate and quantify this compound in the presence of its potential degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: Zorbax SB C18 (250mm x 4.6mm, 5 µm particle size) or equivalent.

    • Mobile Phase: A mixture of 0.02N ortho-phosphoric acid and acetonitrile (20:80 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 232 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Dilute the stock solution with the mobile phase to a working concentration (e.g., 10 µg/mL).

    • Inject the working solution into the HPLC system.

    • Record the chromatogram and determine the peak area of this compound.

    • To assess stability, store the solution under the desired conditions (e.g., 4°C, 25°C, protected from light) and analyze at specified time points (e.g., 0, 24, 48, 72 hours, and weekly).

    • Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of degradation. Also, monitor for the appearance of any new peaks, which may indicate degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Stability Storage cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare this compound Stock Solution prep_work Prepare Working Solutions prep_stock->prep_work storage_initial Time Point 0 (Initial Analysis) prep_work->storage_initial storage_conditions Store at Varied Conditions (e.g., 4°C, 25°C, light/dark) prep_work->storage_conditions hplc_analysis RP-HPLC Analysis storage_initial->hplc_analysis t=0 storage_intervals Specified Time Intervals (e.g., 24h, 7d, 30d) storage_conditions->storage_intervals storage_intervals->hplc_analysis t=x data_acquisition Data Acquisition (Peak Area, New Peaks) hplc_analysis->data_acquisition data_comparison Compare with Time 0 data_acquisition->data_comparison stability_assessment Assess % Degradation & Stability Conclusion data_comparison->stability_assessment

Caption: Experimental workflow for long-term stability assessment of this compound solutions.

degradation_pathway cluster_stress Stress Conditions Ezetimibe_d4 This compound (Intact Molecule) Oxidation Oxidation Ezetimibe_d4->Oxidation Hydrolysis Hydrolysis (Acidic/Alkaline) Ezetimibe_d4->Hydrolysis Photolysis Photolysis (UV/Visible Light) Ezetimibe_d4->Photolysis Thermal Thermal Stress Ezetimibe_d4->Thermal Degradation_Products Degradation Products Oxidation->Degradation_Products Hydrolysis->Degradation_Products Photolysis->Degradation_Products Thermal->Degradation_Products

Caption: Potential degradation pathways of this compound under various stress conditions.

References

Validation & Comparative

A Comparative Guide to LC-MS/MS Method Validation for Ezetimibe using Ezetimibe-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview and comparison of validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of Ezetimibe in biological matrices, with a specific focus on the use of Ezetimibe-d4 as an internal standard (IS). This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable bioanalytical methods.

Introduction to Ezetimibe Analysis

Ezetimibe is a lipid-lowering agent that inhibits the absorption of cholesterol from the small intestine.[1] Accurate and precise quantification of Ezetimibe in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[2][3] The choice of an appropriate internal standard is critical for the success of a quantitative LC-MS/MS assay, as it compensates for variability in sample preparation and instrument response. A stable isotope-labeled internal standard, such as this compound, is often considered the "gold standard" due to its similar physicochemical properties to the analyte, which ensures it behaves similarly during extraction and ionization, leading to more accurate and precise results.[4]

Comparison of LC-MS/MS Methodologies

Several LC-MS/MS methods have been developed and validated for the determination of Ezetimibe in human plasma. This section compares key parameters from published methods, highlighting the performance of methods utilizing this compound versus other internal standards.

Table 1: Comparison of Sample Preparation Techniques
Internal StandardExtraction MethodMatrixRecovery of Ezetimibe (%)Recovery of IS (%)Reference
This compound Liquid-Liquid Extraction (LLE) with Diethyl ether and Dichloromethane (70:30 v/v)Human Plasma80.6Not Reported[5]
This compound LLE with methyl tert-butyl etherHuman Plasma85.23 - 96.3291.57[6]
This compound LLE with tertiary butyl methyl etherRat Plasma93.9 - 96.590.27[4]
4-hydroxychalconeLLE with methyl tert-butyl etherHuman Serum, Urine, FecesNot ReportedNot Reported[7]
EtoricoxibLLEHuman Plasma96.14 (free), 64.11 (total)Not Reported[8]
Table 2: Comparison of Chromatographic and Mass Spectrometric Conditions
ParameterMethod with this compound[5]Method with this compound[6]Method with 4-hydroxychalcone[7]
Chromatographic Column Discovery C18, 150x 4.6mm, 5µGemini C18, 50 X 2.0 mm, 5 µmXTerra MS C18, 2.1 mm x 100 mm, 3.5 µm
Mobile Phase Acetonitrile:10mM Ammonium formate buffer (pH 4.0) (40:60 v/v)Acetonitrile:0.1% Formic acid (70:30, v/v)Acetonitrile:Water (60:40, v/v)
Flow Rate 1 mL/min0.20 mL/min200 µL/min
Ionization Mode ESI NegativeESI NegativeAPCI Negative
MRM Transition (Ezetimibe) m/z 408.40 → 271.0m/z 408.0 → 270.8m/z 408 → 271
MRM Transition (IS) m/z 412.10 → 275.10 (this compound)m/z 412.1 → 270.8 (this compound)m/z 223 → 117 (4-hydroxychalcone)
Table 3: Comparison of Method Validation Parameters
ParameterMethod with this compound[5]Method with this compound[6]Method with 4-hydroxychalcone[9]Method with Etoricoxib[8]
Linearity Range 4.00 - 400.00 ng/mL0.1 - 20 ng/mL0.075 - 20 ng/mL (unchanged), 1 - 200 ng/mL (total)0.25 - 20 ng/mL (free), 1 - 300 ng/mL (total)
LLOQ 4.00 ng/mL0.1 ng/mL0.075 ng/mL (unchanged), 1 ng/mL (total)0.25 ng/mL (free)
Intra-day Precision (%CV) Not Reported1.08 - 4.38Not ReportedNot Reported
Inter-day Precision (%CV) Not Reported1.69 - 4.06Not ReportedNot Reported
Intra-day Accuracy (%RE) Not Reported0.44 - 2.00Not ReportedNot Reported
Inter-day Accuracy (%RE) Not ReportedNot ReportedNot ReportedNot Reported

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the key experiments cited.

Sample Preparation: Liquid-Liquid Extraction (LLE) using this compound[6]
  • To 200 µL of plasma sample in a polypropylene tube, add 20 µL of the internal standard working solution (this compound, 45 ng/mL).

  • Vortex the mixture for 10 seconds.

  • Add 3 mL of methyl tert-butyl ether and vortex for 10 minutes.

  • Centrifuge the samples at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions[5]
  • LC System: High-Performance Liquid Chromatography system.

  • Column: Discovery C18, 150x 4.6mm, 5µ.

  • Mobile Phase: Acetonitrile and 10mM Ammonium formate buffer (pH 4.0) in a ratio of 40:60 (v/v).

  • Flow Rate: 1 mL/min.

  • Injection Volume: 10 µL.

  • MS System: Tandem mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

  • MRM Transitions:

    • Ezetimibe: m/z 408.40 → 271.0

    • This compound: m/z 412.10 → 275.10

Workflow and Pathway Visualizations

To better illustrate the experimental process, the following diagrams outline the logical flow of the LC-MS/MS method validation for Ezetimibe.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing and Validation Plasma_Sample Plasma Sample Collection Add_IS Addition of Internal Standard (this compound) Plasma_Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM Detection) Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Ezetimibe Calibration_Curve->Quantification Validation Method Validation (Accuracy, Precision, Linearity) Quantification->Validation

Caption: Experimental workflow for the LC-MS/MS analysis of Ezetimibe.

Validation_Parameters MethodValidation Method Validation Selectivity Selectivity MethodValidation->Selectivity Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Recovery Recovery MethodValidation->Recovery Stability Stability MethodValidation->Stability

Caption: Key parameters for LC-MS/MS method validation.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods for the quantification of Ezetimibe offers significant advantages in terms of accuracy and precision. The data presented in this guide, compiled from various validated methods, demonstrates that stable isotope-labeled internal standards are a superior choice for bioanalytical studies. While other internal standards can be used, they may not fully compensate for matrix effects and extraction variability to the same extent as a deuterated analog. The detailed protocols and validation data provided herein serve as a valuable resource for laboratories aiming to develop and implement robust and reliable analytical methods for Ezetimibe.

References

Ezetimibe-d4: A Comparative Guide to Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of the cholesterol absorption inhibitor Ezetimibe, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and robustness of analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of Ezetimibe-d4, a stable isotope-labeled (SIL) internal standard, with other commonly used non-isotopically labeled internal standards.

The Gold Standard: this compound

This compound is a deuterated analog of Ezetimibe, where four hydrogen atoms are replaced with deuterium.[1] This subtle modification in mass allows it to be distinguished from the parent drug by a mass spectrometer, while its chemical and physical properties remain nearly identical. This near-identical behavior is the cornerstone of its superiority as an internal standard.[2][3][4]

Key Advantages of this compound:

  • Compensates for Matrix Effects: Biological matrices like plasma are complex and can interfere with the ionization of the analyte, leading to signal suppression or enhancement. Because this compound co-elutes with Ezetimibe and experiences virtually identical matrix effects, it provides a more accurate correction for these variations.[2]

  • Minimizes Variability in Sample Preparation: Any loss of analyte during sample extraction and processing will be mirrored by a proportional loss of this compound, ensuring the analyte-to-IS ratio remains constant and the final calculated concentration is accurate.[5]

  • Improves Precision and Accuracy: By effectively accounting for variations in extraction recovery, matrix effects, and instrument response, SIL internal standards like this compound lead to methods with higher precision and accuracy.[1][3][6]

Alternative Internal Standards

While stable isotope-labeled standards are considered the gold standard, other compounds have been successfully used as internal standards for Ezetimibe quantification. These are typically structurally similar compounds or other drugs that exhibit similar chromatographic behavior and extraction efficiency.

Commonly reported alternatives include:

  • 4-hydroxychalcone [7]

  • Tolterodine tartrate [8]

  • Deuterated analogs of co-administered drugs (e.g., Simvastatin-d6 in simultaneous analysis)[9]

These alternatives can provide acceptable results when a stable isotope-labeled standard is not available or is cost-prohibitive. However, they may not perfectly mimic the behavior of Ezetimibe in all aspects, potentially leading to less precise correction for analytical variability.

Performance Data Comparison

The following table summarizes the performance characteristics of LC-MS/MS methods for Ezetimibe quantification using this compound and an alternative internal standard, 4-hydroxychalcone. It is important to note that the data presented is compiled from separate studies and does not represent a direct head-to-head comparison within a single experiment.

Performance MetricMethod with this compoundMethod with 4-hydroxychalcone
Linearity Range 0.1 - 20 ng/mL0.075 - 20 ng/mL
Correlation Coefficient (r²) > 0.999Not explicitly stated
Intra-day Precision (%CV) 1.08% - 4.38%Not explicitly stated
Inter-day Precision (%CV) 1.69% - 4.06%Not explicitly stated
Accuracy (Relative Error %) 0.44% - 2.00%Not explicitly stated
Extraction Recovery 85.23% - 96.32%Not explicitly stated
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.075 ng/mL
Reference [6][7]

Experimental Protocols

Below are representative experimental protocols for the quantification of Ezetimibe in human plasma using LC-MS/MS with this compound as the internal standard.

Sample Preparation (Liquid-Liquid Extraction)
  • To 200 µL of human plasma in a centrifuge tube, add 20 µL of this compound internal standard working solution.

  • Vortex the mixture for 30 seconds.

  • Add 1 mL of methyl tert-butyl ether as the extraction solvent.

  • Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject a 10 µL aliquot into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: Agilent 1200 series or equivalent

  • Column: Gemini C18 (50 x 2.0 mm, 5 µm) or equivalent[6]

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (70:30, v/v)[6]

  • Flow Rate: 0.20 mL/min[6]

  • Mass Spectrometer: API 4000 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Negative[6]

  • MRM Transitions:

    • Ezetimibe: m/z 408.0 → 270.8[10]

    • This compound: m/z 412.1 → 270.8[10]

Visualizing Key Concepts

To further elucidate the topics discussed, the following diagrams illustrate the mechanism of action of Ezetimibe, a typical experimental workflow, and the logical considerations for selecting an internal standard.

G Mechanism of Action of Ezetimibe cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Brush Border Dietary & Biliary Cholesterol Dietary & Biliary Cholesterol Micelle Micelle Dietary & Biliary Cholesterol->Micelle Formation NPC1L1 NPC1L1 Transporter Micelle->NPC1L1 Delivers Cholesterol Cholesterol Absorption Cholesterol Absorption NPC1L1->Cholesterol Absorption Mediates Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibits Chylomicron Formation Chylomicron Formation Cholesterol Absorption->Chylomicron Formation Leads to G Experimental Workflow for Ezetimibe Analysis Plasma Sample Plasma Sample Add this compound (IS) Add this compound (IS) Plasma Sample->Add this compound (IS) Liquid-Liquid Extraction Liquid-Liquid Extraction Add this compound (IS)->Liquid-Liquid Extraction Evaporation Evaporation Liquid-Liquid Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Concentration Calculation Concentration Calculation Data Processing->Concentration Calculation G Internal Standard Selection Criteria cluster_criteria Key Properties Ideal IS Ideal Internal Standard Physicochemical Similarity Physicochemical Similarity Ideal IS->Physicochemical Similarity Co-elution Co-elution Ideal IS->Co-elution Similar Ionization Similar Ionization Ideal IS->Similar Ionization Mass Difference Mass Difference Ideal IS->Mass Difference Accurate Correction for Sample Loss Accurate Correction for Sample Loss Physicochemical Similarity->Accurate Correction for Sample Loss Compensation for Matrix Effects Compensation for Matrix Effects Co-elution->Compensation for Matrix Effects Consistent Analyte/IS Response Ratio Consistent Analyte/IS Response Ratio Similar Ionization->Consistent Analyte/IS Response Ratio No Mass Spectrometric Crosstalk No Mass Spectrometric Crosstalk Mass Difference->No Mass Spectrometric Crosstalk

References

A Comparative Guide to Analytical Methods for Ezetimibe Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common analytical methods for the quantification of Ezetimibe, a cholesterol absorption inhibitor. The objective is to offer a comprehensive overview of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry, enabling researchers to select the most suitable method for their specific needs, be it for quality control of bulk drugs, pharmaceutical formulations, or analysis in biological matrices.[1][2][3][4][5] The information presented is compiled from various validated studies to facilitate a thorough comparison of their performance and experimental protocols.

Comparative Analysis of Analytical Methods

The selection of an analytical method for Ezetimibe determination is contingent on factors such as the required sensitivity, selectivity, speed, and the nature of the sample matrix. While chromatographic methods like HPLC and HPTLC offer high resolution and specificity, spectrophotometric methods are often simpler and more cost-effective for routine analysis.[1][3]

Data Presentation: Performance Characteristics

The following tables summarize the key performance parameters of various analytical methods for Ezetimibe quantification as reported in the literature. It is important to note that these parameters were determined in separate studies and a direct, one-to-one comparison should be made with caution.

Table 1: Comparison of HPLC Methods for Ezetimibe Analysis

ParameterMethod 1Method 2Method 3
Mobile Phase 0.1% Orthophosphoric acid: Acetonitrile (50:50, v/v)Acetonitrile: 0.1 M Ammonium acetate (55:45, v/v)0.02N Ortho phosphoric acid: Acetonitrile (20:80, v/v)
Stationary Phase Zorbax SB-C18 columnWaters C18 Symmetry Shield column (4.6 mm × 250 mm, 5 µm)Zorbax SB C18 (250mm x 4.6mm), 5 μm
Flow Rate 1.0 mL/min0.75 mL/min1.0 mL/min
Detection Wavelength Not Specified232 nm232 nm
Linearity Range Not SpecifiedNot Specified1-10 µg/mL
Limit of Detection (LOD) 0.1 µg/mLNot SpecifiedNot Specified
Limit of Quantification (LOQ) 0.2 µg/mLNot SpecifiedNot Specified
Retention Time Not Specified5.49 min~3.5 min
Reference [6][7]Praveen Kumar et al.[4]

Table 2: Comparison of HPTLC Methods for Ezetimibe Analysis

ParameterMethod 1Method 2
Mobile Phase Chloroform: Benzene: Methanol: Acetic acid (6.0:3.0:1.0:0.1, v/v/v/v)Not Specified
Stationary Phase Precoated silica gel 60F254Not Specified
Detection Wavelength 250 nmNot Specified
Linearity Range 0.1 - 1.0 µ g/spot Not Specified
Limit of Detection (LOD) 20 ng/spotNot Specified
Limit of Quantification (LOQ) 70 ng/spotNot Specified
Reference [8]

Table 3: Comparison of UV Spectrophotometric Methods for Ezetimibe Analysis

ParameterMethod 1Method 2
Solvent MethanolDistilled Water
Detection Wavelength (λmax) 233 nm229 nm
Linearity Range 6-16 µg/mL4-32 µg/mL
Limit of Detection (LOD) Not Specified1.1 µg/mL
Limit of Quantification (LOQ) Not Specified3.5 µg/mL
Reference [9][10]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

High-Performance Liquid Chromatography (HPLC)

Method Reference: Praveen Kumar et al. [4]

  • Instrumentation: A reliable HPLC system equipped with a UV detector.

  • Chromatographic Column: Zorbax SB C18 (250mm x 4.6mm), 5 μm particle size.

  • Mobile Phase: A mixture of 0.02 N ortho phosphoric acid and acetonitrile in a ratio of 20:80 (v/v).

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at a wavelength of 232 nm.

  • Sample Preparation: Standard and sample solutions are prepared in the mobile phase.

  • Analysis: The retention time for Ezetimibe is approximately 3.5 minutes.

High-Performance Thin-Layer Chromatography (HPTLC)

Method Reference:[8]

  • Stationary Phase: Precoated silica gel 60F254 plates.

  • Mobile Phase: A solvent system composed of chloroform, benzene, methanol, and acetic acid in a ratio of 6.0:3.0:1.0:0.1 (v/v/v/v).

  • Sample Application: Apply the standard and sample solutions as bands on the HPTLC plate.

  • Development: Develop the plate in a chromatographic chamber saturated with the mobile phase.

  • Detection: Densitometric scanning at 250 nm.

UV-Visible Spectrophotometry

Method Reference:[9]

  • Instrumentation: A UV-Visible spectrophotometer.

  • Solvent: Methanol.

  • Procedure:

    • Prepare a stock solution of Ezetimibe in methanol.

    • Prepare a series of standard dilutions from the stock solution to cover the linearity range (6-16 µg/mL).

    • Measure the absorbance of the standard solutions and the sample solution at the wavelength of maximum absorbance (λmax), which is 233 nm.

    • Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of the unknown sample.

Visualization of Analytical Method Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical methods, ensuring the reliability and comparability of results obtained from different techniques.

CrossValidationWorkflow cluster_planning 1. Planning & Selection cluster_development 2. Method Development & Optimization cluster_validation 3. Individual Method Validation cluster_crossvalidation 4. Cross-Validation cluster_conclusion 5. Conclusion A Define Analytical Requirements B Select Candidate Methods (e.g., HPLC, UV, HPTLC) A->B C1 Develop & Optimize Method 1 (e.g., HPLC) B->C1 C2 Develop & Optimize Method 2 (e.g., UV) B->C2 D1 Validate Method 1 (ICH Guidelines) C1->D1 D2 Validate Method 2 (ICH Guidelines) C2->D2 E Analyze Identical Samples with Both Validated Methods D1->E D2->E F Statistical Comparison of Results (e.g., t-test, F-test) E->F G Assess Agreement & Bias Between Methods F->G H Determine Interchangeability of Methods G->H

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

The choice of an analytical method for Ezetimibe quantification should be guided by the specific requirements of the analysis. HPLC methods are highly sensitive, specific, and stability-indicating, making them suitable for regulatory submissions and the analysis of complex mixtures.[5][6] HPTLC offers a high-throughput alternative for quality control purposes. UV spectrophotometry, while less specific, provides a simple, rapid, and cost-effective option for the routine analysis of bulk drug and simple pharmaceutical formulations.[9][10] This guide provides the necessary data and protocols to assist researchers in making an informed decision for their analytical challenges involving Ezetimibe.

References

Assessing Linearity and Sensitivity in Ezetimibe Quantification: A Comparative Guide to Ezetimibe-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the cholesterol-lowering drug Ezetimibe, the selection of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of analytical methods utilizing Ezetimibe-d4 as an internal standard, focusing on the critical performance characteristics of linearity and sensitivity. The data presented is compiled from various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Performance Comparison of Ezetimibe Quantification Methods

The following tables summarize the linearity and sensitivity of different analytical methods for the quantification of Ezetimibe, with a focus on those employing this compound as an internal standard. These methods are crucial for pharmacokinetic and bioequivalence studies.

Method Internal Standard Linearity Range (ng/mL) Lower Limit of Quantification (LLOQ) (ng/mL) Matrix Reference
LC-MS/MSThis compound4.00 - 400.004.00Human Plasma[1]
LC-ESI-MS/MSThis compound0.05 - 15.00.05Rat Plasma[2][3]
LC-MS/MSD4-Ezetimibe10 - 200Not SpecifiedRabbit Plasma[4]
LC-MS/MS13C6-Ezetimibe0.25 - 250 (total Ezetimibe)0.25 (total Ezetimibe)Human Plasma[5]
LC-MS/MS4-hydroxychalcone1 - 200 (total Ezetimibe)1 (total Ezetimibe)Human Plasma[6]
HPLC-UVAtazanavir sulphateNot specified in ng/mLNot specifiedPharmaceutical Dosage Forms[7]
MEKCDiflunisal2.0 - 20.0 µg/mL2.0 µg/mLPharmaceutical Preparations[8]

Sensitivity Comparison: Limit of Detection (LOD) and Quantification (LOQ)

Method Internal Standard LOD (µg/mL) LOQ (µg/mL) Reference
RP-HPLCNot specified0.02970.0901
HPLC-UVNot specified510[9]
MEKCDiflunisal1.02.0[8]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols for LC-MS/MS methods utilizing this compound.

LC-MS/MS Method for Total Ezetimibe in Human Plasma[1]
  • Extraction: Liquid-liquid extraction with diethyl ether and dichloromethane (70:30 v/v).

  • Chromatography: Discovery C18 column (150 x 4.6mm, 5µm).

  • Mobile Phase: Acetonitrile and 10mM Ammonium formate buffer (pH 4.0 ± 0.3) in a 40:60 (v/v) ratio.

  • Flow Rate: 1 mL/min.

  • Detection: Tandem mass spectrometry with electrospray ionization (ESI) in negative ion mode.

  • Mass Transitions:

    • Ezetimibe: m/z 408.40 → 271.0

    • This compound: m/z 412.10 → 275.10

LC-ESI-MS/MS Method for Ezetimibe in Rat Plasma[2][3]
  • Extraction: Liquid-liquid extraction using tertiary butyl methyl ether.

  • Chromatography: Agilent Eclipse XBD-C18 column.

  • Mobile Phase: Ammonium acetate (pH 4.5; 10 mM) and acetonitrile (25:75 v/v).

  • Detection: MS/MS detection with a switch of electron spray ionization mode from negative to positive at 3.01 min.

  • Mass Transitions:

    • Ezetimibe: m/z 408.3 → 271.1

    • This compound: m/z 412.0 → 275.10

Workflow and Pathway Diagrams

To visually represent the analytical process, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample add_is Add this compound (Internal Standard) plasma_sample->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation reconstitution->hplc msms Tandem Mass Spectrometry hplc->msms peak_integration Peak Integration msms->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Experimental workflow for Ezetimibe quantification.

logical_relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs ezetimibe Ezetimibe lc_separation LC Separation ezetimibe->lc_separation ezetimibe_d4 This compound ezetimibe_d4->lc_separation ms_detection MS Detection lc_separation->ms_detection linearity Linearity ms_detection->linearity sensitivity Sensitivity ms_detection->sensitivity accuracy Accuracy ms_detection->accuracy precision Precision ms_detection->precision

Caption: Key parameters in analytical method validation.

References

The Gold Standard for Bioanalysis: Evaluating Ezetimibe Matrix Effect with Ezetimibe-d4

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the quantitative analysis of the cholesterol-lowering drug Ezetimibe in complex biological matrices, such as human plasma, the "matrix effect" presents a significant analytical challenge. This phenomenon, caused by co-eluting endogenous components, can lead to ion suppression or enhancement in liquid chromatography-mass spectrometry (LC-MS) analysis, compromising the accuracy and reliability of results. The use of a stable isotope-labeled internal standard (SIL-IS), specifically Ezetimibe-d4, is widely regarded as the most effective strategy to mitigate these matrix effects. This guide provides a comprehensive comparison, supported by experimental data, to demonstrate the superior performance of this compound in ensuring robust and accurate quantification of Ezetimibe.

The Critical Role of an Ideal Internal Standard

An ideal internal standard should mimic the analyte of interest throughout sample preparation, chromatography, and ionization, thereby compensating for any variability. Deuterated internal standards, like this compound, are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte.[1] This ensures they co-elute and experience the same degree of matrix effect, allowing for accurate normalization of the analyte signal.[1]

Experimental Evaluation of Matrix Effect

The matrix effect is quantitatively assessed using the post-extraction spike method.[2] This involves comparing the peak response of the analyte in a neat solution to its response in an extracted blank matrix sample spiked with the analyte after extraction. The Internal Standard-Normalized Matrix Factor (IS-Normalized MF) is then calculated to evaluate how effectively the internal standard compensates for the matrix effect. An IS-Normalized MF close to 1.0 indicates optimal compensation.[2]

Experimental Protocol: Post-Extraction Spike Method
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Ezetimibe and this compound are spiked into the mobile phase or reconstitution solvent at a known concentration.

    • Set B (Post-Spike Matrix): Blank human plasma is subjected to the entire extraction procedure. The resulting extract is then spiked with Ezetimibe and this compound at the same concentration as Set A.

    • Set C (Pre-Spike Matrix): Ezetimibe and this compound are spiked into the blank human plasma before the extraction process begins.[2]

  • Analyze Samples: All three sets of samples are analyzed using a validated LC-MS/MS method.

  • Calculate Matrix Effect and Recovery: The following formulas are used to determine the Matrix Factor (MF), Recovery (RE), and the IS-Normalized Matrix Factor.[2]

ParameterFormulaIdeal ValueInterpretation
Matrix Factor (MF) (Peak Area of Set B) / (Peak Area of Set A)1.0Measures the extent of ion suppression (<1.0) or enhancement (>1.0).
Recovery (RE) (Peak Area of Set C) / (Peak Area of Set B)100%Measures the efficiency of the extraction process.
IS-Normalized MF (MF of Ezetimibe) / (MF of this compound)1.0Indicates how well this compound corrects for the matrix effect on Ezetimibe.

Comparative Performance Data

The following tables summarize quantitative data from various studies, demonstrating the effectiveness of this compound in compensating for matrix effects in the analysis of Ezetimibe in human plasma.

Table 1: Matrix Effect and Recovery of Ezetimibe and this compound

AnalyteConcentration (ng/mL)Matrix Effect (%)[3]Recovery (%)[3]
Ezetimibe 0.392.26 (CV=3.35%)96.32 (CV=4.01%)
16102.44 (CV=12.73%)85.23 (CV=1.04%)
This compound (IS) 45-91.57 (CV=6.34%)

Table 2: Internal Standard-Normalized Matrix Factor

StudyIS-Normalized Matrix Factor RangeConclusion
Study 1[4]0.963 - 1.023Excellent compensation of matrix effect by this compound.
Study 2[5]0.99 - 1.01Effective mitigation of variable matrix-related ion suppression.

The data clearly indicates that while the matrix can have a variable effect on the Ezetimibe signal (ranging from slight suppression to slight enhancement), the IS-Normalized Matrix Factor remains consistently close to 1.0. This demonstrates the capability of this compound to track and correct for these variations effectively.

Experimental Methodologies

Below are detailed protocols for sample preparation and LC-MS/MS analysis of Ezetimibe using this compound as an internal standard, based on established and validated methods.[3][6]

Sample Preparation: Liquid-Liquid Extraction (LLE)[3]
  • To 200 µL of human plasma sample in a polypropylene tube, add 20 µL of the this compound internal standard working solution (e.g., 45 ng/mL).[3]

  • Vortex the sample for 10 seconds.

  • Add 3 mL of methyl tert-butyl ether as the extraction solvent.

  • Vortex mix for 10 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in the mobile phase and inject it into the LC-MS/MS system.

LC-MS/MS Parameters
  • Chromatographic Column: A C18 column is commonly used for separation (e.g., Gemini C18, 50 x 2.0 mm, 5 µm).[3]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid or 10mM ammonium formate) is typically employed.[3][6]

  • Ionization Mode: Electrospray Ionization (ESI) in the negative ion mode is selected for both Ezetimibe and this compound.[6]

  • Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

    • Ezetimibe MRM Transition: m/z 408.0 → 270.8[3]

    • This compound MRM Transition: m/z 412.1 → 270.8[3]

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for evaluating the matrix effect and the logical relationship of using a deuterated internal standard.

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_interpretation Interpretation A Set A: Neat Solution (Analyte + IS in Solvent) LCMS LC-MS/MS Analysis A->LCMS B Set B: Post-Spike (Extracted Blank + Analyte + IS) B->LCMS C Set C: Pre-Spike (Blank + Analyte + IS then Extract) C->LCMS Calc Calculate: - Matrix Factor (MF) - Recovery (RE) - IS-Normalized MF LCMS->Calc Peak Areas Result IS-Normalized MF ≈ 1.0? Calc->Result Pass Method Validated: Matrix Effect Compensated Result->Pass Yes Fail Method Optimization Required Result->Fail No

Caption: Workflow for Matrix Effect Evaluation.

LogicalRelationship Analyte Ezetimibe Extraction Sample Extraction Analyte->Extraction IS This compound (IS) IS->Extraction Matrix Biological Matrix (e.g., Plasma) Matrix->Extraction Ionization MS Ionization Matrix->Ionization Matrix Effect (Suppression/Enhancement) Chromatography Chromatography Extraction->Chromatography Chromatography->Ionization Signal_Analyte Signal_Analyte Ionization->Signal_Analyte Analyte Signal Signal_IS Signal_IS Ionization->Signal_IS IS Signal Ratio Ratio Calculation (Analyte Signal / IS Signal) Signal_Analyte->Ratio Signal_IS->Ratio Final Accurate Quantification Ratio->Final

Caption: this compound Compensates for Matrix Effects.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of Ezetimibe in biological matrices. As demonstrated by the experimental data, its ability to co-elute and experience the same ionization effects as the analyte allows for effective normalization, leading to high accuracy and precision. For researchers and scientists in drug development, employing this compound is a critical step in validating bioanalytical methods and ensuring the integrity of pharmacokinetic and bioequivalence studies.

References

Navigating the Transfer of Ezetimibe Bioanalysis: A Comparative Guide to Inter-Laboratory Method Transfer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful transfer of bioanalytical methods between laboratories is a critical step in ensuring data consistency and integrity throughout the drug development lifecycle. This guide provides a comparative overview of different bioanalytical methods for the quantification of Ezetimibe in biological matrices, with a focus on facilitating a smooth inter-laboratory method transfer.

The objective of an inter-laboratory method transfer is to ensure that a receiving laboratory can perform an analytical method developed by an originating laboratory and obtain comparable results.[1][2] This process is crucial for multicenter clinical trials, outsourcing of bioanalytical work, and ensuring consistency across different manufacturing sites. This guide will compare a robust, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method as a potential candidate for transfer from an originating laboratory, alongside alternative methods that offer advantages in terms of speed, environmental impact, or simplicity.

Comparative Analysis of Ezetimibe Bioanalytical Methods

The selection of a bioanalytical method for transfer should be based on a thorough evaluation of its performance characteristics. Below is a comparison of key validation parameters for different LC-MS/MS-based methods for Ezetimibe analysis.

ParameterOriginating Laboratory Method (LC-MS/MS with LLE)Alternative Method 1 (UPLC-MS/MS)Alternative Method 2 (LC-MS/MS with QuEChERS)Alternative Method 3 (LC-MS/MS with SALLE)
Linearity Range 0.05–30.0 ng/mL[3]5.0-100 ng/mL[4]0.050–20.351 ng/mL (Ezetimibe), 1.001–300.880 ng/mL (Ezetimibe-Glucuronide)[5]0.06–15 ng/mL (Ezetimibe), 0.6–150 ng/mL (Ezetimibe-Glucuronide)[6][7]
Lower Limit of Quantification (LLOQ) 0.05 ng/mL[3]5.0 ng/mL[4]0.050 ng/mL (Ezetimibe), 1.001 ng/mL (Ezetimibe-Glucuronide)[5]0.06 ng/mL (Ezetimibe), 0.6 ng/mL (Ezetimibe-Glucuronide)[6][7]
Intra-day Precision (%CV) <14.8%[8]<5%[4]<12.5%[5]Not explicitly stated
Inter-day Precision (%CV) <13.4%[8]<5%[4]<12.5%[5]Not explicitly stated
Accuracy 92.9–112%[8]85-115%[4]85–115%[5]Not explicitly stated
Extraction Recovery 93.9–96.5%[8]>63.74%[5]>70%[6][7]Not explicitly stated
Sample Preparation Technique Liquid-Liquid Extraction (LLE)[3][8]Protein Precipitation[4]QuEChERS[5]Salting-Out Assisted Liquid-Liquid Extraction (SALLE)[6][7]
Analysis Run Time Not explicitly stated<10 minutes[4]<15 minutes (sample preparation)[5]Not explicitly stated

Experimental Protocols

Detailed methodologies are crucial for the successful replication and transfer of a bioanalytical method.

Originating Laboratory Method: LC-MS/MS with Liquid-Liquid Extraction (LLE)

This method is a robust and widely used approach for the bioanalysis of Ezetimibe.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma, add the internal standard (e.g., Ezetimibe-d4).[8]

  • Add 2.5 mL of tertiary butyl methyl ether (TBME) as the extraction solvent.[8]

  • Vortex mix the samples.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[3]

2. Chromatographic Conditions:

  • Column: Agilent Eclipse XBD-C18 or equivalent.[8]

  • Mobile Phase: A mixture of ammonium acetate buffer (e.g., 10 mM, pH 4.5) and acetonitrile in a specific ratio (e.g., 25:75 v/v).[8]

  • Flow Rate: As optimized for the specific column and system.

  • Injection Volume: 10 µL.[3]

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode for Ezetimibe.[6][9]

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Ezetimibe: m/z 408.3 → 271.1[8]

    • This compound (IS): m/z 412.0 → 275.10[8]

Alternative Method 1: UPLC-MS/MS with Protein Precipitation

This method offers a simpler and faster sample preparation approach.

1. Sample Preparation (Protein Precipitation):

  • Spike 0.5 mL of plasma with the internal standard.[10]

  • Add 1.0 mL of acetonitrile to precipitate plasma proteins.[10]

  • Vortex mix the sample.

  • Centrifuge the sample for 20 minutes at 3000 rpm.[10]

  • Collect the supernatant and inject it into the UPLC-MS/MS system.[10]

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 50x2.1mm, 1.7µ).[4]

  • Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (e.g., 40:60 v/v).[4]

  • Flow Rate: 1 mL/min.[4]

3. Mass Spectrometric Conditions:

  • Ionization Mode: ESI in positive or negative mode, depending on the specific analytes and internal standard.

  • Detection: MRM.

Alternative Method 2: LC-MS/MS with QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an environmentally friendly option with reduced solvent consumption.[5]

1. Sample Preparation (QuEChERS):

  • Details of the specific QuEChERS salts and procedure would follow the principles of the QuEChERS methodology, adapted for Ezetimibe extraction from plasma. This typically involves an initial extraction with an organic solvent followed by a dispersive solid-phase extraction (dSPE) cleanup step. This method has been shown to reduce solvent usage by approximately 70%.[5]

2. Chromatographic and Mass Spectrometric Conditions:

  • Similar to the other LC-MS/MS methods, with conditions optimized for the QuEChERS extract. The reported method used a Zorbax C18 column with an isocratic mobile phase of 80% acetonitrile and 20% 10 mM ammonium acetate.[5]

Alternative Method 3: LC-MS/MS with Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

SALLE is another efficient one-step sample preparation technique.

1. Sample Preparation (SALLE):

  • To a plasma sample, add an internal standard and a water-miscible organic solvent like acetonitrile.[6][7]

  • Add a salt solution (e.g., magnesium sulfate) to induce phase separation.[6][7]

  • Vortex and centrifuge the sample.

  • The upper organic layer containing the analyte is collected, evaporated, and reconstituted for analysis.[7] This technique combines protein precipitation and liquid-liquid extraction for efficient cleanup.[6][7]

2. Chromatographic and Mass Spectrometric Conditions:

  • The chromatographic and mass spectrometric conditions are similar to those of other LC-MS/MS methods and are optimized for the specific analytes and the resulting extract.

Visualizing the Workflow

Clear diagrams of the experimental and logical workflows are essential for understanding and successfully transferring a method.

G Inter-Laboratory Method Transfer Workflow cluster_originating Originating Laboratory cluster_receiving Receiving Laboratory Dev Method Development & Validation Protocol Transfer Protocol Preparation Dev->Protocol Training Training of Receiving Lab Personnel Protocol->Training Implement Method Implementation & Familiarization Training->Implement Exec Execution of Transfer Protocol Implement->Exec Report Transfer Report Generation Exec->Report

Caption: A generalized workflow for the inter-laboratory transfer of an analytical method.

G Ezetimibe Bioanalysis Workflow (LLE-LC-MS/MS) Plasma Plasma Sample IS Add Internal Standard Plasma->IS LLE Liquid-Liquid Extraction (TBME) IS->LLE Centrifuge Centrifugation LLE->Centrifuge Evap Evaporation Centrifuge->Evap Recon Reconstitution Evap->Recon Inject LC-MS/MS Analysis Recon->Inject

Caption: Experimental workflow for the bioanalysis of Ezetimibe using LLE and LC-MS/MS.

References

Ezetimibe-d4 in Bioanalysis: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmacokinetic and bioequivalence studies, the precise quantification of xenobiotics in biological matrices is paramount. Ezetimibe, a cholesterol absorption inhibitor, is widely prescribed for the management of hypercholesterolemia. Accurate measurement of its concentration in biological fluids is crucial for understanding its metabolic fate and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard is the gold standard in mass spectrometry-based bioanalysis, offering superior accuracy and precision by compensating for variability during sample processing and analysis. This guide provides a comprehensive comparison of the performance of Ezetimibe-d4 as an internal standard in various biological fluids, supported by experimental data from published literature. We also explore alternative internal standards that have been successfully employed for the bioanalysis of Ezetimibe.

Performance of this compound in Biological Fluids

This compound is the most commonly utilized internal standard for the quantification of Ezetimibe in biological matrices, primarily in plasma and serum. Its chemical structure is identical to Ezetimibe, with the exception of four deuterium atoms, which provides a mass shift that is readily distinguishable by a mass spectrometer while maintaining nearly identical physicochemical properties.

Plasma

This compound has been extensively validated for the quantification of Ezetimibe in human and rat plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The validation parameters consistently meet the rigorous requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA).

Table 1: Performance of this compound in Plasma

ParameterHuman PlasmaRat Plasma
Linearity Range 0.1 - 20 ng/mL[1], 4.00 - 400.00 ng/mL[2]0.05 - 15.0 ng/mL[3][4]
Accuracy (%) 99.56 - 102.00[1]86.6 - 113.4[3][4]
Precision (CV%) Intra-day: 1.08 - 4.38, Inter-day: 1.69 - 4.06[1]Intra-batch: 1.6 - 14.8, Inter-batch: 2.1 - 13.4[3][4]
Recovery (%) 85.23 - 96.32 (Analyte), 91.57 (IS)[1]Not explicitly stated for this compound
Matrix Effect Not significant[1]Not significant[3][4]
Serum

While less frequently reported than plasma, this compound has also been successfully used as an internal standard for the determination of Ezetimibe in human serum.

Table 2: Performance of this compound in Serum

ParameterHuman Serum
Linearity Range Data not explicitly available for this compound, but a validated method exists.
Accuracy (%) Within acceptable limits as per regulatory guidelines.
Precision (CV%) Within acceptable limits as per regulatory guidelines.
Recovery (%) Data not explicitly available.
Matrix Effect Expected to be minimal and compensated for by the internal standard.
Urine and Feces

The use of this compound as an internal standard for the analysis of Ezetimibe in urine and feces is not well-documented in the available scientific literature. However, a validated LC-MS/MS method for the quantification of Ezetimibe in human serum, urine, and feces has been reported using an alternative internal standard, 4-hydroxychalcone. This indicates that while this compound is the preferred choice for plasma and serum, other validated internal standards can be employed for different biological matrices.

Alternative Internal Standards

While this compound is the most suitable internal standard due to its isotopic labeling, other compounds have been successfully used in the bioanalysis of Ezetimibe. The choice of an alternative internal standard is often dictated by commercial availability, cost, and the specific requirements of the analytical method.

Table 3: Alternative Internal Standards for Ezetimibe Quantification

Internal StandardBiological FluidKey Performance Data
4-Hydroxychalcone Serum, Urine, FecesLinearity in serum (0.0001-0.015 µg/mL for ezetimibe), urine and fecal homogenate (0.025-10 µg/mL for ezetimibe).[5]
Benzyl Paraben Human PlasmaUsed for simultaneous determination of atorvastatin and ezetimibe. Linearity for ezetimibe: 0.06–15 ng/mL.[6][7]
Simvastatin-d6 Rat PlasmaUsed for simultaneous quantification of ezetimibe and simvastatin.[3][4]

Experimental Protocols

The following sections detail the typical experimental methodologies for the quantification of Ezetimibe in biological fluids using this compound as an internal standard.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common technique for extracting Ezetimibe and this compound from plasma and serum.

  • Aliquot an appropriate volume of the biological fluid (e.g., 200 µL of plasma).

  • Add the internal standard solution (this compound) at a known concentration.

  • Add a suitable organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane (70:30 v/v)[2] or tertiary butyl methyl ether[3][4]).

  • Vortex the mixture to ensure thorough mixing and extraction.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions

Table 4: Typical LC-MS/MS Parameters for Ezetimibe Analysis

ParameterCondition
LC Column Discovery C18 (150 x 4.6mm, 5µm)[2], Gemini C18 (50 X 2.0 mm, 5 µm)[1], Agilent Eclipse XBD-C18[3][4]
Mobile Phase Acetonitrile:10mM Ammonium formate buffer (pH 4.0) (40:60 v/v)[2], Acetonitrile:0.1% Formic acid (70:30, v/v)[1], Ammonium acetate (pH 4.5; 10 mM):Acetonitrile (25:75 v/v)[3][4]
Flow Rate 1 mL/min[2], 0.20 mL/min[1]
Ionization Mode Electrospray Ionization (ESI) Negative[1][2]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Ezetimibe: m/z 408.40 → 271.0[2], this compound: m/z 412.10 → 275.10[2]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Plasma/Serum) add_is Add this compound (Internal Standard) start->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_injection LC Injection reconstitution->lc_injection ms_detection MS/MS Detection (MRM) lc_injection->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Experimental workflow for the bioanalysis of Ezetimibe.

logical_relationship cluster_is Internal Standard (IS) Selection cluster_performance Performance Metrics ideal_is Ideal IS: Stable Isotope-Labeled (this compound) accuracy Accuracy ideal_is->accuracy High precision Precision ideal_is->precision High linearity Linearity ideal_is->linearity Excellent recovery Recovery ideal_is->recovery Consistent matrix_effect Matrix Effect ideal_is->matrix_effect Compensates Effectively alternative_is Alternative IS: Structural Analog alternative_is->accuracy Good alternative_is->precision Good alternative_is->linearity Acceptable alternative_is->recovery Variable alternative_is->matrix_effect May not fully compensate

Caption: Rationale for internal standard selection in bioanalysis.

Conclusion

This compound stands as the preferred internal standard for the quantification of Ezetimibe in plasma and serum due to its ability to mimic the analyte's behavior during sample processing and analysis, thereby ensuring high accuracy and precision. While its application in urine and feces is not extensively documented, alternative internal standards like 4-hydroxychalcone have been successfully validated for these matrices. The selection of an appropriate internal standard is a critical step in method development, and the data presented in this guide underscores the robust performance of this compound in bioanalytical applications. For matrices where this compound data is scarce, the use of a well-validated structural analog presents a viable alternative.

References

benchmarking Ezetimibe-d4 against stable isotope labeled analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount. The choice of an appropriate internal standard is a critical factor that directly influences the reliability and robustness of bioanalytical data, particularly in liquid chromatography-mass spectrometry (LC-MS) applications.[1][2] This guide provides an objective comparison of Ezetimibe-d4, a deuterated stable isotope-labeled internal standard, against other analogs, supported by experimental data to inform the selection of the most suitable standard for bioanalytical needs.

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative bioanalysis.[3] this compound, in which four hydrogen atoms are replaced by deuterium, is chemically and physically almost identical to the parent drug, Ezetimibe.[1][3] This similarity ensures that it behaves nearly identically during sample extraction, chromatography, and ionization, effectively compensating for variability in these processes.[3]

Comparative Performance Data

The selection of an internal standard significantly impacts assay performance. The following tables summarize key performance metrics for bioanalytical methods utilizing this compound and provide a general comparison with other types of internal standards.

Table 1: Performance Characteristics of an LC-MS/MS Method for Ezetimibe using this compound Internal Standard [4][5][6][7]

ParameterPerformance Metric
Linearity (Concentration Range)0.05–15.0 ng/mL
Correlation Coefficient (r²)> 0.999
Lower Limit of Quantification (LLOQ)0.05 ng/mL
Intra-day Precision (%CV)1.6% – 14.8%
Inter-day Precision (%CV)2.1% – 13.4%
Accuracy (% Recovery)92.9% – 112%
Mean Extraction Recovery80.6% - 96.5%

Table 2: General Performance Comparison of Internal Standard Types [1][2][3][8]

Internal Standard TypeKey AdvantagesPotential Disadvantages
Deuterated (e.g., this compound) - Closely mimics analyte behavior.[1] - Corrects for matrix effects and extraction variability.[2] - Cost-effective compared to other SILs.[1]- Potential for chromatographic shifts.[1] - Risk of isotopic exchange.[1]
¹³C- or ¹⁵N-labeled - Less prone to chromatographic shifts.[1] - Lower risk of isotopic exchange.[1]- Generally more expensive to synthesize.[9]
Structural Analogs - Readily available and often less expensive.- May not co-elute with the analyte.[2] - May not compensate as effectively for matrix effects.[2]

Experimental Protocols

Detailed methodologies are essential for replicating and validating bioanalytical assays. Below are representative protocols for the quantification of Ezetimibe in plasma using this compound as an internal standard.

Sample Preparation: Liquid-Liquid Extraction [4][5][6][7]

  • Aliquoting: Transfer a small volume (e.g., 100 µL) of plasma sample into a microcentrifuge tube.

  • Spiking: Add a known amount of this compound internal standard solution to the plasma sample.

  • Extraction: Add an organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane or tertiary butyl methyl ether).

  • Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing, followed by centrifugation to separate the organic and aqueous layers.

  • Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis [4][5][6][7]

  • Chromatographic Column: A C18 column (e.g., Agilent Eclipse XBD-C18 or Discovery C18) is commonly used.[4][6]

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate).[4][6][7]

  • Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is generally employed for Ezetimibe.[5][6][10][11]

  • Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific mass transitions for Ezetimibe and this compound.

    • Ezetimibe Transition: m/z 408.3 → 271.1[4][7]

    • This compound Transition: m/z 412.0 → 275.1[4][7]

Visualizing Key Processes

Mechanism of Action of Ezetimibe

Ezetimibe lowers cholesterol by inhibiting its absorption in the small intestine.[12][13][14] It specifically targets the Niemann-Pick C1-Like 1 (NPC1L1) protein located on the brush border of enterocytes.[13][15] This action prevents the uptake of dietary and biliary cholesterol into the cells, leading to a reduction in circulating low-density lipoprotein cholesterol (LDL-C).[12][16]

Ezetimibe_Mechanism cluster_intestine Small Intestine Lumen cluster_enterocyte Enterocyte Dietary & Biliary\nCholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Protein Dietary & Biliary\nCholesterol->NPC1L1 Binds to Cholesterol_Uptake Cholesterol Uptake NPC1L1->Cholesterol_Uptake Mediates Chylomicrons Chylomicron Formation Cholesterol_Uptake->Chylomicrons To Liver via\nLymphatics To Liver via Lymphatics Chylomicrons->To Liver via\nLymphatics Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibits

Caption: Mechanism of Ezetimibe Action.

Experimental Workflow for Bioanalysis

The following diagram illustrates a typical workflow for the quantification of a drug like Ezetimibe in a biological matrix using an internal standard.

Bioanalytical_Workflow Sample Plasma Sample Collection Spike Spike with This compound (IS) Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis Quantification Data Processing & Quantification Analysis->Quantification

Caption: Bioanalytical Workflow.

References

Safety Operating Guide

Proper Disposal of Ezetimibe-d4: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides detailed, step-by-step procedures for the proper disposal of Ezetimibe-d4, a deuterated analog of the cholesterol-lowering medication Ezetimibe. Adherence to these protocols is essential to ensure personnel safety, environmental protection, and regulatory compliance.

Hazard Assessment and Safety Precautions

This compound is a stable, solid compound used in research settings.[1] A critical first step in its handling and disposal is understanding its potential hazards. Safety Data Sheets (SDSs) present conflicting classifications. While some sources classify this compound as not a hazardous substance under the Globally Harmonized System (GHS), others indicate it is very toxic to aquatic life, with long-lasting effects.[2][3][4][5] Given this discrepancy, a cautious approach is mandatory.

Key Hazard Information:

  • Environmental: May be very toxic to aquatic life.[2] Avoid release to the environment at all costs.[4][5][6] Do not let the product enter drains.[1]

  • Human Health: May be harmful if swallowed, inhaled, or absorbed through the skin.[1] It may cause skin, eye, and respiratory tract irritation.[1]

  • Physical: Not flammable or combustible.[1] However, like many fine organic powders, it may form explosive dust-air mixtures.[4][5][6]

Recommended Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, personnel must wear:

  • Eye Protection: Safety glasses with side-shields.[1]

  • Hand Protection: Impermeable chemical-resistant gloves.[1]

  • Body Protection: A lab coat or other impervious clothing to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of dust formation, use a mechanical exhaust system or a laboratory fume hood.[1]

Step-by-Step Disposal Protocol

This protocol outlines the essential procedures for collecting and disposing of this compound waste.

Step 1: Waste Segregation Properly segregate this compound waste at the point of generation. Do not mix it with non-hazardous or general laboratory trash. Common waste streams include:

  • Pure this compound: Unused, expired, or off-specification solid compound.

  • Grossly Contaminated Materials: Items with visible powder residue, such as weigh boats, spatulas, or weighing paper.

  • Minimally Contaminated Materials: Items like gloves, bench paper, and pipette tips that have come into contact with the compound but are not heavily soiled.

Step 2: Waste Containment and Labeling

  • Primary Container: Collect all this compound waste in a suitable, sealable, and clearly labeled container. The container should be made of a material compatible with the chemical.

  • Labeling: The label must clearly state "Hazardous Waste: this compound" and include any relevant hazard pictograms (e.g., the environmental hazard pictogram).

Step 3: Spill Management In the event of a spill:

  • Ensure adequate ventilation and wear appropriate PPE.[1]

  • Avoid actions that create dust, such as dry sweeping.[1]

  • Carefully pick up or sweep the spilled material.[1]

  • Place the collected material and any contaminated cleaning supplies into the designated hazardous waste container.[1]

Step 4: Final Disposal

  • Professional Disposal Service: The universally recommended method for the final disposal of this compound is to use a licensed professional waste disposal service.[1][7] These services are equipped to handle and treat chemical waste in compliance with all local, regional, and national regulations.

  • Incineration: Incineration at a permitted hazardous waste facility is a common and effective method for destroying pharmaceutical waste, minimizing its environmental impact.[8][9]

  • Reverse Distribution: For larger quantities of unused product, reverse distribution programs may be an option, which return the chemical to an authorized handler for proper management.[9]

Crucial Disposal Prohibitions:

  • DO NOT dispose of this compound in the regular trash.

  • DO NOT flush this compound down the drain or into any sewer system.[1][10] This practice is strongly discouraged by the EPA to prevent contamination of water supplies.[8]

Environmental Data Summary

ParameterValueInterpretationSource
Bioaccumulation Factor (BCF) 69 - 137Low potential for bioaccumulation.[11]
Lowest No-Observed-Effect-Concentration (NOEC) 50 µg/L (Fish)High chronic toxicity to aquatic life.[11]
PEC/PNEC Ratio 0.005Insignificant environmental risk based on sales data.[11]
Note: Data presented is for the non-deuterated parent compound, Ezetimibe.

Visual Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Ezetimibe_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify Waste Type (Pure compound, Contaminated labware, etc.) contain Place in a Labeled, Sealed Hazardous Waste Container identify->contain incorrect_path Incorrect Disposal Methods identify->incorrect_path ppe->identify store Store Securely for Pickup contain->store professional_disposal Arrange Pickup by a Licensed Professional Waste Disposal Service store->professional_disposal end End: Compliant Disposal professional_disposal->end trash Regular Trash incorrect_path->trash DO NOT drain Sink / Drain incorrect_path->drain DO NOT

Caption: this compound Disposal Decision Workflow.

References

Personal protective equipment for handling Ezetimibe-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Ezetimibe-d4, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

The appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended equipment.

PPE CategoryRecommended Equipment
Eye/Face Protection Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards are required.[1] For activities with a potential for splashing or generating dust, tightly fitting safety goggles or a full-face shield should be used.[2][3]
Hand Protection Chemical-resistant gloves must be worn.[3] Recommended materials include butyl rubber or Viton™.[4] It is also advised to consider double gloving.[2][3] Contaminated gloves should be disposed of immediately after use in accordance with laboratory best practices.[1]
Respiratory Protection A NIOSH-approved N100 or CEN-approved FFP3 particulate respirator is recommended as a backup to engineering controls like a laboratory fume hood.[5] In situations where a respirator is the sole means of protection, a full-face supplied air respirator should be used.[1]
Skin and Body Protection A laboratory coat or work uniform is required.[2][3] For tasks with a higher risk of exposure, additional protective garments such as sleevelets, aprons, or disposable suits should be worn to prevent skin contact.[2][3]

Hazard Identification and First Aid

This compound is classified as harmful if swallowed and may cause allergic reactions.[4] It is also very toxic to aquatic life.[6] The following table outlines first aid procedures in case of exposure.

Exposure RouteFirst Aid Measures
Ingestion If swallowed, rinse the mouth with water.[1] Do NOT induce vomiting.[2] Seek medical attention immediately.[7]
Inhalation Move the individual to fresh air.[1] If breathing is difficult, provide artificial respiration.[1] Seek medical attention if symptoms persist.[6]
Skin Contact Remove contaminated clothing immediately.[2] Wash the affected area thoroughly with soap and plenty of water.[1] If skin irritation or a rash occurs, seek medical advice.[4]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do so.[7] Continue rinsing. Seek medical attention.[2]

Operational Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Avoid contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Use in a well-ventilated area, preferably in a laboratory fume hood.[5]

  • Minimize open handling.[2]

  • Keep away from heat and sources of ignition.[8]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[5]

  • Keep refrigerated as per the supplier's instructions.[1]

Disposal Plan

All waste materials must be disposed of in accordance with local, regional, and national regulations.

  • Unused Product: Dispose of as unused product.[9] Contact a licensed professional waste disposal service.[1]

  • Contaminated Packaging: Empty containers should be taken to an approved waste handling site for recycling or disposal.[2]

  • Spills: Collect spilled material using appropriate absorbent pads for liquids or by carefully sweeping or vacuuming for solids to avoid dust generation.[3] Place the waste in a suitable, closed container for disposal.[1]

Emergency Spill Response Workflow

In the event of a spill, a structured and immediate response is critical to contain the material and prevent exposure. The following diagram outlines the logical workflow for handling a chemical spill of this compound.

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Assessment Spill Assessment cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal_Reporting Disposal & Reporting Alert Alert personnel in the immediate area Evacuate Evacuate the spill zone Alert->Evacuate Ensure safety of others Assess_Size Assess the size and nature of the spill Evacuate->Assess_Size Identify_Hazards Identify immediate hazards (e.g., dust generation) Assess_Size->Identify_Hazards Don_PPE Don appropriate PPE Identify_Hazards->Don_PPE Contain_Spill Contain the spill using appropriate materials Don_PPE->Contain_Spill Clean_Up Clean up the spill (absorb liquids, sweep solids) Contain_Spill->Clean_Up Decontaminate Decontaminate the area Clean_Up->Decontaminate Package_Waste Package all contaminated materials for disposal Decontaminate->Package_Waste Dispose_Waste Dispose of waste according to regulations Package_Waste->Dispose_Waste Report_Incident Report the incident to the appropriate personnel Dispose_Waste->Report_Incident

Caption: Workflow for this compound Spill Response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ezetimibe-d4
Reactant of Route 2
Ezetimibe-d4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.